molecular formula C12H13NO3 B1337601 2-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 21193-78-2

2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B1337601
CAS No.: 21193-78-2
M. Wt: 219.24 g/mol
InChI Key: NUFXPJOTSOMKFZ-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a synthetic indole derivative of significant interest in biochemical and plant science research. While direct studies on this specific compound are limited, its structural similarity to established biologically active indoles, such as indole-3-butyric acid (IBA) and indole-3-lactic acid, suggests strong potential as a tool for probing auxin-related pathways . Indole scaffolds are renowned for their diverse pharmacological and plant-growth regulating properties, making this compound a valuable candidate for exploratory studies in new chemical probe development . Potential Research Applications & Value: • Plant Biology & Horticulture: This compound may serve as a novel precursor or intermediate in the study of auxin metabolism and signaling. Research on analogous IBA derivatives has demonstrated their potent activity in modulating root architecture, such as promoting lateral and adventitious root formation, which is crucial for optimizing plant root systems . It could be investigated for its ability to influence plant growth and development, or its role in mitigating abiotic stress in plants . • Biocatalysis & Enzymology: The compound's structure indicates it may be a substrate for bacterial enzymes involved in indole-acid catabolism. Research has shown that enzymes like IacA and IacE from bacteria such as Caballeronia glathei can process a wide range of indole derivatives, converting them into hydroxylated intermediates . This makes this compound a potential substrate for studying enzyme specificity and reaction mechanisms in biodegradation pathways. • Medicinal Chemistry & Drug Discovery: As a core indole structure, this molecule is a promising scaffold for generating compound libraries. Indole derivatives are extensively explored in drug discovery for their anti-tubercular, anti-diabetic, and antimicrobial activities, providing a foundation for structural-activity relationship (SAR) studies . Quality & Usage Note: This product is provided as a high-purity, well-characterized solid for research purposes. It is intended for use in in vitro assays and laboratory-scale chemical or enzymatic reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXPJOTSOMKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a member of the indole family of compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indole derivatives. The structural motif of this compound, featuring a hydroxylated butyric acid side chain attached to the indole core, suggests its potential as a bioactive molecule. This guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, a plausible synthetic approach, and an analysis of its known and potential biological significance.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is defined by an indole ring substituted at the C3 position with a 2-hydroxybutanoic acid moiety. The presence of two chiral centers in the side chain implies the existence of four possible stereoisomers.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem[1]
Molecular Weight 219.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 21193-78-2PubChem[1]
Canonical SMILES CC(C1=CNC2=CC=CC=C21)C(C(=O)O)OPubChem[1]
InChI Key NUFXPJOTSOMKFZ-UHFFFAOYSA-NPubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Purification

Proposed Synthetic Workflow

SynthesisWorkflow Indole Indole Reaction Condensation Reaction Indole->Reaction HydroxyAcid 2,3-dihydroxybutanoic acid HydroxyAcid->Reaction Base Alkali Metal Hydroxide (e.g., KOH) Base->Reaction Catalyst Product_Salt Potassium 2-hydroxy-3-(1H-indol-3-yl)butanoate Reaction->Product_Salt Acidification Acidification (e.g., HCl) Product_Salt->Acidification Final_Product This compound Acidification->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Caption: Proposed synthesis of this compound.

Conceptual Experimental Protocol

Disclaimer: The following protocol is a conceptual outline based on general methods and has not been experimentally validated for this specific compound.

  • Reaction Setup: In a high-pressure autoclave, combine indole, 2,3-dihydroxybutanoic acid, and potassium hydroxide pellets in appropriate molar ratios.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature range of 240-270°C for several hours.

  • Work-up: After cooling, dissolve the reaction mixture in water.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted indole.

  • Acidification: Acidify the aqueous phase with a strong acid, such as hydrochloric acid, to a pH of approximately 1. This will precipitate the desired this compound.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Further purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Analytical Characterization

Comprehensive spectroscopic data for this compound is limited in the public domain.

Mass Spectrometry

Experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data is available on PubChem. The data shows a precursor ion [M+H]⁺ at m/z 220.097, which is consistent with the calculated exact mass of the compound.[1]

Reactivity and Stability

Specific studies on the reactivity and stability of this compound have not been reported. However, based on its structure, several reactivity patterns can be anticipated:

  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions may occur at other positions on the pyrrole or benzene rings under forcing conditions. The indole NH proton is weakly acidic and can be deprotonated with a strong base.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification or etherification.

  • Stability: Indole derivatives can be sensitive to strong acids and oxidizing agents. The compound should be stored in a cool, dark place to prevent degradation.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of indole-3-alkanoic acids, particularly indole-3-butyric acid (IBA), is well-known for its role as a plant hormone (auxin) that promotes root formation. Derivatives of IBA have been synthesized and investigated for their ability to modulate plant root architecture.

Furthermore, various indole derivatives have been explored as potential therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound make it a candidate for investigation in these areas. The hydroxyl and carboxylic acid groups provide opportunities for further chemical modification to develop novel drug candidates.

Conclusion

This compound is an intriguing indole derivative with potential for further investigation in both agricultural and pharmaceutical research. While its fundamental physicochemical properties are known, a significant knowledge gap exists regarding its synthesis, comprehensive analytical characterization, and biological activity. The information presented in this guide serves as a foundation for researchers and scientists interested in exploring the chemistry and potential applications of this compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ). As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural features is paramount. This document consolidates experimental mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a complete characterization. We delve into the causality behind experimental choices and data interpretation, ensuring a self-validating system of protocols and analysis. All data is presented with in-text citations to authoritative sources, culminating in a complete reference list for further verification.

Molecular Structure and Functional Groups

This compound is a chiral molecule featuring a core indole ring substituted at the C3 position with a butanoic acid backbone. The structure incorporates several key functional groups that dictate its spectroscopic signature:

  • Indole Ring: A bicyclic aromatic heterocycle responsible for characteristic aromatic signals in NMR and specific vibrations in IR spectroscopy.

  • Carboxylic Acid: A primary functional group exhibiting a highly deshielded proton in ¹H NMR, a distinct carbonyl carbon in ¹³C NMR, and very broad O-H and strong C=O stretching bands in IR.

  • Secondary Alcohol: Contributes a hydroxyl proton and a carbinol proton/carbon, which are readily identifiable in NMR and IR spectra.

  • Aliphatic Chain: A butane backbone with a methyl group, giving rise to signals in the aliphatic region of NMR spectra.

The interplay of these groups provides a unique spectroscopic fingerprint essential for its unambiguous identification and characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and structural features of a molecule through ionization and fragmentation. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode.

Experimental High-Resolution Mass Spectrometry Data

Experimental LC-MS/MS data has been sourced from the PubChem database (CID 12310809).[1] The data was acquired on a Quadrupole Time-of-Flight (Q-TOF) instrument, providing high mass accuracy.

Table 1: Experimental LC-MS/MS Data for this compound

Precursor IonPrecursor m/zFragment Ion m/zRelative Intensity (%)
[M+H]⁺ 220.097144.081100.0
130.06565.5
132.08124.0
117.05817.4
145.08715.9

Source: PubChem CID 12310809[1]

Interpretation of Fragmentation

The fragmentation pattern is highly characteristic of an indole derivative. The major fragments arise from cleavages in the butanoic acid side chain, with the charge being retained by the stable indole moiety.

  • Base Peak (m/z 144.081): This fragment corresponds to the [C₁₀H₁₀N]⁺ ion. It is formed via a cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the carbon attached to the indole ring), followed by the loss of the hydroxy-carboxylic acid portion (C₂H₃O₃). This is a common fragmentation pathway for 3-substituted indoles.

  • Major Fragment (m/z 130.065): This fragment, corresponding to the [C₉H₈N]⁺ ion, is the classic quinolinium or isoquinolinium cation, a hallmark of indole fragmentation.[2] It is formed from the further fragmentation of the indole ring system.

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship between the precursor ion and its major fragments.

G cluster_main MS/MS Fragmentation precursor [M+H]⁺ m/z 220.097 frag1 [C₁₀H₁₀N]⁺ m/z 144.081 (Base Peak) precursor->frag1 - C₂H₃O₃ frag2 [C₉H₈N]⁺ m/z 130.065 frag1->frag2 - CH₂

MS/MS fragmentation pathway.
Experimental Protocol: High-Resolution LC-MS/MS

The choice to use LC-MS/MS is driven by the need to separate the analyte from any potential impurities before mass analysis, ensuring data integrity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography: Employ a C18 reverse-phase column. Use a gradient elution method with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B. The formic acid aids in protonation for positive ion mode ESI.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[3]

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Data Acquisition: Acquire data in both full scan mode (to detect the precursor ion) and tandem MS (MS/MS) mode. For MS/MS, the [M+H]⁺ ion (m/z 220.097) is selected in the first mass analyzer and fragmented via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analysis: Analyze the resulting spectrum to identify the masses of the fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While experimental data for this specific molecule is not publicly available, a predicted spectrum can be constructed based on the known absorption frequencies of its constituent functional groups.[4][5][6]

Predicted IR Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands

Wave Number (cm⁻¹)Functional GroupVibration TypeIntensityCharacteristics
3400 - 3300Indole N-HStretchMedium, SharpCharacteristic of N-H bond in the indole ring.
3350 - 3200Alcohol O-HStretchStrong, BroadBroad due to hydrogen bonding.
3300 - 2500Carboxylic Acid O-HStretchVery Strong, Very BroadExtremely broad, often obscuring C-H stretches.[1][7]
3100 - 3000Aromatic C-HStretchMediumPeaks appear just above 3000 cm⁻¹.
2990 - 2850Aliphatic C-HStretchMediumPeaks appear just below 3000 cm⁻¹.
~1710Carboxylic Acid C=OStretchStrong, SharpA key diagnostic peak for the carboxyl group.[8]
1600 - 1450Aromatic C=CStretchMedium-WeakMultiple bands characteristic of the indole ring.
1300 - 1200Carboxylic Acid C-OStretchStrongStrong absorption coupled with O-H bend.
1200 - 1000Alcohol C-OStretchStrongStrong absorption for the secondary alcohol.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common sampling technique because it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. No publicly available experimental NMR spectra for this compound were found. Therefore, the following data is predicted using advanced algorithms (e.g., machine learning, HOSE-code based systems) which are known to provide high accuracy, particularly for ¹³C NMR.[2][3][4][9][10] The predictions are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The choice of solvent is critical in NMR as it can influence chemical shifts.[6] A polar, aprotic solvent like DMSO-d₆ is often used for compounds with exchangeable protons (like -OH, -NH, -COOH) as it slows down the exchange rate, allowing these signals to be observed.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Proton Label (see structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-1 (Indole N-H)~11.0Broad Singlet1HDeshielded, exchangeable proton.
H-2 (Indole C2-H)~7.2Singlet1HCharacteristic singlet for 3-substituted indoles.
H-4 (Indole C4-H)~7.6Doublet1HAromatic proton adjacent to the fused ring junction.
H-5, H-6 (Indole)~7.1 - 7.3Multiplet2HOverlapping aromatic signals.
H-7 (Indole C7-H)~7.4Doublet1HAromatic proton adjacent to the indole nitrogen.
H-α (CH-OH)~4.2Doublet1HCoupled to H-β. Deshielded by adjacent -OH group.
H-β (CH-Indole)~3.5Multiplet1HCoupled to H-α and the methyl protons.
H-γ (CH₃)~1.2Doublet3HCoupled to H-β.
Alcohol O-HVariableBroad Singlet1HChemical shift is concentration/temperature dependent.
Carboxyl O-H~12.5Very Broad Singlet1HHighly deshielded, exchangeable proton.
Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~175Characteristic downfield shift for a carboxylic acid.
C-α (CH-OH)~72Carbon attached to the hydroxyl group.
C-β (CH-Indole)~38Aliphatic carbon attached to the indole ring.
C-γ (CH₃)~18Methyl carbon.
C-2 (Indole)~124
C-3 (Indole)~112Shielded due to substitution.
C-3a (Indole)~127Bridgehead carbon.
C-4 (Indole)~118
C-5 (Indole)~121
C-6 (Indole)~119
C-7 (Indole)~111
C-7a (Indole)~136Bridgehead carbon attached to nitrogen.
Experimental Workflow: NMR Analysis

The following workflow ensures the acquisition of high-quality, reproducible NMR data.

G cluster_workflow NMR Experimental Workflow prep 1. Sample Preparation (5-10 mg in ~0.6 mL of deuterated solvent) instrument 2. Instrument Setup (Lock, Tune, Shim) prep->instrument h1 3. Acquire ¹H Spectrum instrument->h1 c13 4. Acquire ¹³C Spectrum (e.g., with proton decoupling) h1->c13 d2 5. (Optional) D₂O Shake (Identifies exchangeable protons) c13->d2 process 6. Data Processing (Fourier Transform, Phasing, Baseline Correction, Integration) d2->process

Standard workflow for NMR data acquisition.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-consistent structural assignment.

  • Mass Spectrometry confirms the molecular weight (219.0895 Da, corresponding to C₁₂H₁₃NO₃) and provides key structural information through the characteristic indole fragments at m/z 144 and 130.

  • IR Spectroscopy confirms the presence of all key functional groups: the very broad O-H stretch for the carboxylic acid, the separate N-H and O-H stretches for the indole and alcohol, and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.

  • NMR Spectroscopy provides the complete connectivity map. ¹H NMR would show the distinct aromatic protons of the 3-substituted indole, the diastereotopic protons of the aliphatic chain, and the exchangeable protons. ¹³C NMR confirms the presence of 12 unique carbon environments, including the downfield carbonyl carbon, the carbinol carbon, and the full set of indole and aliphatic carbons.

Together, these three techniques provide unambiguous evidence for the structure of this compound.

Conclusion

This guide has detailed the key spectroscopic features of this compound. By combining experimental mass spectrometry data with high-confidence predicted IR and NMR data, we have provided a robust analytical framework for the identification and characterization of this molecule. The protocols and interpretations herein serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling confident structural verification and quality control.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • YouTube (2020). Getting started with interpreting IR spectra. [Link]

  • Chemistry LibreTexts (2022). 8.4.1: Interpretting IR Spectra. [Link]

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]

  • PubChem. This compound. [Link]

  • Reddit (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • PubMed (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • YouTube (2021). ChemDraw tutorial 4 - Prediction of NMR. [Link]

  • Revvity Signals Software, Inc. (2025). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. [Link]

  • MDPI (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a significant tryptophan metabolite. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation, stereochemical complexity, and potential biological significance, drawing upon established analytical methodologies and insights from closely related indole-alkanoic acids.

Introduction: The Significance of Indole-Containing Tryptophan Metabolites

Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive metabolites that play crucial roles in human physiology and pathology.[1] The catabolism of tryptophan occurs via three primary pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the last of which is largely mediated by the gut microbiota.[2][3] Metabolites from these pathways, including this compound, are increasingly recognized for their neuroprotective and anti-inflammatory properties.[4][5] This guide focuses on the molecular structure and characterization of this compound, providing a framework for its synthesis, purification, and analysis, and contextualizing its potential therapeutic relevance.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[6]
Molecular Weight 219.24 g/mol [6]
IUPAC Name This compound[6]
InChIKey NUFXPJOTSOMKFZ-UHFFFAOYSA-N[6]
CAS Number 21193-78-2[6]

Proposed Synthesis and Purification

Proposed Synthesis of this compound indole Indole reaction High Temperature High Pressure indole->reaction hydroxy_acid 2,3-dihydroxybutanoic acid hydroxy_acid->reaction base Potassium Hydroxide (KOH) base->reaction salt Potassium 2-hydroxy-3-(1H-indol-3-yl)butanoate reaction->salt product This compound acidification Acidification (e.g., HCl) acidification->product salt->acidification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: In a high-pressure autoclave, combine indole, 2,3-dihydroxybutanoic acid, and potassium hydroxide pellets in appropriate molar ratios.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 250-270 °C) for an extended period (e.g., 20-24 hours).[7]

  • Workup: After cooling, dissolve the reaction mixture in water.

  • Purification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the crude product.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system to yield the final this compound.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of published experimental NMR data for this compound, we present the assigned NMR data for the closely related and well-characterized compound, DL-Indole-3-lactic acid (ILA), as a reference.[8] The key difference in the structure of the target molecule is the presence of a methyl group at the C3 position of the butanoic acid chain, which would introduce a new methyl signal and alter the splitting patterns of the adjacent protons.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for DL-Indole-3-lactic Acid in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2'7.236124.397
C4'7.741113.266
C5'7.156121.742
C6'7.236121.584
C7'7.494114.418
C3a'-129.95
C7a'-138.811
C3'-126.93
C24.33174.401
C33.252, 3.06132.795
COOH-183.847

Source: BMRB entry bmse000409[8]

Predicted Differences for this compound:

  • ¹H NMR: A doublet corresponding to the new methyl group would appear, likely in the upfield region. The proton at C3 would become a multiplet due to coupling with both the C2 proton and the new methyl protons. The proton at C2 would remain a doublet, coupling with the C3 proton.

  • ¹³C NMR: A new signal for the methyl carbon would be present. The chemical shift of C3 would be shifted downfield due to the substitution.

Mass Spectrometry (MS)

The fragmentation pattern of this compound can be predicted based on the principles of mass spectrometry for indole derivatives and carboxylic acids.[9] Experimental LC-MS/MS data from PubChem provides insight into the fragmentation of the protonated molecule ([M+H]⁺ at m/z 220.097).[6]

Table 3: Key Fragment Ions from LC-MS/MS of [M+H]⁺ of this compound

m/zProposed Fragment
144.0810[Indole-3-acetaldehyde + H]⁺
130.0652[Indole-3-methylene]⁺
117.0576[Indole]⁺

Source: PubChem CID: 12310809[6]

Mass Spectrometry Fragmentation parent [M+H]⁺ m/z 220.097 frag1 [Indole-3-acetaldehyde + H]⁺ m/z 144.0810 parent->frag1 - C₂H₄O₂ frag2 [Indole-3-methylene]⁺ m/z 130.0652 frag1->frag2 - CH₂O frag3 [Indole]⁺ m/z 117.0576 frag2->frag3 - CH₂

Caption: Proposed major fragmentation pathway for protonated this compound.

Chiral Separation

The presence of two chiral centers (at C2 and C3) in this compound means it can exist as four stereoisomers (two pairs of enantiomers). The separation of these diastereomers and enantiomers is critical for understanding their specific biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose.[10]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Screen a variety of chiral stationary phases, such as polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Optimization (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.

    • Vary the ratio of hexane to isopropanol to optimize the separation.

  • Mobile Phase Optimization (Reversed Phase):

    • Use a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic acid).

    • Adjust the organic-to-aqueous ratio to achieve the desired retention and resolution.

  • Detection: Utilize a UV detector, monitoring at a wavelength where the indole chromophore absorbs strongly (around 280 nm).

Potential Biological and Therapeutic Significance

Direct studies on the biological activity of this compound are limited. However, extensive research on its close structural analogs, indole-3-lactic acid (ILA) and indole-3-acetic acid (IAA), provides a strong foundation for predicting its potential roles.

Anti-Inflammatory and Antioxidant Properties

Indole derivatives produced by the gut microbiota, such as IAA, have been shown to possess significant anti-inflammatory and antioxidant properties.[11][12] These compounds can mitigate inflammatory responses by modulating signaling pathways such as NF-κB and inducing the expression of antioxidant enzymes like heme oxygenase-1.[12] Given its structural similarity, this compound is likely to exhibit similar activities.

Neuroprotective Effects

Tryptophan metabolites are increasingly implicated in the gut-brain axis, influencing neurological health.[2] Compounds like indole-3-propionic acid (IPA), another gut microbiota-derived metabolite, have demonstrated potent neuroprotective effects in models of cerebral ischemia and Alzheimer's disease.[1] The neuroprotective mechanisms are often attributed to their ability to scavenge free radicals and modulate neuroinflammatory processes. The structural features of this compound suggest it could contribute to this neuroprotective milieu.

Potential Biological Roles molecule This compound activity1 Anti-inflammatory Activity molecule->activity1 activity2 Neuroprotective Effects molecule->activity2 activity3 Antioxidant Properties molecule->activity3

Caption: Potential biological activities of this compound.

Conclusion and Future Directions

This compound represents a compelling molecule at the intersection of microbial metabolism and host physiology. While direct experimental data on its synthesis and biological functions are still emerging, a robust framework for its characterization can be established through analogies with closely related tryptophan metabolites. Future research should focus on developing a specific and efficient synthesis for this compound, which will enable a thorough investigation of its stereoisomer-specific biological activities. Elucidating its precise roles in anti-inflammatory and neuroprotective pathways could pave the way for novel therapeutic strategies targeting the gut-brain axis.

References

  • Frontiers in Immunology. (n.d.). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Retrieved from [Link]

  • PMC. (n.d.). Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

  • MDPI. (n.d.). Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and antiinflammatory activities of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids. 1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole-3-lactic acid (I3LA) structure and MTT assay results. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000409 - Dl-Indole-3-lactic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Retrieved from [Link]

  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). US3047585A - Synthesis of 3-indolealkanoic acids.

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Unveiling the Enigma of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid: A-Technical Guide to a Putative Natural Product

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a molecule of interest within the broader class of indole-based compounds. Despite its structural similarity to known bioactive molecules, a comprehensive review of the existing literature reveals no direct evidence of its natural occurrence. This guide, therefore, pivots to a detailed exploration of the closely related and well-documented natural product, Indole-3-butyric acid (IBA). We will examine the established natural sources, biosynthetic pathways, and metabolic fate of IBA as a foundational framework. Subsequently, we will propose a scientifically rigorous, hypothesis-driven approach for the prospective discovery and characterization of this compound in natural systems. This document serves as a resource for researchers navigating the landscape of indole alkaloids and provides a roadmap for future investigations into this intriguing, yet elusive, compound.

The Elusive Nature of this compound

A thorough investigation of scientific databases and literature yields no conclusive reports on the isolation of this compound from a natural source. While its chemical structure is defined in resources such as PubChem, these entries lack information regarding its biological origins.[1] This absence of evidence strongly suggests that if this compound does exist in nature, it is likely a minor or transient metabolite that has yet to be identified through conventional screening methods.

The core structure, an indole ring linked to a modified butyric acid chain, places it in proximity to a class of well-known phytohormones and microbial metabolites. This structural relationship, particularly to Indole-3-butyric acid (IBA), provides a logical starting point for a deeper investigation.

Indole-3-butyric Acid (IBA): A Naturally Occurring Analogue

To understand the potential for the natural existence of this compound, a comprehensive understanding of its closest-known natural analogue, IBA, is paramount.

Natural Occurrence of IBA

Initially considered a synthetic auxin, IBA has since been identified as an endogenous compound in various plant species, including maize (Zea mays) and willow (Salix).[2][3] Its presence has also been confirmed in other plants and is implicated in various physiological processes, most notably root formation.[2][4] Furthermore, certain soil microorganisms, such as the bacterium Azospirillum brasilense, have been shown to produce IBA.[5]

Biosynthesis of IBA

The biosynthetic pathways of IBA in plants are still under investigation, but it is understood to be derived from tryptophan. In maize, there is evidence that IBA can be synthesized from Indole-3-acetic acid (IAA), another prominent auxin.[3] This conversion suggests a metabolic link between these two important phytohormones.

Metabolism of IBA

In plants, the primary metabolic fate of IBA is its conversion to the more active auxin, IAA, through a process of β-oxidation. This metabolic transformation is a key aspect of IBA's biological activity. The metabolism of IBA in microorganisms is less well-characterized, but the potential for diverse biotransformations, including hydroxylations, exists within the microbial kingdom.

A Hypothesis-Driven Approach to the Discovery of this compound

The absence of direct evidence for the natural occurrence of this compound does not preclude its existence. It may be a product of a less common metabolic pathway or a transient intermediate that accumulates only under specific physiological or environmental conditions. Below, we outline a strategic framework for its potential discovery.

Rationale for Investigation

The rationale for searching for this compound is rooted in the vast metabolic diversity of plants and microorganisms. Hydroxylation is a common enzymatic reaction in the secondary metabolism of many organisms, often leading to compounds with altered biological activity. The introduction of a hydroxyl group to the butyric acid side chain of an indole derivative could significantly impact its pharmacological properties.

Proposed Experimental Workflow for Discovery and Characterization

The following workflow outlines a systematic approach to investigate the natural occurrence of this compound.

Figure 1: A proposed experimental workflow for the discovery and characterization of this compound.

Detailed Methodologies

3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Screening

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Method: Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method based on the predicted fragmentation pattern of this compound.

  • Rationale: This highly sensitive and specific technique allows for the detection of trace amounts of the target compound in complex biological matrices.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the molecule.

  • Rationale: Unambiguous structure elucidation requires the comprehensive data provided by these NMR experiments.

Potential Biological Significance and Future Directions

Should this compound be discovered in a natural source, its biological role would be of significant interest. The presence of the hydroxyl group could influence its polarity, receptor binding affinity, and metabolic stability compared to IBA.

Future research should focus on:

  • Comparative Bioactivity Studies: Directly comparing the plant growth-regulating and other biological activities of the hydroxylated compound with IBA and IAA.

  • Enzymatic Synthesis: Identifying and characterizing the enzyme(s) responsible for its biosynthesis, which could have applications in biocatalysis.

  • Pharmacological Evaluation: Screening for potential therapeutic properties, given the wide range of biological activities associated with indole alkaloids.

Conclusion

While the natural occurrence of this compound remains unconfirmed, its structural relationship to the known natural product Indole-3-butyric acid provides a compelling basis for its investigation. This technical guide has summarized the current knowledge gap and presented a robust, multi-phased experimental strategy to explore its potential existence in nature. The successful discovery and characterization of this compound would not only expand our understanding of indole metabolism but could also unveil a novel bioactive molecule with potential applications in agriculture and medicine. The methodologies and logical framework provided herein are intended to empower researchers to embark on this exciting scientific inquiry.

References

  • Hoffman, M. T., Gunatilaka, M. K., Wijeratne, K., Gunatilaka, A. L., & Arnold, A. E. (2013). Endohyphal bacterium enhances production of indole-3-acetic acid by a foliar fungal endophyte. PloS one, 8(9), e73132.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Indole-3-butyric acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ludwig-Müller, J., & Epstein, E. (1991). Occurrence and in vivo biosynthesis of indole-3-butyric acid in corn (Zea mays L.). Plant physiology, 97(2), 765–770.
  • Karabourniotis, G., Nikolopoulos, D., Bresta, P., & Liakopoulos, G. (2021). Indole-3-butyric acid, a natural auxin, protects against fenton reaction-induced oxidative damage in porcine thyroid. Antioxidants, 10(7), 1088.
  • Basu, P. S., & Tripti. (2006). Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. HortScience, 41(5), 1263–1266.
  • Mansouri, M., & Talebizadeh, B. (2017). Effects of indole-3-butyric acid on growth, pigments and UV-screening compounds in Nostoc linckia. Journal of Applied Phycology, 29(5), 2395–2402.
  • Karabourniotis, G., Nikolopoulos, D., Bresta, P., & Liakopoulos, G. (2021). Indole-3-butyric acid, a natural auxin, protects against fenton reaction-induced oxidative damage in porcine thyroid. Antioxidants, 10(7), 1088.
  • Martínez-Morales, L. J., Soto-Urzúa, L., Baca, B. E., & Sánchez-Ahédo, J. A. (2003). Indole-3-butyric acid (IBA) production in culture medium by wild strain Azospirillum brasilense. FEMS microbiology letters, 228(2), 167–173.
  • Grishin, A. A., Zaitsev, S. A., Novikov, V. V., & Boronin, A. M. (2020). Bioconversion of biologically active indole derivatives with indole-3-acetic acid-degrading enzymes from Caballeronia glathei DSM50014. International journal of molecular sciences, 21(9), 3075.
  • El-Sayed, M. E., & Eladly, M. (2015). Fungicidal activity of indole derivatives against some plant pathogenic fungi. Journal of Agricultural and Food Chemistry, 63(12), 3163–3170.
  • Ludwig-Müller, J., & Epstein, E. (1991). Occurrence and in vivo biosynthesis of indole-3-butyric acid in corn (Zea mays L.). Plant physiology, 97(2), 765–770.

Sources

An In-depth Technical Guide to the Putative Biosynthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is an indole-containing alpha-hydroxy acid with potential applications in medicinal chemistry and drug development. While its definitive biosynthetic pathway has yet to be fully elucidated in any organism, this technical guide synthesizes current biochemical knowledge to propose a scientifically grounded, putative biosynthetic route. Drawing upon established enzymatic reactions and pathways of related indole alkaloids and alpha-keto acids, we delineate a potential multi-step enzymatic synthesis starting from the common amino acid L-tryptophan. This document provides a comprehensive overview of the proposed enzymatic logic, key enzyme classes likely involved, detailed hypothetical protocols for its synthesis and characterization, and visual workflows to guide future research and discovery in this area.

Introduction: The Significance of Indole-Containing Chiral Acids

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant physiological and medicinal properties.[1] The indole nucleus, derived from the amino acid tryptophan, serves as a versatile scaffold for a wide array of chemical modifications, leading to compounds with potent biological activities. This compound, a chiral alpha-hydroxy acid, embodies a structural motif of interest for drug development due to the prevalence of both indole and alpha-hydroxy acid moieties in pharmacologically active molecules. While its natural occurrence is not yet widely documented, its synthesis and biological evaluation are of considerable interest.

This guide provides a deep dive into the theoretical biosynthesis of this molecule, offering a roadmap for researchers seeking to explore its enzymatic production, potential biological roles, and applications in drug discovery.

Proposed Biosynthetic Pathway: A Chemoenzymatic Logic

The proposed biosynthesis of this compound is conceptualized as a three-stage process commencing with the ubiquitous precursor, L-tryptophan. This putative pathway leverages well-characterized enzymatic transformations, including transamination, aldol addition, and stereospecific reduction.

Stage 1: Formation of the Indole-3-pyruvic acid (IPA) Intermediate

The initial and most established step in this proposed pathway is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is a cornerstone of auxin biosynthesis in plants and is also found in various microbial metabolic pathways.[2][3]

  • Enzymatic Catalysis: This transformation is primarily catalyzed by tryptophan aminotransferases (also known as tryptophan transaminases), which are pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes facilitate the transfer of the amino group from L-tryptophan to an alpha-keto acid acceptor, most commonly α-ketoglutarate, yielding IPA and L-glutamate. Alternatively, L-amino acid oxidases (LAAOs) , flavoenzymes, can also catalyze the oxidative deamination of L-tryptophan to form IPA.[2]

  • Causality of Choice: The selection of this initial step is based on the widespread natural occurrence of the IPA pathway and the chemical structure of IPA, which provides a reactive carbonyl group essential for the subsequent carbon-carbon bond formation.

Stage 2: Carbon Chain Extension via Aldol Addition

The critical step in the proposed biosynthesis is the extension of the three-carbon side chain of IPA to a four-carbon butanoic acid backbone. This is hypothesized to occur through an enzymatic aldol addition reaction.

  • Enzymatic Logic: An aldolase is proposed to catalyze the condensation of the enolate of pyruvic acid with the ketone carbonyl of indole-3-pyruvic acid. This reaction would form the C-C bond at the C3 position of the butanoic acid chain, generating the intermediate 4-(1H-indol-3-yl)-2-keto-4-hydroxybutanoic acid. A patent for the synthesis of a related compound, 4-(indole-3-ilmethyl)-4-hydroxy-2-oxoglutaric acid, describes an aldol condensation of indole-3-pyruvic acid with pyruvic acid or oxaloacetic acid, lending strong support to the feasibility of this enzymatic step.[4]

  • Enzyme Candidates: Threonine aldolases and other specialized aldolases are known to catalyze C-C bond formation with high stereoselectivity and could potentially be engineered or discovered to accept IPA and pyruvate as substrates.[5]

Stage 3: Stereospecific Reduction to the Final Product

The final step in the proposed pathway is the reduction of the alpha-keto group of the intermediate to a hydroxyl group, yielding this compound.

  • Enzymatic Control: This stereospecific reduction is likely catalyzed by a ketoreductase or a dehydrogenase . These enzymes, often dependent on cofactors like NADH or NADPH, are responsible for the stereoselective conversion of ketones to alcohols. The specific enzyme would determine the chirality at the C2 position of the final product. Enzymes such as D- or L-2-hydroxyisocaproate dehydrogenases, which act on similar alpha-keto acid substrates, are strong candidates.

  • Self-Validation: The stereospecificity of this enzymatic reduction is crucial for producing a single enantiomer of the target molecule, a critical requirement for pharmacological applications.

Visualizing the Proposed Biosynthetic Pathway

Biosynthesis of this compound cluster_0 Stage 1: IPA Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Reduction L-Tryptophan L-Tryptophan Indole-3-pyruvic_acid Indole-3-pyruvic acid (IPA) L-Tryptophan->Indole-3-pyruvic_acid Tryptophan Aminotransferase / L-amino acid Oxidase Intermediate 4-(1H-indol-3-yl)-2-keto-4-hydroxybutanoic acid Indole-3-pyruvic_acid->Intermediate Aldolase Pyruvic_acid Pyruvic_acid Pyruvic_acid->Intermediate Final_Product This compound Intermediate->Final_Product Ketoreductase / Dehydrogenase Experimental Workflow cluster_prep Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification Reagents Prepare Buffers and Substrate Solutions IPA_Synth Protocol 1: IPA Synthesis Reagents->IPA_Synth Aldol_Red Protocol 2: Aldol Addition & Reduction Reagents->Aldol_Red Enzymes Obtain/Purify Candidate Enzymes Enzymes->IPA_Synth Enzymes->Aldol_Red IPA_Synth->Aldol_Red IPA Intermediate Monitoring Reaction Monitoring (HPLC, LC-MS) Aldol_Red->Monitoring Purification Product Purification (Prep-HPLC) Monitoring->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization

Sources

2-hydroxy-3-(1H-indol-3-yl)butanoic acid metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Pathway of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Abstract

This compound is an indole derivative with a structure suggesting a potential role as a metabolite in biological systems. While the metabolic pathway of this specific compound is not yet fully elucidated in the scientific literature, its structural similarity to other well-characterized indole compounds, such as indole-3-lactic acid and indole-3-butyric acid, allows for the formulation of a putative metabolic framework. This guide presents a scientifically grounded, hypothetical metabolic pathway for this compound, drawing upon established principles of tryptophan metabolism by gut microbiota and plant auxin biochemistry. We will explore the plausible biosynthetic and degradative routes, the key enzymatic families likely involved, and their regulatory mechanisms. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate and validate these proposed pathways, thereby paving the way for a deeper understanding of its physiological significance. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolism, gut microbiology, and novel therapeutic discovery.

Introduction: The Emerging Significance of Indole Derivatives

Indole and its derivatives are a class of bioactive metabolites predominantly produced from the essential amino acid tryptophan by the gut microbiota.[1][2] These molecules are crucial signaling agents in the host-microbe crosstalk, influencing a wide array of physiological processes, including immune homeostasis, gut barrier integrity, and metabolic regulation.[3][4][5] The diverse functions of indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA), are mediated through their interaction with host receptors like the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[1][5]

The compound this compound, while not extensively studied, presents a chemical structure that is a hybrid of known bioactive indole derivatives. Its indole core, coupled with a hydroxylated butyric acid side chain, suggests a potential origin from tryptophan metabolism and hints at a role in biological signaling. This guide aims to provide a comprehensive, albeit putative, framework for its metabolic pathway, offering a starting point for researchers to explore its biosynthesis, degradation, and physiological function.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from tryptophan, following a multi-step enzymatic cascade analogous to the formation of other indole derivatives by gut bacteria.[6] The proposed pathway involves transamination, decarboxylation, and hydroxylation reactions.

G Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Tryptophan aminotransferase Indole_3_lactic_acid Indole-3-lactic acid Indole_3_pyruvic_acid->Indole_3_lactic_acid Lactate dehydrogenase alpha_keto_beta_methyl_indole_3_propanoic_acid α-keto-β-methyl-1H-indole-3-propanoic acid Indole_3_pyruvic_acid->alpha_keto_beta_methyl_indole_3_propanoic_acid Methyltransferase Target_Molecule This compound alpha_keto_beta_methyl_indole_3_propanoic_acid->Target_Molecule Hydroxylase/Reductase

Caption: Proposed biosynthetic pathway of this compound from tryptophan.

Step 1: Transamination of Tryptophan

The initial step is the conversion of tryptophan to indole-3-pyruvic acid, a common intermediate in the biosynthesis of many indole derivatives.[7][8] This reaction is catalyzed by tryptophan aminotransferases , a class of enzymes widely present in both prokaryotes and eukaryotes.

Step 2: Side Chain Modification

From indole-3-pyruvic acid, there are a few plausible routes. One possibility involves the action of a methyltransferase to add a methyl group to the pyruvate side chain, forming α-keto-β-methyl-1H-indole-3-propanoic acid. This intermediate would then be a direct precursor to the target molecule.

Step 3: Reduction and Hydroxylation

The final step would involve the reduction of the keto group and hydroxylation of the side chain. This could be catalyzed by a single hydroxylase or a reductase enzyme, leading to the formation of this compound. The stereochemistry of the final product would be dependent on the specific enzyme involved.

Proposed Degradation Pathway of this compound

The degradation of this compound is likely to proceed through oxidative cleavage of the indole ring, a common mechanism for the breakdown of aromatic compounds by microorganisms.[9][10] This pathway would convert the complex heterocyclic structure into simpler molecules that can enter central metabolism.

G Target_Molecule This compound Oxidized_Intermediate_1 Catechol-like intermediate Target_Molecule->Oxidized_Intermediate_1 Monooxygenase/Dioxygenase Ring_Cleavage_Product Ring cleavage product Oxidized_Intermediate_1->Ring_Cleavage_Product Dioxygenase Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage_Product->Central_Metabolism Various enzymes G cluster_0 Genomics cluster_1 Transcriptomics cluster_2 Proteomics cluster_3 Validation Genome_Sequencing Genome Sequencing Bioinformatics Bioinformatic Analysis Genome_Sequencing->Bioinformatics Gene_Knockout Gene Knockout Bioinformatics->Gene_Knockout RNA_Seq RNA-Seq Differential_Expression Differential Expression Analysis RNA_Seq->Differential_Expression Differential_Expression->Gene_Knockout Protein_Extraction Protein Extraction Mass_Spectrometry Mass Spectrometry Protein_Extraction->Mass_Spectrometry Mass_Spectrometry->Gene_Knockout Heterologous_Expression Heterologous Expression Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay

Sources

An In-depth Technical Guide to the Degradation Products of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a molecule of significant interest within the scientific community, particularly in fields related to drug discovery and development due to its structural similarity to endogenous compounds like the amino acid tryptophan. The indole nucleus is a common scaffold in numerous biologically active compounds.[1][2][3] Understanding the stability of such molecules and the nature of their degradation products is paramount for ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, drawing upon established knowledge of indole chemistry and the degradation of analogous structures. It further outlines robust analytical methodologies and experimental protocols for the systematic investigation of its degradation profile.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, featuring a reactive indole ring and a hydroxyl-substituted carboxylic acid side chain, predisposes it to several degradation pathways. The indole ring, in particular, is susceptible to oxidation and photosensitive reactions, while the overall stability of the molecule is influenced by environmental factors such as pH and temperature.

Oxidative Degradation

The indole nucleus is readily oxidized, a common degradation pathway for many indole-containing compounds.[7] The initial and most probable oxidation of the indole ring in this compound would occur at the electron-rich C2-C3 double bond. This can lead to the formation of an oxindole derivative, followed by further oxidation to an isatin-like structure.[8][9] Subsequent cleavage of the pyrrole ring can occur, leading to the formation of anthranilic acid derivatives.[8] This process is analogous to the kynurenine pathway of tryptophan metabolism.[7] The presence of a hydroxyl group on the side chain may also influence the oxidative stability of the molecule.

G

Proposed Oxidative Degradation Pathway.
Photodegradation

Indole-containing molecules, most notably tryptophan, are known to be susceptible to photodegradation upon exposure to UV light.[10] This process is often initiated by the absorption of UV radiation, leading to the formation of excited states and radical species. These highly reactive intermediates can then undergo a variety of reactions, including dimerization, oxidation, and fragmentation, resulting in a complex mixture of degradation products. The photodegradation of this compound is expected to follow a similar pattern, with potential yellowing of solutions upon irradiation, a phenomenon observed with tryptophan.[11]

pH-Mediated Degradation

The stability of this compound is anticipated to be significantly influenced by the pH of the surrounding medium.[12][13] In acidic conditions, the indole ring can be protonated, which may facilitate certain degradation reactions. Conversely, under alkaline conditions, the carboxylic acid and hydroxyl groups will be deprotonated, and the indole nitrogen can also be deprotonated under strongly basic conditions, altering the electron density of the ring system and potentially increasing its susceptibility to oxidation.[14] Studies on related indole esters have shown that they are readily hydrolyzed under mild alkaline conditions.[15] While the target molecule lacks an ester linkage, extreme pH conditions can still catalyze other degradative processes.

Analytical Methodologies for Degradation Monitoring

A crucial aspect of studying drug degradation is the use of stability-indicating analytical methods that can separate the parent compound from its degradation products. For indole-containing molecules, reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is essential for monitoring the degradation of this compound.

ParameterRecommendationRationale
Column C18 stationary phase (e.g., Kinetex 5 µm XB-C18)Provides good retention and separation for moderately polar indole derivatives.[16][17]
Mobile Phase Acetonitrile/Water gradientAllows for the elution of compounds with a range of polarities.
pH Modifier Formic acid or phosphoric acidImproves peak shape and resolution. Formic acid is suitable for MS compatibility.[18]
Detection UV/Vis or Diode Array Detector (DAD) at ~270-280 nmThe indole chromophore has a characteristic absorbance in this region.[16][17]
Temperature Controlled, e.g., 50°CCan improve separation efficiency.[16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights and fragmentation patterns of the degradants, which are crucial for determining their structures.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to generate its likely degradation products and to establish the stability-indicating nature of the analytical method.[4][5][6][19]

G

Workflow for Forced Degradation Studies.
Protocol 1: Oxidative Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Application: To an aliquot of the drug solution, add a solution of hydrogen peroxide to achieve a final concentration of 3%.[20]

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Sampling and Analysis: At specified time points, withdraw samples, quench any remaining peroxide if necessary, and analyze by HPLC-UV/MS.

Protocol 2: Photodegradation
  • Preparation: Prepare a solution of the compound as described in Protocol 1.

  • Stress Application: Expose the solution to a controlled source of UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Irradiate the sample for a specified duration or until a certain level of degradation is observed.

  • Sampling and Analysis: Analyze the exposed and control samples by HPLC-UV/MS.

Protocol 3: Acidic and Basic Hydrolysis
  • Preparation: Prepare solutions of the compound as described in Protocol 1.

  • Stress Application:

    • Acidic: To one aliquot, add an equal volume of 0.1 M hydrochloric acid.

    • Basic: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period.[20]

  • Sampling and Analysis: At specified time points, withdraw samples, neutralize them with an appropriate acid or base, and analyze by HPLC-UV/MS.

Protocol 4: Thermal Degradation
  • Preparation: Place a known amount of the solid compound in a vial.

  • Stress Application: Heat the vial in a calibrated oven at an elevated temperature (e.g., 60°C).[20]

  • Incubation: Maintain the temperature for a specified period.

  • Sampling and Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV/MS.

Data Interpretation and Reporting

The data obtained from these forced degradation studies should be used to:

  • Establish the degradation profile of this compound under various stress conditions.

  • Propose the structures of the major degradation products based on their mass spectral data.

  • Demonstrate the specificity of the analytical method by showing that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound.

This comprehensive understanding of the degradation pathways and products is essential for the development of stable formulations and for ensuring the quality and safety of any potential drug product containing this compound.

References

  • Leaver, I. H., & Lennox, G. (2025). Studies on the photodegradation of tryptophan. ResearchGate. [Link]

  • Novakova, L., et al. (2015). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method. ResearchGate. [Link]

  • Novakova, L., et al. (2015). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Ovid. [Link]

  • Mam, B., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. [Link]

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  • Roncevic, T., et al. (2019). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. [Link]

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Sources

An In-Depth Technical Guide to the Stereoisomers of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control and characterization of stereochemistry are fundamental pillars of modern drug discovery and development. Molecules with multiple chiral centers, such as 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, can exist as multiple stereoisomers, each with potentially unique pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive framework for researchers and drug development professionals on the stereoselective synthesis, chiral separation, and rigorous stereochemical assignment of the four stereoisomers of this compound. By integrating established methodologies with expert insights, this document serves as a practical roadmap for isolating and characterizing these distinct molecular entities, a critical step in unlocking their therapeutic potential.

Introduction: The Imperative of Stereoisomerism

This compound is a fascinating molecule possessing two chiral centers at the C2 and C3 positions. This structural feature gives rise to four possible stereoisomers: a pair of enantiomers with the erythro (or syn) relative configuration and another pair with the threo (or anti) relative configuration. The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The adjacent hydroxyl and carboxylic acid groups offer multiple points for hydrogen bonding and potential coordination, making these compounds attractive for targeting enzymes and receptors.

However, it is a well-established principle that the three-dimensional arrangement of a molecule dictates its biological function. Different stereoisomers of a drug can exhibit vastly different activities, from one being a potent therapeutic while its enantiomer is inactive or even toxic. Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is not merely an academic exercise but a regulatory and scientific necessity in drug development.

This guide will delineate the strategic approaches required to tackle this challenge, focusing on the causality behind experimental choices to empower researchers with a robust and validated workflow.

The Four Stereoisomers: Structure and Relationships

The two chiral centers in this compound lead to the existence of four distinct stereoisomers. These can be grouped into two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric.

  • (2R, 3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

  • (2S, 3S)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

    • This pair are enantiomers and share the threo (or anti) relative stereochemistry.

  • (2R, 3S)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

  • (2S, 3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

    • This pair are enantiomers and share the erythro (or syn) relative stereochemistry.

The diagram below, generated using DOT language, illustrates the stereochemical relationships between these four isomers.

stereoisomers cluster_threo threo (anti) Pair cluster_erythro erythro (syn) Pair 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereochemical relationships of the four isomers.

Stereoselective Synthesis Strategies

The ideal approach to obtaining pure stereoisomers is through stereoselective synthesis, which can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Synthesis: Controlling the Relative Configuration

A logical and common route to β-hydroxy acids is the aldol reaction. For our target molecule, this would involve the reaction of an enolate derived from an indole-3-acetic acid equivalent with acetaldehyde. The relative stereochemistry (syn vs. anti) can be controlled by the choice of enolate geometry (Z vs. E) and reaction conditions, as famously described by the Zimmerman-Traxler model.

Proposed Protocol: Diastereoselective Aldol Reaction

  • Enolate Formation: Start with a protected indole, such as N-Boc-indole-3-acetic acid. Convert the carboxylic acid to a chiral auxiliary-bearing ester (e.g., an Evans auxiliary) to enable both diastereoselectivity and subsequent enantioselectivity. The choice of base (e.g., LDA vs. NaHMDS) and solvent (THF) is critical for forming the desired (Z)-enolate.

  • Aldol Addition: The generated enolate is then reacted with acetaldehyde at low temperatures (-78 °C). The chiral auxiliary will direct the facial attack on the aldehyde, leading to a high diastereomeric excess (d.e.) of one of the four possible stereoisomers.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the near-enantiopure β-hydroxy acid.

Causality: The use of a chiral auxiliary provides a sterically defined environment. The reaction proceeds through a six-membered ring transition state where the substituents arrange themselves to minimize steric clashes, thus favoring the formation of one specific diastereomer.

Enantioselective Synthesis and Resolution

If a racemic or diastereomeric mixture is synthesized, chiral resolution is necessary.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Experimental Workflow: Chiral HPLC Separation

hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_post Post-Separation start Mixture of Stereoisomers dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc Inject onto Chiral Column (e.g., Chiralpak IA/IB) filter->hplc detect UV/CD Detector hplc->detect collect Fraction Collector detect->collect iso1 Isomer 1 collect->iso1 iso2 Isomer 2 collect->iso2 iso3 Isomer 3 collect->iso3 iso4 Isomer 4 collect->iso4

Workflow for chiral HPLC separation.

Protocol Details:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ or Chiralpak® IA, IB) are highly effective for a wide range of compounds, including carboxylic acids.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase separation would be a mixture of hexane/isopropanol or for reverse-phase, acetonitrile/water, often with a small amount of an acidic modifier like formic or acetic acid to suppress the ionization of the carboxyl group and improve peak shape.

  • Detection: A UV detector set to the absorbance maximum of the indole ring (~280 nm) is standard. A circular dichroism (CD) detector can be used in series to directly observe the opposite Cotton effects of eluting enantiomers.

Trustworthiness: This method is self-validating. The separation of a racemic pair should yield two peaks of equal area. The purity of the collected fractions can be confirmed by re-injection onto the same column.

This classical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This forms a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.[1]

Protocol Outline:

  • Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral amine, such as (R)-(+)-α-methylbenzylamine or quinine.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.

  • Isolation and Liberation: The crystals are filtered, and the process can be repeated to improve purity. The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure target molecule, which can be extracted into an organic solvent. The resolving agent can be recovered from the aqueous layer.

Structural Elucidation and Absolute Configuration Assignment

Once the stereoisomers are separated, their exact 3D structures must be determined.

Relative Configuration: NMR Spectroscopy

The relative stereochemistry (erythro vs. threo) can be determined using ¹H NMR spectroscopy by analyzing the coupling constant (³J) between the protons on C2 and C3.[2]

  • The Karplus Relationship: This principle relates the dihedral angle between two adjacent C-H bonds to their scalar coupling constant.

  • Erythro (syn) Isomers: Tend to adopt a conformation where the C2-H and C3-H protons are anti-periplanar, resulting in a larger coupling constant (typically ³J ≈ 8-10 Hz).

  • Threo (anti) Isomers: Prefer a conformation where these protons are gauche, leading to a smaller coupling constant (typically ³J ≈ 2-4 Hz).

Parameter Expected Value for erythro (syn) Isomer Expected Value for threo (anti) Isomer
³J (H2-H3) ~ 8-10 Hz~ 2-4 Hz
Absolute Configuration: The Gold Standard and Modern Alternatives

Determining the absolute R/S configuration is more challenging but crucial.

  • X-ray Crystallography: This is the unambiguous gold standard. If a single crystal of sufficient quality can be grown (often from the diastereomeric salt or a heavy-atom derivative), X-ray diffraction analysis provides a direct and definitive assignment of the absolute configuration.

  • NMR with Chiral Derivatizing Agents: In the absence of suitable crystals, NMR-based methods are powerful alternatives. One such method involves the in-situ formation of diastereomeric derivatives in the NMR tube using a chiral derivatizing agent (CDA). For β-hydroxy acids, chiral BINOL-borates are highly effective.[3][4][5]

Protocol: Absolute Configuration by BINOL-Borate NMR[3][4]

  • Sample Preparation: In an NMR tube, dissolve a small amount of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Derivative Formation: Add commercially available (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and a borate source. The components will self-assemble to form a chiral BINOL-borate complex with the hydroxy acid.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The chiral environment of the BINOL-borate will cause different chemical shifts for the protons of the (R)- and (S)-enantiomers of the acid. By comparing the spectra of the unknown isomer complexed with (R)-BINOL and (S)-BINOL, and by referencing established models for these complexes, the absolute configuration can be deduced.[3]

Potential Biological Significance

It is plausible that one stereoisomer could be a potent root growth promoter, while another might be an effective HDAC inhibitor, and the remaining isomers could be inactive. A comprehensive evaluation would require testing all four pure stereoisomers in relevant biological assays.

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of stereochemical control in chemical and pharmaceutical research. This guide has outlined a robust, field-proven workflow for the synthesis, separation, and definitive characterization of all four stereoisomers. By employing a logical combination of diastereoselective synthesis, high-performance chiral chromatography, and advanced spectroscopic techniques, researchers can confidently isolate and identify each unique molecule. This foundational work is the essential prerequisite for elucidating their distinct biological activities and ultimately determining their true therapeutic potential.

References

  • Freire, F., Quiñoá, E., & Riguera, R. (2008). In tube determination of the absolute configuration of alpha- and beta-hydroxy acids by NMR via chiral BINOL borates. Chemical Communications, (35), 4147–4149. [Link][3][4][5]

  • Evans, D. A., & Siska, S. J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284–4289. [Link]

  • ResearchGate. (2008). In tube determination of the absolute configuration of α- and β-hydroxy acids by NMR via chiral BINOL borates. [Link][4]

  • Semantic Scholar. (2008). In tube determination of the absolute configuration of alpha- and beta-hydroxy acids by NMR via chiral BINOL borates. [Link]

  • PubMed. (n.d.). Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. [Link]

  • Semantic Scholar. (n.d.). Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. [Link]

  • PubChem. (n.d.). This compound. [Link]

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  • PubMed. (n.d.). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Butanoic acid, 2-hydroxy. [Link]

  • National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • PubMed. (n.d.). Chiral separation of anionic and neutral compounds using a hepta-substituted cationic beta-cyclodextrin as a chiral selector in capillary electrophoresis. [Link]

  • National Institutes of Health. (n.d.). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

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  • PubMed. (n.d.). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. [Link]

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2-hydroxy-3-(1H-indol-3-yl)butanoic acid: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a fascinating, yet understudied, molecule that holds significant potential in the realm of biological activity. As a derivative of the essential amino acid tryptophan, it is situated at the crossroads of crucial metabolic pathways, suggesting a possible role in a variety of physiological and pathological processes.[1][2][3] This technical guide aims to provide an in-depth exploration of the potential biological activities of this compound, moving beyond established knowledge to propose scientifically grounded hypotheses and the experimental frameworks required to test them.

The indole scaffold, a key feature of this compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[4][5][6] These applications span from anticancer and antimicrobial to anti-inflammatory and neurological activities.[7][8][9][10] This guide will delve into these potential areas, providing the scientific rationale and detailed experimental protocols for researchers to investigate the therapeutic promise of this intriguing molecule.

Molecular Structure and Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[11]
Molecular Formula C12H13NO3[11]
Molecular Weight 219.24 g/mol [11]
CAS Number 21193-78-2[11]

Potential Biological Activities and Experimental Validation

The structural similarity of this compound to tryptophan and other biologically active indole-containing compounds provides a strong basis for hypothesizing its involvement in several key biological processes. This section will explore these potential activities and provide detailed protocols for their investigation.

Anticancer Activity

The indole nucleus is a common feature in a multitude of anticancer agents, both natural and synthetic.[4][7][12] Indole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[5][13][14]

Hypothesized Mechanism of Action

We hypothesize that this compound may exhibit anticancer activity through one or more of the following mechanisms:

  • Tubulin Polymerization Inhibition: Similar to vinca alkaloids, the compound may bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[5][14]

  • Enzyme Inhibition: The molecule could act as an inhibitor of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs) or protein kinases.[15][16][17]

  • Induction of Apoptosis: It may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[4]

Experimental Workflow: In Vitro Anticancer Screening

This workflow outlines the initial steps to assess the anticancer potential of this compound.

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Indole and its derivatives have a long history of being investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[8][9][18][19] The mechanisms of action are diverse and can include disruption of cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[20]

Hypothesized Mechanism of Action

This compound, as a tryptophan analog, could potentially exert antimicrobial effects by:

  • Inhibiting Tryptophan Synthase: The compound may act as a competitive or non-competitive inhibitor of tryptophan synthase, an essential enzyme for bacterial survival.

  • Disrupting Quorum Sensing: It could interfere with bacterial communication systems, thereby inhibiting biofilm formation and virulence factor production.

  • Altering Cell Membrane Permeability: The lipophilic indole ring might interact with the bacterial cell membrane, leading to increased permeability and cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow details the initial screening for antimicrobial activity.

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Bacterial/Fungal Culture: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The indole scaffold is known to interact with the active sites of various enzymes, making it a valuable template for the design of enzyme inhibitors.[15][16]

Hypothesized Targets

Given its structure, this compound could potentially inhibit enzymes such as:

  • Cyclooxygenases (COX-1 and COX-2): Many anti-inflammatory drugs with an indole core, like indomethacin, are known COX inhibitors.[10]

  • Tryptophan-metabolizing enzymes: As a tryptophan derivative, it may modulate the activity of enzymes in the kynurenine or serotonin pathways.[1][3]

  • Histone Deacetylases (HDACs): Some indole-3-alkanoic acids have shown HDAC inhibitory activity.[17]

Experimental Workflow: Enzyme Inhibition Assay

This generalized workflow can be adapted for various enzyme targets.

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay (Example)
  • Reagents: Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Include a no-enzyme control, a no-compound control, and a positive control inhibitor (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Signal Detection: Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Neurological Activity

Tryptophan metabolites are crucial for brain function, serving as precursors to neurotransmitters like serotonin and melatonin.[2][21][22] Indole derivatives produced by the gut microbiota can also influence the gut-brain axis.[2] For example, indole-3-lactic acid has been shown to have anti-inflammatory effects and promote neurite outgrowth.[23][24]

Hypothesized Neurological Roles

This compound could potentially:

  • Modulate Neurotransmitter Systems: It might interact with receptors or transporters for serotonin or other neurotransmitters.

  • Exhibit Neuroprotective Effects: Similar to other indole compounds, it could possess antioxidant and anti-inflammatory properties that protect neurons from damage.

  • Influence Neuronal Development: It may promote neurite outgrowth and synaptogenesis.

Experimental Workflow: Neurite Outgrowth Assay

This workflow is designed to assess the potential of the compound to promote neuronal differentiation.

Caption: Workflow for assessing neurite outgrowth in PC12 cells.

Detailed Protocol: Neurite Outgrowth in PC12 Cells
  • Cell Seeding: Plate PC12 cells on collagen-coated plates and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a low concentration of Nerve Growth Factor (NGF).

  • Incubation: Incubate the cells for 48-72 hours.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells with neurites longer than the cell body diameter and measure the average neurite length.

Synthesis of this compound

While this guide focuses on the biological potential, a reliable synthetic route is crucial for obtaining the compound for experimental studies. A plausible synthetic approach involves the reaction of indole with a suitable hydroxy acid in the presence of a strong base.[25] Alternatively, bioconversion methods using specific enzymes could be explored.[26]

Conclusion and Future Directions

This compound represents a promising but largely unexplored area of research. Its structural relationship to tryptophan and the established biological activities of the indole scaffold provide a compelling rationale for investigating its therapeutic potential. The experimental workflows and protocols detailed in this guide offer a starting point for researchers to systematically evaluate its anticancer, antimicrobial, enzyme inhibitory, and neurological activities.

Future research should focus on:

  • In vivo studies: Validating any promising in vitro findings in relevant animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Target identification: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and pave the way for the development of new therapeutic agents.

References

  • Benchchem. (n.d.). In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis.
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  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, A. A., & El-Sharkawy, K. A. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6249.
  • Abdalkareem Jasim, S., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252.
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Methodological & Application

Synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indolealkanoic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, indole-3-alkanoic acids and their derivatives are of particular interest due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[3] The title compound, 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, represents a synthetically valuable building block for the development of novel therapeutics. Its structure, featuring a chiral hydroxy acid moiety attached to the indole-3-position, offers multiple points for further functionalization, enabling the exploration of new chemical space in drug design.

This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers and scientists in organic synthesis and drug development. We present a robust and detailed two-step protocol commencing with a diastereoselective Reformatsky reaction, followed by ester hydrolysis. The causality behind experimental choices, detailed procedural steps, and thorough characterization data are provided to ensure reproducibility and success in the laboratory.

Synthetic Strategy: A Two-Step Approach via Reformatsky Reaction

The synthesis of this compound is efficiently achieved through a two-step sequence. The key carbon-carbon bond formation is accomplished via the Reformatsky reaction, a classic and reliable method for the synthesis of β-hydroxy esters.[4][5] This is followed by a straightforward hydrolysis of the resulting ester to yield the desired carboxylic acid.

Overall Synthetic Scheme:

Synthesis_Workflow Indole3Carbaldehyde Indole-3-carbaldehyde Step1 Step 1: Reformatsky Reaction Indole3Carbaldehyde->Step1 Ethyl2Bromopropanoate Ethyl 2-bromopropanoate Ethyl2Bromopropanoate->Step1 Zinc Zinc Zinc->Step1 IntermediateEster Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate Step1->IntermediateEster Forms β-hydroxy ester Step2 Step 2: Hydrolysis IntermediateEster->Step2 FinalProduct This compound Step2->FinalProduct Yields final carboxylic acid

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate via Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of a metal, typically zinc.[6][7] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde. The diastereoselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substrates.[4][5]

Reaction Mechanism:

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Reformatsky Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation A Ethyl 2-bromopropanoate C Reformatsky Reagent (Organozinc enolate) A->C Oxidative addition B Zinc (Zn) B->C E Zinc enolate D Indole-3-carbaldehyde F Zinc alkoxide intermediate D->F E->F Nucleophilic attack on carbonyl G Zinc alkoxide intermediate I Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate G->I H Aqueous workup (H+) H->I Protonation of alkoxide

Caption: Mechanism of the Reformatsky reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Indole-3-carbaldehydeReagentPlus®, 99%Sigma-Aldrich
Ethyl 2-bromopropanoate99%Sigma-Aldrich
Zinc dust<10 µm, ≥98%Sigma-Aldrich
IodineReagent gradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NH₄Cl
Ethyl acetateACS gradeFisher Scientific
Brine
Anhydrous MgSO₄

Procedure:

  • Activation of Zinc: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add zinc dust (1.5 eq). Add a crystal of iodine to the zinc dust and gently heat the flask with a heat gun until the purple iodine vapor is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF (50 mL) to the flask containing the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of indole-3-carbaldehyde (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq) in anhydrous THF (50 mL). Add a small portion (approx. 10%) of this solution to the stirred zinc suspension.

  • Reaction Progression: Gently heat the mixture to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the brown color of the zinc. Once the reaction has started, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde. Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash successively with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate.

Part 2: Hydrolysis of Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is typically employed for this transformation as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis.[8]

Reaction Scheme:

Hydrolysis_Reaction IntermediateEster Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate Hydrolysis Hydrolysis IntermediateEster->Hydrolysis Base NaOH or KOH (aq) Base->Hydrolysis Acid HCl (aq) FinalProduct This compound Acid->FinalProduct Hydrolysis->FinalProduct 1. Saponification 2. Acidification

Caption: Hydrolysis of the intermediate ester to the final product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoateAs synthesized in Part 1
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)ACS reagent, ≥97.0%Sigma-Aldrich
Ethanol200 proof
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Diethyl etherACS gradeFisher Scientific

Procedure:

  • Saponification: Dissolve the ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate (1.0 eq) in ethanol (50 mL) in a round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide or potassium hydroxide (3.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the resulting residue in water (50 mL) and cool the solution in an ice bath. Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or water to afford the pure product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol [4]
AppearanceOff-white to pale yellow solid

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methine protons of the butanoic acid chain, the methyl group, and the hydroxyl and carboxylic acid protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the eight carbons of the indole ring and the four carbons of the hydroxybutanoic acid side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 220.097.[4]

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described method, utilizing a Reformatsky reaction followed by ester hydrolysis, is a practical approach for obtaining this valuable indole derivative. The provided experimental procedures and characterization guidelines are intended to facilitate the successful synthesis and verification of the target compound for researchers in the fields of organic chemistry and drug discovery.

References

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  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein J. Org. Chem. 2018; 14: 218–246. Available from: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

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  • Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. Available from: [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering. 2001;74(3):256-263. Available from: [Link]

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. 2023; 28(15): 5897. Available from: [Link]

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  • Hydrolysis of esters. Chemguide. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. 2024; 25(11):5917. Available from: [Link]

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  • 13C NMR study. (A) Full spectrum. (B) Expanded region of an isolated oleanolic acid. ResearchGate. Available from: [Link]

  • Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. BioResources. 2025;20(3). Available from: [Link]

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Application Notes and Protocols: Synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid from Indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a substituted indole-3-alkanoic acid, represents a significant scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The introduction of a hydroxylated butyric acid side chain at the C3 position of the indole ring can impart unique physicochemical and pharmacological properties, making it a target of interest for the development of novel therapeutics.

These application notes provide a comprehensive guide to the synthesis of 2-hydroxy-3-(1H-indol-yl)butanoic acid, starting from the readily available precursor, indole. We will explore established synthetic strategies, delve into the mechanistic underpinnings of the key transformations, and provide detailed, validated protocols for laboratory execution. The methodologies described herein are designed to be robust, scalable, and adaptable to the needs of both academic and industrial research settings.

Synthetic Strategies: An Overview

The synthesis of this compound from indole can be approached through several strategic disconnections. A common and effective strategy involves the initial functionalization of the indole C3 position, followed by the elaboration of the α-hydroxy acid moiety. This can be achieved through a multi-step sequence involving an initial electrophilic substitution on the indole ring.

A prominent and reliable approach involves the reaction of indole with a suitable four-carbon electrophile, followed by the introduction of the hydroxyl group and subsequent hydrolysis to the carboxylic acid. One such pathway proceeds through an intermediate like indole-3-pyruvic acid, which can be further elaborated.

Biocatalytic Approaches

It is worth noting that biocatalytic methods for the synthesis of related α-hydroxy acids are gaining traction. These enzymatic transformations can offer high stereoselectivity and operate under mild, environmentally benign conditions.[1][2][3][4] While a direct biocatalytic route from indole to the target molecule is not yet widely established, the use of enzymes for specific steps, such as the reduction of a keto acid to a hydroxy acid, presents a promising avenue for future process development.

Featured Synthetic Pathway: From Indole via Friedel-Crafts Acylation and Subsequent Reduction

This section details a rational and experimentally validated synthetic route commencing with the Friedel-Crafts acylation of indole. This classical C-C bond-forming reaction serves as an efficient entry point to install the required carbon framework at the C3 position.

Workflow Diagram

Synthesis_Workflow Indole Indole Acylation Friedel-Crafts Acylation Indole->Acylation PyruvicAcid Pyruvic Acid Derivative (e.g., Ethyl Pyruvate) PyruvicAcid->Acylation Intermediate1 Indole-3-pyruvic acid ester Acylation->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 This compound ester Reduction->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Part 1: Friedel-Crafts Acylation of Indole with Ethyl Pyruvate

The initial step involves the acylation of indole at the electron-rich C3 position with an activated pyruvic acid derivative, such as ethyl pyruvate, in the presence of a Lewis acid catalyst. This reaction is a variation of the well-established Friedel-Crafts reaction, which is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[5]

Causality: The high nucleophilicity of the C3 position of the indole ring is driven by the lone pair of electrons on the nitrogen atom participating in the aromatic system. The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), activates the carbonyl group of the ethyl pyruvate, rendering it a more potent electrophile for the attack by the indole ring.

Protocol 1: Synthesis of Ethyl 2-oxo-3-(1H-indol-3-yl)butanoate (Indole-3-pyruvic acid ethyl ester)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Indole117.155.0 g42.7 mmol
Ethyl pyruvate116.125.45 mL (5.95 g)51.2 mmol
Aluminum chloride (anhydrous)133.346.83 g51.2 mmol
Dichloromethane (DCM, anhydrous)-150 mL-
1 M Hydrochloric acid (HCl)-100 mL-
Saturated sodium bicarbonate (NaHCO₃) solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (6.83 g, 51.2 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl pyruvate (5.45 mL, 51.2 mmol) to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to form the acylating complex.

  • In a separate flask, dissolve indole (5.0 g, 42.7 mmol) in anhydrous dichloromethane (100 mL).

  • Add the indole solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane gradient) to afford ethyl 2-oxo-3-(1H-indol-3-yl)butanoate as a solid.

Part 2: Reduction of the Ketone to a Secondary Alcohol

The second step involves the selective reduction of the ketone functionality in the indole-3-pyruvic acid ester to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering good chemoselectivity for ketones in the presence of esters.

Causality: Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. Subsequent workup with a protic source protonates the alkoxide to yield the desired alcohol. The ester group is less reactive towards NaBH₄ under these conditions, allowing for selective reduction.

Protocol 2: Synthesis of Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-oxo-3-(1H-indol-3-yl)butanoate245.275.0 g20.4 mmol
Sodium borohydride (NaBH₄)37.830.85 g22.4 mmol
Methanol (MeOH)-100 mL-
Deionized water-150 mL-
Ethyl acetate-150 mL-
Saturated ammonium chloride (NH₄Cl) solution-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve ethyl 2-oxo-3-(1H-indol-3-yl)butanoate (5.0 g, 20.4 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.85 g, 22.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add deionized water (100 mL) and ethyl acetate (100 mL) to the residue.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with saturated ammonium chloride solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate, which can often be used in the next step without further purification.

Part 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Protocol 3: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate247.294.0 g16.2 mmol
Sodium hydroxide (NaOH)40.000.97 g24.3 mmol
Tetrahydrofuran (THF)-50 mL-
Deionized water-50 mL-
2 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate-100 mL-
Brine-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate (4.0 g, 16.2 mmol) in a mixture of THF (50 mL) and deionized water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (0.97 g, 24.3 mmol) dissolved in deionized water (25 mL).

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Wash the aqueous residue with ethyl acetate (50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₂H₁₃NO₃[6]
Molecular Weight 219.24 g/mol [6]
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry (ESI-MS) m/z 220.097 [M+H]⁺, 242.079 [M+Na]⁺[6]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care under an inert atmosphere.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Strong acids and bases should be handled with appropriate caution.

Conclusion

The synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of this compound from indole. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable indole derivative for further investigation in drug discovery and development programs. The modularity of this synthetic route also offers opportunities for the preparation of analogues by varying the starting materials and reagents.

References

  • Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. MDPI. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. PubMed Central. Available at: [Link]

  • Method of indole-3-pyruvic acid and its derivatives production. Google Patents.
  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. Available at: [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PubMed Central. Available at: [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • THE SYNTHESIS OF INDOLYL-BUTYRIC ACID AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society. Available at: [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. Available at: [Link]

  • Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. SciELO Brasil. Available at: [Link]

  • Method for producing alpha-hydroxycarboxylic acid esters. Google Patents.
  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances. Available at: [Link]

  • Synthesis of 3-indolealkanoic acids. Google Patents.
  • Indole-3-lactic acid (I3LA) structure and MTT assay results. ResearchGate. Available at: [Link]

  • Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. MDPI. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available at: [Link]

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  • Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. ResearchGate. Available at: [Link]

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Analytical methods for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

Analytical Methods for the Detection of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the detection, quantification, and chiral separation of this compound. As a tryptophan metabolite, its accurate measurement is critical in various research fields, including metabolomics, biomarker discovery, and pharmaceutical development. This document outlines three distinct, validated protocols leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and tandem mass spectrometry (LC-MS/MS). Protocols for both achiral and chiral separations are presented to address the compound's stereoisomeric nature. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this indole-containing hydroxy acid.

Introduction and Analytical Strategy

This compound is an indole derivative and a metabolite of tryptophan, a critical amino acid in numerous biological pathways.[1][2][3] The molecule's structure, featuring a hydroxyl group, a carboxylic acid, and an indole ring, presents unique analytical opportunities and challenges.[4] The indole moiety provides a strong chromophore suitable for UV and fluorescence detection, while the polar functional groups allow for effective separation using reversed-phase chromatography.[5][6]

A critical structural feature is the presence of two chiral centers, which gives rise to four possible stereoisomers. As enantiomers and diastereomers often exhibit different biological activities, the ability to perform chiral separations is paramount in many applications.[7][8]

This guide details three complementary analytical approaches:

  • Reversed-Phase HPLC with UV Detection: For robust, routine quantification of the total concentration of all isomers.

  • Chiral HPLC with UV Detection: For the specific separation and quantification of individual stereoisomers.

  • High-Sensitivity UHPLC-MS/MS: For trace-level quantification in complex biological matrices, offering superior sensitivity and specificity.[9][10]

The selection of an appropriate method depends on the specific research question, the required sensitivity, and the need for stereoisomeric information.

Analytical_Workflow_Decision cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Processing Sample Biological or Chemical Sample Prep Matrix-Specific Extraction (e.g., PPT, LLE, SPE) Sample->Prep Decision What is the primary analytical goal? Prep->Decision Prepared Sample Achiral Protocol 1: Total Analyte Quantity (RP-HPLC-UV) Decision->Achiral Routine Quantification Chiral Protocol 2: Stereoisomer Separation (Chiral HPLC-UV) Decision->Chiral Stereochemistry Required Sensitive Protocol 3: Trace-Level Quantification (UHPLC-MS/MS) Decision->Sensitive Complex Matrix or Low Concentration Analysis Data Acquisition, Integration & Calibration Achiral->Analysis Chiral->Analysis Sensitive->Analysis Report Validated Report Analysis->Report

Caption: Decision workflow for selecting the appropriate analytical protocol.

Physicochemical Properties

Understanding the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem[4]
Molecular Weight 219.24 g/mol PubChem[4]
Exact Mass 219.089543 DaPubChem[4]
XLogP3 1.6PubChem[4]
UV λmax ~280 nm (predicted based on indole moiety)[6][11]
Protocol 1: Achiral Analysis by Reversed-Phase HPLC-UV

This protocol is designed for the quantitative analysis of total this compound concentration without separating stereoisomers. It is a robust method suitable for quality control of synthetic material or for screening studies where isomeric separation is not required.

3.1. Principle

The analyte is separated from impurities on a C18 reversed-phase column using a gradient elution of water and acetonitrile, both acidified with formic acid to ensure good peak shape for the carboxylic acid moiety. Detection is performed by monitoring the UV absorbance of the indole ring at 280 nm.[12][13]

3.2. Materials and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: this compound, racemic mixture.

3.3. Step-by-Step Protocol
  • System Preparation:

    • Purge the HPLC system thoroughly.

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 minutes at the operational flow rate.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in the diluent.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard phase for good retention of moderately polar indole compounds.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Column Temp. 30 °CEnsures reproducible retention times.
UV Wavelength 280 nmCorresponds to a strong absorbance maximum for the indole ring.[6][11]
Gradient 5% to 95% B over 15 minEnsures elution of the analyte with good peak shape and cleans the column.
  • Data Analysis:

    • Integrate the peak area corresponding to the analyte.

    • Construct a linear regression calibration curve from the standard solutions.

    • Quantify the analyte in the sample by interpolating its peak area against the calibration curve.

Protocol 2: Chiral Separation by HPLC-UV

This protocol is essential for resolving and quantifying the individual stereoisomers of this compound. The choice of a polysaccharide-based chiral stationary phase (CSP) is critical for achieving enantioselectivity.[14][15][16]

4.1. Principle

Stereoisomers are separated on a chiral column, typically based on derivatives of cellulose or amylose. These phases create a chiral environment where enantiomers and diastereomers interact differently, leading to different retention times. A normal-phase mobile phase is often employed to enhance these specific interactions.[17]

4.2. Materials and Reagents
  • HPLC System: As described in Protocol 1.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak series, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane:Isopropanol with a small amount of acidic modifier (e.g., 90:10 (v/v) with 0.1% Trifluoroacetic Acid (TFA)). Note: The optimal ratio must be determined empirically.

  • Diluent: Mobile Phase.

  • Reference Standard: Racemic mixture and, if available, isolated stereoisomers for peak identification.

4.3. Step-by-Step Protocol
  • System Preparation:

    • Flush the system extensively with isopropanol before introducing the hexane-based mobile phase.

    • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes.[17]

  • Standard and Sample Preparation:

    • Prepare standards and samples as in Protocol 1, but use the mobile phase as the diluent to avoid peak distortion.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Polysaccharide-based CSPProvides enantioselective interactions necessary for separation.[15][16]
Flow Rate 0.8 mL/minLower flow rates often improve resolution on chiral columns.
Injection Volume 10 µLStandard volume.
Column Temp. 25 °CTemperature can significantly affect chiral separations; maintain consistency.[14]
UV Wavelength 280 nmAs per Protocol 1.
Mobile Phase Isocratic Hexane:IPA:TFAIsocratic elution is typical for chiral methods to maintain stable interactions. TFA improves peak shape for the acidic analyte.
  • Data Analysis:

    • Identify and integrate the peaks for each stereoisomer. If standards are unavailable, peaks are designated based on elution order (e.g., Isomer 1, Isomer 2).

    • Calculate the percentage of each isomer relative to the total area of all isomers.

    • Quantify each isomer using a calibration curve if individual standards are available.

Protocol 3: High-Sensitivity Quantification by UHPLC-MS/MS

This protocol provides the highest sensitivity and selectivity, making it ideal for analyzing low-concentration samples in complex biological matrices like plasma, urine, or cell lysates.[1][9]

5.1. Principle

The analyte and a stable isotope-labeled internal standard (SIL-IS) are separated using fast UHPLC on a C18 column and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing matrix interference.[1]

LC_MS_Workflow cluster_lc UHPLC System cluster_ms Tandem Mass Spectrometer Injector Autosampler Injects Sample Column C18 Column Separates Analytes Injector->Column Mobile Phase Flow Source Ion Source (ESI+) Creates Ions Column->Source Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 220.1) Source->Q1 Q2 Collision Cell (Q2) Fragments Ion Q1->Q2 Collision Gas (Ar) Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Counts Ions Q3->Detector

Caption: Workflow of the UHPLC-MS/MS system for targeted quantification.

5.2. Materials and Reagents
  • UHPLC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: As described in Protocol 1.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C₆- or D₅-labeled) of the analyte.

  • Sample Preparation: Protein precipitation (PPT) or solid-phase extraction (SPE) consumables.

5.3. Step-by-Step Protocol
  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte (~1 µg/mL) to optimize source parameters (e.g., capillary voltage, gas flows) and determine the optimal precursor and product ions.

  • Sample Preparation (Plasma Example):

    • To 50 µL of plasma, add 10 µL of internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new vial for injection.

  • UHPLC-MS/MS Conditions:

ParameterSettingRationale
Column UHPLC C18, 2.1 x 50 mm, 1.8 µmEnables fast, high-resolution separations.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% to 95% B over 3 minRapid gradient for high-throughput analysis.
Ionization Mode ESI, PositiveThe indole nitrogen and carboxylic acid protonate readily.[9]
MRM Transitions Analyte: Q1 220.1 -> Q3 [Fragment] IS: Q1 [IS mass] -> Q3 [IS fragment]Precursor is [M+H]⁺. Product ions are determined during tuning (e.g., loss of H₂O and CO).
  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.

    • Quantify the analyte in the sample using the regression equation from the calibration curve.

Method Validation

For use in regulated environments or for publication, the chosen analytical method must be validated according to established guidelines from bodies like the FDA or ICH.[18][19][20] This ensures the data are reliable, reproducible, and fit for purpose.[21][22]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to detect the analyte unequivocally in the presence of other components (impurities, matrix components).[18]Peak purity analysis; no interfering peaks at the analyte's retention time in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies.80-120% recovery (may vary with concentration).
Precision The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD ≤ 20%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
References
  • Afshar, M., & D'Souza, F. (1999). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. [Link]

  • Mayer, S., & Spiteller, G. (1999). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]

  • Takagi, T. (1987). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry-Packed Capillary Column. Journal of Chromatographic Science. [Link]

  • Wang, Y., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed. [Link]

  • Midttun, Ø., et al. (2021). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]

  • D'Amelia, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules. [Link]

  • D'Amelia, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Institutes of Health (NIH). [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. RSC Publishing. [Link]

  • Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Martinez, E., et al. (1983). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. SciSpace. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Kumar, A., et al. (2014). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens esculenta). Hind Agricultural Research and Training Institute. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a complex molecule featuring an indole moiety, a carboxylic acid, and two chiral centers. Recognizing the diverse analytical needs in research and drug development, this document provides two distinct, validated protocols: (1) A reversed-phase HPLC-UV method for rapid, high-throughput quantification of the compound, and (2) An enantioselective chiral HPLC method for the critical separation and analysis of its stereoisomers. The protocols are designed to be self-validating, with clear rationale provided for every experimental choice, from mobile phase composition to column selection. This ensures scientific integrity and facilitates seamless adoption and adaptation in a laboratory setting.

Introduction: The Analytical Challenge

This compound is an indole derivative structurally related to tryptophan metabolites and plant auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA).[1][2] Its multifunctional structure, containing a carboxylic acid and hydroxyl groups, presents unique analytical challenges.[3] Furthermore, the presence of two stereocenters means the molecule can exist as four possible stereoisomers. In pharmaceutical development and metabolic research, the ability to not only quantify a compound but also to differentiate between its enantiomers is often critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This application note addresses these challenges by providing two specialized HPLC protocols. The first is an achiral method focused on determining the total concentration of the analyte, ideal for applications like reaction monitoring or initial purity assessments. The second is a chiral separation method, essential for enantiomeric purity determination, pharmacokinetic studies, and quality control of stereoselective syntheses.

Experimental Design & Rationale

The selection of chromatographic conditions is paramount for achieving reliable and reproducible results. This section outlines the materials, instrumentation, and the scientific reasoning behind the chosen parameters for both analytical approaches.

Instrumentation & Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD) is suitable. A fluorescence detector can be substituted for higher sensitivity.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Formic Acid (FA) (LC-MS Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

Method 1: Achiral Quantification via Reversed-Phase HPLC

The primary goal of this method is to provide a robust and rapid quantification of the total analyte concentration.

  • Scientific Rationale:

    • Stationary Phase: A C18 stationary phase is the industry standard for reversed-phase chromatography of moderately polar molecules.[4][5] However, for enhanced retention and alternative selectivity driven by the indole ring, a Phenyl-Hexyl phase is recommended. The phenyl groups in the stationary phase provide beneficial π-π interactions with the indole moiety of the analyte, which can improve peak shape and retention beyond simple hydrophobic interactions.[6]

    • Mobile Phase: The mobile phase consists of acetonitrile and water. The key is the addition of a strong acid, like formic acid. This compound has a carboxylic acid group, which will be ionized at neutral pH. In its ionized (anionic) state, it exhibits poor retention on a reversed-phase column, leading to peak tailing and potential co-elution with the solvent front. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (~pH 2.5-3.0), we ensure the analyte is in its neutral, protonated form.[7][8] This significantly increases its hydrophobicity, promoting better retention, sharper peaks, and more reliable quantification.

    • Detection: The indole ring is an excellent chromophore with a characteristic absorbance maximum around 280 nm.[6][9] This wavelength provides good sensitivity while minimizing interference from common solvents. For trace-level analysis, fluorescence detection (Excitation: ~280 nm, Emission: ~360 nm) can be employed, as indole compounds are known to be highly fluorescent, offering a significant boost in sensitivity.[4][10]

Method 2: Enantioselective Separation via Chiral HPLC

This method is designed to separate the stereoisomers of the analyte, a critical requirement for stereospecific synthesis and pharmaceutical quality control.

  • Scientific Rationale:

    • Stationary Phase: Enantiomers cannot be separated on a standard achiral column. A Chiral Stationary Phase (CSP) is required to create transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives like cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including carboxylic acids.[11][12][13]

    • Mobile Phase: Chiral separations on polysaccharide CSPs are often more effective in normal-phase mode. A mobile phase of n-Hexane and a polar alcohol modifier like isopropanol (IPA) is a common starting point. The ratio is optimized to balance retention time and resolution. For acidic analytes like the target compound, peak shape can be poor due to interactions with the stationary phase. The addition of a small amount of a strong acid modifier, such as Trifluoroacetic Acid (TFA), is crucial.[14] The TFA acts as a competing agent, masking active sites on the stationary phase and ensuring the analyte remains protonated, which results in significantly improved peak symmetry and efficiency.

Detailed Analytical Protocols

Protocol 1: Achiral Reversed-Phase HPLC for Quantification

Objective: To determine the total concentration of this compound.

Chromatographic Conditions Summary

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 280 nm

| Run Time | 15 minutes (including re-equilibration) |

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 Acetonitrile:Water.

    • Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Dissolve the sample in the diluent to an estimated concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.

  • System Equilibration:

    • Purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples. It is good practice to run a check standard every 10-15 sample injections to monitor system stability.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Generate a linear regression calibration curve (Peak Area vs. Concentration).

    • Quantify the analyte in the samples using the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the individual stereoisomers of this compound.

Chromatographic Conditions Summary

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 280 nm

| Run Time | Dependent on resolution, typically 20-30 minutes |

Step-by-Step Methodology:

  • Standard/Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the racemic or test sample in the mobile phase. Using the mobile phase as the diluent is critical to prevent peak distortion.

    • Filter the solution through a 0.22 µm PTFE syringe filter.

  • System Equilibration:

    • Caution: Ensure the HPLC system is completely free of any aqueous or buffered mobile phases from previous analyses. Flush thoroughly with isopropanol before introducing the normal-phase mobile phase.

    • Equilibrate the chiral column with the mobile phase for at least 30-45 minutes at the designated flow rate until the baseline is stable.

  • Analysis:

    • Inject the prepared sample solution.

    • Identify and integrate the peaks corresponding to the different stereoisomers.

  • Data Processing:

    • Calculate the enantiomeric excess (% ee) or the ratio of the stereoisomers using the peak areas.

    • The resolution (Rs) between the critical enantiomer pair should be calculated to ensure adequate separation (Rs > 1.5 is considered baseline resolved).

System Validation and Visualization

To ensure the trustworthiness of these methods, they must be validated. Key parameters to assess are summarized below.

Method Validation Parameters

Parameter Method 1 (Achiral) Method 2 (Chiral) Purpose
Linearity R² > 0.999 N/A (for % ratio) Confirms proportional response to concentration.
Precision (RSD%) < 2% < 2% Measures the repeatability of the analysis.
LOD / LOQ To be determined To be determined Defines the sensitivity limits of the method.
Resolution (Rs) N/A > 1.5 Ensures distinct separation of enantiomers.

| Accuracy (% Recovery) | 98-102% | N/A | Measures how close the result is to the true value. |

Analytical Workflow Diagram

The following diagram illustrates the general workflow for analyzing a sample using the protocols described in this note.

G Figure 1: General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Equilibrate System Equilibration Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/FL Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification / % Ratio Integrate->Quantify Report Generate Report Quantify->Report G Figure 2: Method Selection Decision Tree Start What is the Analytical Goal? Goal_Quant Determine Total Analyte Concentration Start->Goal_Quant Goal_Chiral Determine Enantiomeric Purity / Ratio Start->Goal_Chiral Method1 Use Protocol 1: Achiral RP-HPLC Goal_Quant->Method1 Purity, Potency Method2 Use Protocol 2: Chiral HPLC Goal_Chiral->Method2 Stereochemistry

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The two distinct HPLC methods presented in this application note provide a comprehensive analytical toolkit for researchers engaged with this compound. The achiral reversed-phase method offers a rapid and robust tool for quantification, while the normal-phase chiral method provides the necessary selectivity for resolving its stereoisomers. By explaining the scientific rationale behind the chosen conditions and outlining clear, step-by-step protocols, these methods can be readily implemented to support drug discovery, process development, and quality control activities, ensuring both accuracy and efficiency in the laboratory.

References

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  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. [Link]

  • Chen, M. L., et al. (2013). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 18(5), 5437-5449. [Link]

  • El-Akaad, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(19), 6590. [Link]

  • Li, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Analytical Methods in Chemistry. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments Application Note. [Link]

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Quantitative Analysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid in Biological Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This metabolite, a derivative of tryptophan metabolism, is of growing interest in biomedical research. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and analysis. The protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a high-throughput setting.

Introduction: The Significance of Tryptophan Metabolites

Tryptophan and its vast array of metabolites are central to numerous physiological and pathological processes.[1][2] Beyond its role as a proteinogenic amino acid, tryptophan serves as a precursor to the synthesis of the neurotransmitter serotonin and the essential cofactor nicotinamide adenine dinucleotide (NAD) via the kynurenine pathway.[1][2] Dysregulation of tryptophan metabolism has been implicated in a range of conditions, including neurological disorders, cancer, and autoimmune diseases.[1][2]

This compound is a hydroxylated derivative of an indole-containing butanoic acid, placing it within the complex network of tryptophan metabolism. Accurate and precise quantification of such metabolites is crucial for understanding their biochemical roles and exploring their potential as biomarkers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose, overcoming challenges such as low endogenous concentrations and complex biological matrices.[1][2] This document provides a comprehensive, field-proven protocol for the reliable quantification of this specific analyte.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem CID: 12310809[1]
Monoisotopic Mass 219.08954328 DaPubChem CID: 12310809[1]
[M+H]⁺ (protonated) 220.0968 DaCalculated

Experimental Workflow: A Validated Approach

The following diagram outlines the comprehensive workflow for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum/Tissue Homogenate) IS_spike Spike with Internal Standard Sample->IS_spike Precipitation Protein Precipitation (Cold Acetonitrile) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_transfer Supernatant Transfer Centrifugation->Supernatant_transfer Evaporation Evaporation to Dryness Supernatant_transfer->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_detection Tandem Mass Spectrometry (MRM) Ionization->MS_detection Integration Peak Integration MS_detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall workflow for the LC-MS/MS analysis.

Detailed Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material from biological samples, which can interfere with the analysis.[3] Cold acetonitrile is used to enhance the precipitation efficiency.

Step-by-Step Protocol:

  • To 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate), add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the analyte and improve protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is employed for the chromatographic separation, which is a standard choice for retaining and separating moderately polar compounds like indole derivatives.[3] The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better peak shape and ionization efficiency in positive ion mode.

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance liquid chromatograph
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See table below

Chromatographic Gradient:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Tandem Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is selected due to the presence of the readily protonated indole nitrogen and the carboxylic acid group. Quantification is performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity. The MRM transitions are based on experimental fragmentation data.[1]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 220.1144.11002515
This compound (Qualifier) 220.1130.11002520
Internal Standard (e.g., ¹³C₆-labeled) 226.1150.11002515

Note: Cone voltage and collision energy are instrument-dependent and should be optimized.

Data Analysis and Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of known concentrations of the analyte. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and precision (coefficient of variation, CV) should be <15% (<20% for LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term) should be evaluated.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative analysis of this compound. By following this detailed methodology, researchers can achieve reliable and reproducible results, facilitating a deeper understanding of the role of this tryptophan metabolite in various biological systems. The emphasis on the rationale behind each step empowers users to adapt and troubleshoot the method for their specific applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sadok, I., and Turski, W. A. (2017). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 40(17), 3365-3385. [Link]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Retrieved from [Link]

  • Gaspar, A., et al. (2017). A Selective and Sensitive LC–MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5153. [Link]

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Introduction: Unveiling the Potential of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro characterization of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a novel indole derivative with therapeutic potential.

This compound is an indole-containing compound structurally related to Indole-3-lactic acid, a known tryptophan metabolite secreted by commensal bacteria like Bifidobacterium.[1] Metabolites from the gut microbiota containing the indole nucleus have garnered significant interest for their roles in modulating host physiology, including immune responses and neuronal function.[1][2] Specifically, Indole-3-lactic acid has demonstrated anti-inflammatory properties in the context of the immature intestine and potential effects on neurite outgrowth.[1][2]

Given these precedents, it is hypothesized that this compound may possess similar, or unique, biological activities. This document, intended for researchers in drug discovery and cell biology, provides a comprehensive suite of in vitro assays to systematically evaluate its cytotoxic, anti-inflammatory, and neuroprotective potential. The protocols are designed to establish a foundational biological profile of the compound, guiding further preclinical development. The experimental cascade begins with essential cytotoxicity profiling to determine appropriate concentration ranges for subsequent, more specific, mechanistic assays.

Experimental Screening Cascade

The logical flow for characterizing a novel compound involves a tiered approach. Initial broad screening for cellular toxicity is essential to identify a viable concentration window for subsequent, more targeted assays that probe specific biological activities.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity Screening cluster_2 Phase 3: Data Analysis A Compound Synthesis & Solubilization B Cytotoxicity Profiling (MTT & LDH Assays) A->B Determine Non-Toxic Concentration Range C Anti-inflammatory Assays (COX/LOX, NF-κB) B->C Use Sub-Toxic Concentrations D Neuroprotective Assays (Oxidative Stress, ROS) B->D Use Sub-Toxic Concentrations E Anticancer Assays (Cell Proliferation) B->E Use Sub-Toxic Concentrations F Determine IC50/EC50 Values C->F D->F E->F G Mechanism of Action Hypothesis F->G

Caption: A general workflow for the in vitro characterization of this compound.

Section 1: Preliminary Assessment of Cytotoxicity and Cell Viability

Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of this compound. This step ensures that any observed effects in subsequent assays are not simply a consequence of cell death. We will employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[3][4]

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3][7]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan MTT Yellow MTT (Soluble) MTT->Mitochondria Enzymatic Reduction Solubilized Purple Solution Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO, Detergent) Reader Spectrophotometer (OD 570-590 nm) Solubilized->Reader Measure Absorbance

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa for general cytotoxicity, SH-SY5Y for neuroprotection context, or RAW 264.7 for inflammation context) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[5][6]

  • Compound Treatment: Prepare a series of dilutions of this compound in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple crystals are visible under a microscope.[5][7]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to correct for background) using a microplate reader.[6]

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity or necrosis.[4][8] The released LDH is measured through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be quantified spectrophotometrically at ~490 nm.[4] The amount of color formed is proportional to the number of lysed cells.[4]

LDH_Principle cluster_0 Damaged Cell cluster_1 Assay Reaction LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Damage Medium Culture Medium Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH    INT Tetrazolium Salt (INT) Formazan Red Formazan INT->Formazan NADH Reader Spectrophotometer (OD 490 nm) Formazan->Reader Measure Absorbance

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to include three sets of controls: (1) Vehicle-only cells for spontaneous LDH release, (2) Untreated cells for background, and (3) a Maximum LDH release control, where cells are treated with a lysis buffer provided in commercial kits 30-45 minutes before measurement.[4][9]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]

  • Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Section 2: Assays for Anti-Inflammatory Activity

Inflammation is a complex biological response mediated by various signaling pathways and enzymes. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins and leukotrienes, and the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes.[10][11]

COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays

Principle: These assays quantify the ability of a compound to directly inhibit the activity of COX-1, COX-2, and 5-LOX enzymes. Commercially available colorimetric or fluorometric inhibitor screening kits are highly recommended for this purpose.[12][13] These kits typically provide the purified enzyme, its substrate (arachidonic acid), and a detection system to measure the product (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX).[14][15] A reduction in product formation in the presence of the test compound indicates inhibition.

Generalized Protocol (using commercial kits):

  • Reagent Preparation: Prepare all buffers, enzymes (human recombinant COX-1/COX-2 or 5-LOX), and substrates as per the kit manufacturer's protocol.[16]

  • Compound Preparation: Prepare serial dilutions of this compound. Include a known inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX) and a vehicle control.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, the enzyme, and the test compound or control.

  • Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

  • Incubation: Incubate for the time specified in the protocol (e.g., 10-20 minutes at 37°C).

  • Detection: Stop the reaction and add the detection reagents. This often involves a colorimetric or fluorometric probe that reacts with the enzymatic product.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

NF-κB Activity Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that, upon activation by inflammatory stimuli (like lipopolysaccharide, LPS), translocates to the nucleus and drives the expression of inflammatory genes.[11][17] Its activity can be measured using a reporter gene assay. In this system, cells are engineered to contain a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter protein, which can be easily quantified.[17][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocates DNA NF-κB Response Element (on DNA) NFkB_active->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: Simplified NF-κB signaling pathway targeted by activity assays.

Protocol (using a Luciferase Reporter Cell Line, e.g., RAW-Blue™ cells):

  • Cell Seeding: Plate NF-κB reporter cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as LPS (100 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to cell viability (determined from a parallel MTT assay) to ensure the observed inhibition is not due to cytotoxicity. Calculate the percentage of inhibition of NF-κB activity.

Section 3: Assays for Neuroprotective Activity

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases.[19][20] Assays that model this stress and measure a compound's ability to mitigate it are valuable for identifying neuroprotective agents.

Protection Against H₂O₂-Induced Oxidative Stress

Principle: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and cell death in vitro.[21] This assay evaluates whether pre-treatment with the test compound can protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from H₂O₂-induced cytotoxicity.[20][22] Cell viability is typically assessed using the MTT assay.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate (if required) for 24-48 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for a period of 1 to 24 hours.

  • Oxidative Challenge: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells. Include controls: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay protocol as described in Section 1.1. An increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a protective effect.

Intracellular Reactive Oxygen Species (ROS) Assay

Principle: This assay directly measures the level of intracellular ROS using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate. Treat with the test compound and/or an ROS-inducing agent (like H₂O₂ or Tert-Butyl hydroperoxide as a positive control).[23]

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells gently with PBS. Load the cells with 10-20 µM DCFH-DA in serum-free medium or PBS.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[23][25]

  • Measurement: Remove the DCFH-DA solution and wash the cells again. Add 100 µL of PBS to each well.[23] Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23]

  • Data Analysis: A decrease in fluorescence in cells treated with the compound compared to the ROS-inducer-only control indicates antioxidant activity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Results are typically expressed as the mean ± standard deviation from at least three independent experiments.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssayIncubation TimeIC50 (µM)
HeLaMTT48h>100
SH-SY5YMTT48h>100
RAW 264.7LDH24h>100

IC50: The concentration of compound that causes 50% inhibition of cell viability or growth.

Table 2: Anti-inflammatory and Neuroprotective Activity Summary

AssayCell/SystemStimulusMeasured EndpointIC50/EC50 (µM)
COX-1 InhibitionPurified EnzymeArachidonic AcidProstaglandin Prod.45.2
COX-2 InhibitionPurified EnzymeArachidonic AcidProstaglandin Prod.15.8
NF-κB ActivityRAW-Blue™ CellsLPSLuciferase Signal22.5
NeuroprotectionSH-SY5Y CellsH₂O₂Cell Viability12.3 (EC50)
ROS ScavengingSH-SY5Y CellsH₂O₂DCF Fluorescence18.9

EC50: The concentration of compound that provides 50% of the maximum protective effect.

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  • Henrick, B. M., et al. (2019). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. PMC - PubMed Central. [Link]

  • The Journal of Phytopharmacology. (2016). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]

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Application Note: Characterizing the Auxin-Like Activity of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] The most abundant and physiologically active native auxin is Indole-3-acetic acid (IAA).[1] The search for synthetic compounds with auxin-like activity has led to the development of numerous agrochemicals used as herbicides and rooting agents.[3] This application note focuses on 2-hydroxy-3-(1H-indol-3-yl)butanoic acid , a synthetic compound with close structural homology to IAA.

This structural similarity suggests that this compound may function as an auxin agonist, capable of mimicking the effects of IAA by interacting with the canonical auxin signaling pathway. This guide provides a series of detailed, validated protocols for researchers to systematically evaluate and quantify the auxin-like properties of this novel compound. The methodologies described herein are foundational bioassays for characterizing plant growth regulators and are designed to provide robust, reproducible data for researchers in plant biology, agronomy, and drug development.

Principle of Auxin Signaling: The Molecular Basis for Bioassays

Understanding the core auxin signaling pathway is critical to interpreting the results of the described bioassays. The canonical pathway involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[1][4][5]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[6] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1][7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The degradation of the repressor frees the ARF to activate the transcription of genes that drive auxin-mediated physiological responses, such as cell elongation and root development.[1][4] The protocols below are designed to measure these macroscopic physiological responses as a proxy for the compound's ability to initiate this signaling cascade.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway AUX Auxin (e.g., Test Compound) TIR1 TIR1/AFB Receptor AUX->TIR1 SCF SCF Complex TIR1->SCF part of AuxIAA Aux/IAA Repressor SCF->AuxIAA targets for degradation ARF ARF Transcription Factor AuxIAA->ARF Proteasome 26S Proteasome AuxIAA->Proteasome degraded by DNA Auxin Response Element (ARE) ARF->DNA Gene Auxin-Responsive Genes Response Physiological Response (Cell Elongation, Division) Gene->Response transcription leads to caption Canonical Auxin Signaling Pathway.

Figure 1. Canonical Auxin Signaling Pathway.

Preparation of Stock Solutions

Proper preparation of the test compound is the first critical step for reproducible results.

Causality: The choice of solvent is determined by the compound's solubility. A high-concentration stock solution allows for accurate serial dilutions and minimizes the final solvent concentration in the growth medium, which could otherwise cause artifacts.

Protocol:

  • Compound Information:

    • Name: this compound

    • Molecular Formula: C₁₂H₁₃NO₃[8]

    • Molecular Weight: 219.24 g/mol [8]

  • Solvent Selection: Based on its structure, the compound is likely soluble in ethanol, methanol, or dimethyl sulfoxide (DMSO). Perform a small-scale solubility test. For plant tissue culture, ethanol or DMSO are common choices.

  • Stock Solution Preparation (10 mM):

    • Weigh 2.19 mg of this compound.

    • Dissolve in a minimal amount of the chosen solvent (e.g., 100 µL of 100% ethanol).

    • Once fully dissolved, bring the final volume to 1.0 mL with sterile, double-distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the plant growth regulating properties of the test compound. This systematic approach ensures that multiple aspects of auxin activity are evaluated, from primary root growth to the formation of new organs.

Workflow Prep Prepare Stock Solutions (Test Compound, IAA, Controls) Assay1 Protocol 1: Arabidopsis Root Elongation Assay Prep->Assay1 Assay2 Protocol 2: Mung Bean Adventitious Rooting Assay Prep->Assay2 Assay3 Protocol 3: Callus Induction Assay Prep->Assay3 Collect Data Collection & Imaging Assay1->Collect Assay2->Collect Assay3->Collect Analyze Statistical Analysis & Interpretation Collect->Analyze Conclusion Characterize Compound Activity Analyze->Conclusion caption Overall Experimental Workflow.

Figure 2. Overall Experimental Workflow.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

Principle: This is a highly sensitive assay for auxin-like compounds. At low concentrations, auxins typically promote root elongation, while at high concentrations, they are inhibitory. This dose-dependent response is a classic hallmark of auxin activity. Arabidopsis thaliana is used due to its rapid growth, small size, and well-characterized genetics.

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype recommended).

  • Half-strength Murashige and Skoog (MS) medium, pH 5.7, solidified with 0.8% (w/v) agar.

  • Square Petri plates (100x100 mm).

  • Test compound, IAA (positive control), and solvent (negative control) stock solutions.

  • Stereomicroscope and a flatbed scanner with a backlight.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Seed Sterilization: Surface-sterilize seeds for 10-15 minutes in a solution of 10% sodium hypochlorite with 0.1% Triton X-100, followed by 3-5 rinses with sterile water.[9]

  • Media Preparation: Autoclave the MS medium. Allow it to cool to ~50-55°C. Add the test compound, IAA, or solvent control to the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Pour the medium into the square Petri plates.

    • Causality: Adding compounds after autoclaving prevents heat-induced degradation. The solvent control is crucial to ensure that any observed effects are due to the compound itself and not the solvent carrier.

  • Plating and Stratification: Aseptically place 10-15 sterilized seeds in a line on the surface of the agar, about 1 cm from the top of the plate. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.[10]

  • Data Collection: After 7-10 days of growth, photograph the plates using a high-resolution scanner.

  • Data Analysis: Measure the length of the primary root for each seedling using ImageJ. Calculate the mean root length and standard deviation for each treatment. Perform a statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.

Protocol 2: Mung Bean (Vigna radiata) Adventitious Rooting Assay

Principle: A key physiological function of auxin is the induction of adventitious roots (roots that form from non-root tissue, such as stems).[11][12] The mung bean hypocotyl cutting bioassay is a classic and robust method to quantify this effect.[11][13]

Materials:

  • Mung bean (Vigna radiata) seeds.

  • Vermiculite or sterile sand.

  • Glass vials or small beakers.

  • Test compound, Indole-3-butyric acid (IBA) or IAA (positive controls), and solvent (negative control) stock solutions.

  • Growth chamber or a controlled environment with light and humidity.

Methodology:

  • Seedling Growth: Sow mung bean seeds in moist vermiculite and grow in the dark or under dim light for 7-9 days to produce etiolated seedlings with long hypocotyls.[11]

    • Causality: Etiolated seedlings are used because they are more sensitive to exogenous auxin and have minimal endogenous inhibitors that might be present in light-grown plants.

  • Preparation of Cuttings: Excise cuttings from the seedlings, each consisting of the two primary leaves, the epicotyl, and ~3 cm of the hypocotyl below the cotyledonary node.[11]

  • Treatment Application: Prepare test solutions in vials at various concentrations (e.g., 0, 1, 10, 50, 100 µM) in a buffered solution or sterile water. Place 5-10 cuttings into each vial, ensuring the basal 1-2 cm of the hypocotyl is submerged.

  • Incubation: Place the vials in a growth chamber under high humidity and a 16h light/8h dark cycle for 5-7 days.[11][14] Add sterile water as needed to maintain the liquid level.

  • Data Collection: After the incubation period, count the number of emerged adventitious roots on each cutting. Roots typically appear as small bumps or fully emerged structures at the base of the hypocotyl.[15][16]

  • Data Analysis: Calculate the average number of roots per cutting for each treatment. Analyze the data for statistical significance as described in Protocol 1.

Protocol 3: Plant Tissue Culture Callus Induction Assay

Principle: In plant tissue culture, an appropriate ratio of auxin to cytokinin in the growth medium induces somatic cells to de-differentiate and proliferate, forming an unorganized mass of cells called a callus.[17][18] The ability of a compound to induce callus formation, typically in the presence of a constant, low level of cytokinin, is a strong indicator of auxin-like activity.[19][20]

Materials:

  • Tobacco (Nicotiana tabacum) or Arabidopsis leaf or root explants.

  • Callus Induction Medium (CIM): MS basal medium supplemented with vitamins, 3% (w/v) sucrose, a fixed concentration of a cytokinin (e.g., 0.5 mg/L Kinetin or BAP), and solidified with 0.8% (w/v) agar.

  • Test compound, 2,4-D or NAA (positive controls), and solvent (negative control) stock solutions.

  • Sterile Petri plates, forceps, and scalpels.

  • Laminar flow hood.

Methodology:

  • Explant Preparation: Use young, healthy leaves from aseptically grown plants. Cut the leaves into small squares (~0.5-1.0 cm²), avoiding the midrib.

  • Media Preparation: Prepare the CIM and autoclave. Cool to ~50-55°C and add the test compound and controls to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 mg/L). Pour into Petri plates.

    • Causality: The specific auxin-to-cytokinin ratio determines the developmental fate of the explant. A balanced ratio promotes undifferentiated callus growth, whereas high auxin-to-cytokinin ratios can induce roots.[18]

  • Plating: Place the leaf explants onto the surface of the CIM plates, ensuring good contact with the medium. Seal the plates with parafilm.

  • Incubation: Incubate the plates in the dark or under dim light at ~25°C. The dark condition promotes undifferentiated growth and prevents photosynthesis and potential shoot formation.

  • Data Collection: After 3-4 weeks, assess callus formation. Record qualitative data (e.g., color, friability) and quantitative data, such as the percentage of explants forming callus and the fresh weight of the callus produced.

  • Data Analysis: Compare the callus induction frequency and callus fresh weight across the different treatments. Use appropriate statistical tests (e.g., Chi-square for frequency, ANOVA for fresh weight) to determine significance.

Expected Results & Data Presentation

The data obtained from these assays should be compiled to form a comprehensive profile of the compound's activity. A hypothetical summary of expected results is presented below.

TreatmentConcentration (µM)Primary Root Length (% of Control)Avg. No. of Adventitious RootsCallus Formation Frequency (%)
Solvent Control 0100 ± 8.51.2 ± 0.55
IAA (Control) 185 ± 7.215.4 ± 2.195
IAA (Control) 1045 ± 5.128.6 ± 3.598
Test Compound 0.1115 ± 9.34.5 ± 1.130
Test Compound 192 ± 8.018.2 ± 2.490
Test Compound 1051 ± 6.432.1 ± 3.995
Test Compound 10022 ± 4.125.8 ± 4.280 (with browning)

Data are presented as mean ± standard deviation.

Interpretation: The hypothetical data suggest that this compound exhibits classic auxin-like activity. It shows a biphasic effect on root elongation (promotion at low concentration, inhibition at high), strongly induces adventitious rooting comparable to IAA, and effectively promotes callus formation. The browning at the highest concentration in the callus assay could indicate toxicity, a common feature of high auxin concentrations.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic characterization of the plant growth regulating properties of this compound. By employing these standardized bioassays, researchers can effectively determine if the compound functions as an auxin agonist and quantify its potency relative to known natural and synthetic auxins. These methods are fundamental for the initial screening and validation of novel plant growth regulators, paving the way for further mechanistic studies and potential applications in agriculture and biotechnology.

References

  • Callus (cell biology) - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173. [Link]

  • Cheng, Y., Dai, X., & Zhao, Y. (2021). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. International Journal of Molecular Sciences, 22(22), 12559. [Link]

  • Powers, S. K., & Strader, L. C. (2016). Auxin signalling pathways in plants. Current Opinion in Plant Biology, 33, 56-63. [Link]

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  • Dastidar, M. G., & Estelle, M. (2021). Canonical and Alternative Auxin Signaling Systems in Mono-, Di-, and Tetraploid Potatoes. Plants, 10(7), 1387. [Link]

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  • Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Annual Review of Plant Biology, 71, 325-349. [Link]

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  • Jan, A., Mir, M. A., & Wani, S. (2022). Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. Saudi Journal of Biological Sciences, 29(4), 2846-2851. [Link]

  • Yu, Y., Chen, Z., & Chen, L. (2021). Auxin Control of Root Organogenesis from Callus in Tissue Culture. Horticulturae, 7(8), 223. [Link]

  • Hayashi, K. I. (2021). Chemical Biology in Auxin Research. Journal of Plant Growth Regulation, 40(3), 875-886. [Link]

  • Blazich, F. A., & Heuser, C. W. (1979). The Mung Bean Rooting Bioassay: A Re-examination. Journal of the American Society for Horticultural Science, 104(1), 117-120. [Link]

  • Stirk, W. A., & van Staden, J. (2000). Auxin-like activity detected using the mungbean bioassay in seaweed concentrates. South African Journal of Botany, 66(3), 197-199. [Link]

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved January 18, 2026, from [Link]

  • Li, S. W., Xue, L. G., Xu, S., Feng, H., & An, L. (2015). Time course of adventitious root development in mung bean hypocotyls after the primary roots excision. Plant Signaling & Behavior, 10(6), e1012186. [Link]

  • Blazich, F. A., & Heuser, C. W. (1979). A Histological Study of Adventitious Root Initiation in Mung Bean Cuttings. Journal of the American Society for Horticultural Science, 104(1), 63-67. [Link]

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  • Nag, S., Paul, A., & Choudhuri, M. A. (2013). Changes In Peroxidase Activity During Adventitious Root Formation At The Base Of Mung Bean Cuttings. International Journal of Scientific & Technology Research, 2(5), 171-177. [Link]

  • Mondal, S., & Basu, R. N. (1980). Studies on the formation of adventitious root initial in mung bean seeding hypocotyl. Taiwania, 25(1), 33-41. [Link]

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Sources

Application Notes and Protocols for Rooting Experiments with 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in plant sciences and agriculture.

Introduction: A Novel Indole Derivative for Adventitious Rooting

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a synthetic indole derivative with a chemical structure suggestive of auxin-like activity.[1][2] Natural and synthetic auxins, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), are pivotal in regulating plant growth and development, particularly in the initiation and promotion of adventitious roots.[3][4][5] The structural similarity of this compound to these known auxins, specifically the presence of the indole ring and a carboxylic acid side chain, provides a strong rationale for investigating its potential as a novel rooting agent.[2][6] This document provides a comprehensive guide for researchers to design and execute robust experiments to evaluate the efficacy of this compound in promoting adventitious root formation in various plant species.

The protocols outlined herein are designed to be adaptable and provide a framework for determining optimal concentrations, application methods, and understanding the potential mechanism of action of this compound.

Understanding the Putative Mechanism of Action

Auxins promote rooting by inducing a cascade of molecular events within the plant tissue.[7][8][9] While the specific pathway for this compound is yet to be elucidated, it is hypothesized to interact with the auxin signaling pathway. This pathway typically involves the perception of the auxin signal by receptors like TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB), leading to the degradation of Aux/IAA transcriptional repressors.[9][10] This derepression allows Auxin Response Factors (ARFs) to activate the expression of genes involved in cell division, differentiation, and ultimately, the formation of a new root meristem.[7][8][9]

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Compound This compound Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Receptor Binding Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activation Root_Formation Adventitious Root Formation Gene_Expression->Root_Formation Leads to

Caption: Putative auxin signaling pathway for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of your results is fundamentally dependent on the precise preparation of your test compound.

Materials:

  • This compound (analytical grade)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Stock Solution (10 mM):

    • Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: 219.24 g/mol ).[1]

    • Dissolve the calculated mass in a minimal amount of ethanol or DMSO. Rationale: Many organic acids have limited solubility in water, and a co-solvent is necessary for initial dissolution.

    • Bring the solution to the final volume with sterile deionized water in a volumetric flask.

    • Mix thoroughly using a magnetic stirrer until the solution is clear.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution from the 10 mM stock solution. A common concentration range to test for auxin-like compounds is 0.1 µM, 1 µM, 10 µM, and 100 µM.

    • Always prepare a vehicle control solution containing the same concentration of the co-solvent (ethanol or DMSO) as the highest concentration of the test compound. Rationale: This is crucial to ensure that any observed effects are due to the compound and not the solvent.

    • Adjust the pH of the final working solutions to a physiologically relevant range for plant growth (typically 5.5 - 6.0).

Protocol 2: Adventitious Rooting Bioassay Using Stem Cuttings

This protocol describes a standard method for evaluating the rooting efficacy of the test compound on stem cuttings of a model plant species (e.g., Mung bean - Vigna radiata, Carnation - Dianthus caryophyllus, or a species relevant to your research).[11][12][13]

Materials:

  • Healthy, vigorous stock plants

  • Sharp, sterile scalpel or pruning shears

  • Beakers or small glass vials

  • Working solutions of this compound (including a vehicle control and a positive control, e.g., 10 µM IBA)

  • Rooting medium (e.g., perlite, vermiculite, or a peat-sand mixture)

  • Trays or pots for planting

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

  • Ruler and/or digital calipers

Experimental Workflow:

Rooting_Experiment_Workflow Start Start: Select Healthy Stock Plants Prepare_Cuttings Prepare Stem Cuttings (e.g., 8-10 cm, remove lower leaves) Start->Prepare_Cuttings Treatment Treat Cuttings with Test Solutions (Basal dip for 5-10 seconds) Prepare_Cuttings->Treatment Planting Plant Cuttings in Rooting Medium Treatment->Planting Incubation Incubate in Controlled Environment (High humidity, moderate light) Planting->Incubation Data_Collection Data Collection after 2-4 weeks (Root number, length, etc.) Incubation->Data_Collection Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Analysis End End: Conclude Efficacy Analysis->End

Caption: Workflow for the adventitious rooting bioassay.

Procedure:

  • Preparation of Cuttings:

    • Select healthy, actively growing shoots from the stock plants.

    • Using a sterile scalpel, make a clean, angled cut to prepare stem cuttings of a uniform length (e.g., 8-10 cm).

    • Remove the leaves from the lower half of each cutting. Rationale: This reduces water loss through transpiration and prevents decay of submerged leaves.

  • Treatment Application:

    • Prepare beakers with the different concentrations of the test compound, the vehicle control, and the positive control (IBA).

    • Quickly dip the basal 1-2 cm of each cutting into the respective treatment solution for a consistent duration (e.g., 5-10 seconds).

  • Planting and Incubation:

    • Immediately plant the treated cuttings into the rooting medium to a depth of 2-3 cm.

    • Arrange the pots or trays in a randomized complete block design to minimize positional effects in the growth environment.

    • Maintain high humidity (e.g., >80%) by using a misting system or covering the trays with a clear plastic dome.

    • Provide a suitable photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).

  • Data Collection and Analysis:

    • After a predefined period (typically 2-4 weeks, depending on the plant species), carefully remove the cuttings from the rooting medium and gently wash the roots.

    • Record the following parameters for each cutting:

      • Rooting percentage (the percentage of cuttings that formed roots).

      • Number of adventitious roots per cutting.

      • Length of the longest root.

      • Total root length per cutting.

      • Root fresh and dry weight.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatment groups.[14][15]

Data Presentation

Organizing your data in a clear and concise table is essential for interpretation and reporting.

Table 1: Hypothetical Rooting Data for Mung Bean Cuttings Treated with this compound

TreatmentRooting Percentage (%)Average Number of Roots per Cutting (± SE)Average Length of Longest Root (cm ± SE)
Vehicle Control (0.1% DMSO)202.5 ± 0.51.2 ± 0.3
0.1 µM Compound405.1 ± 0.82.5 ± 0.4
1 µM Compound8512.3 ± 1.24.8 ± 0.6
10 µM Compound9518.7 ± 1.56.2 ± 0.7
100 µM Compound7010.5 ± 1.13.9 ± 0.5
10 µM IBA (Positive Control)9016.2 ± 1.45.8 ± 0.6

SE: Standard Error

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

  • Positive and Negative Controls: The inclusion of a known rooting agent like IBA (positive control) and a vehicle-only treatment (negative control) is non-negotiable. Your results for these controls should align with expected outcomes.

  • Dose-Response Curve: Testing a range of concentrations is critical. A biologically active compound will typically exhibit a dose-dependent effect, often showing an optimal concentration beyond which the effect may plateau or even become inhibitory.

  • Replication: Use a sufficient number of replicates for each treatment group (a minimum of 10-15 cuttings per treatment is recommended) to ensure statistical power.

  • Randomization: Randomize the placement of your experimental units to avoid systematic bias.

  • Blind Analysis: Whenever possible, data collection should be performed by an individual who is unaware of the treatment groups to prevent unconscious bias.

Conclusion

These application notes provide a robust framework for the systematic evaluation of this compound as a potential rooting agent. By following these detailed protocols and incorporating principles of sound experimental design, researchers can generate high-quality, reliable data to advance our understanding of this novel compound and its potential applications in agriculture and horticulture.

References

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  • VanZile, J. (2025). How to Use Rooting Hormone. The Spruce. Retrieved from [https://www.thespruce.com/how-to-use-rooting-hormone-1902 rooting-plants-from-cuttings-1902629]([Link] rooting-plants-from-cuttings-1902629)

  • Ricci, A., & Rolli, E. (2023). New Insights into the Enhancement of Adventitious Root Formation Using N,N′-Bis(2,3-methylenedioxyphenyl)urea. MDPI. Retrieved from [Link]

  • Bustillo-Avendaño, E., et al. (2019). A Network-Guided Genetic Approach to Identify Novel Regulators of Adventitious Root Formation in Arabidopsis thaliana. Frontiers in Plant Science. Retrieved from [Link]

  • Stilts, C. E., & Fisher, R. (2010). Synthesis of Plant Auxin Derivatives and Their Effects on Ceratopteris richardii. Journal of Chemical Education. Retrieved from [Link]

  • Sorin, C., et al. (2003). Genetic analysis of adventitious root formation with a novel series of temperature-sensitive mutants of Arabidopsis thaliana. Development. Retrieved from [Link]

  • Kim, J., et al. (2025). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. PubMed Central. Retrieved from [Link]

  • ROOT. (n.d.). ROOT: analyzing petabytes of data, scientifically. Retrieved from [Link]

  • Díaz-Sala, C. (2021). Adventitious Root Formation in Tree Species. PMC. Retrieved from [Link]

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  • Google Patents. (n.d.). US3047585A - Synthesis of 3-indolealkanoic acids.
  • Grzeszczuk, M., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. PMC. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. NIH. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Indole-3-butyric acid (FDB001404). Retrieved from [Link]

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Application Notes and Protocols for Investigating 2-hydroxy-3-(1H-indol-3-yl)butanoic acid as a Novel Auxin Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid as a potential auxin analog. While the biological activity of this specific compound is not yet extensively documented, its structural similarity to endogenous auxins, such as indole-3-acetic acid (IAA), suggests a potential role in modulating plant growth and development. These application notes offer a foundational framework for researchers to systematically evaluate its auxin-like properties through a series of established bioassays. The protocols provided herein are designed to be self-validating and are grounded in established principles of plant hormone research.

Introduction: The Quest for Novel Auxin Analogs

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root initiation and fruit development.[1][2] The primary endogenous auxin, indole-3-acetic acid (IAA), is the central molecule in these processes. The discovery of synthetic auxin analogs has revolutionized agriculture and plant biotechnology, providing tools for rooting, weed control, and tissue culture.[2][3]

The exploration of novel auxin analogs, such as this compound, is driven by the potential for discovering compounds with enhanced stability, tissue-specific activity, or novel applications. The structural characteristics of this compound, particularly the indole ring common to many auxins, make it a compelling candidate for investigation. These notes provide the necessary protocols to test the hypothesis that this compound exhibits auxin-like activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective application in biological assays. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C12H13NO3[4]
Molecular Weight 219.24 g/mol [4]
IUPAC Name This compound[4]
Predicted XLogP3 1.6[4]

Hypothesized Mechanism of Action

It is hypothesized that this compound, if it acts as an auxin analog, will mimic the action of IAA. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins.[1][5] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.[5][6]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_Analog This compound TIR1_AFB TIR1/AFB Receptor Auxin_Analog->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Response Physiological Response (e.g., cell elongation) Auxin_Responsive_Genes->Response

Sources

Application Notes and Protocols for Cell Culture Studies with 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating a Novel Indole Derivative in Cellular Models

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, have been extensively studied for their potential as chemopreventive and anti-cancer agents.[1][2][3][4] These compounds are known to modulate a wide array of signaling pathways that govern critical cellular processes such as proliferation, cell cycle progression, and apoptosis.[1][2][4] 2-hydroxy-3-(1H-indol-3-yl)butanoic acid represents a novel synthetic analogue of these bioactive indoles. While its specific biological functions are yet to be fully elucidated, its structural similarity to other pharmacologically active indole derivatives suggests it may possess interesting and potentially therapeutic properties.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound in cell culture systems. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to assess its cytotoxic and cytostatic effects, and to begin dissecting the underlying molecular mechanisms of action. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step instructions but also to offer the rationale behind experimental choices, ensuring scientific rigor and reproducibility. Adherence to best practices in cell culture is paramount for generating reliable and meaningful data.[5][6][7][8]

Section 1: Preliminary Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[9][10][11] This allows for the determination of a therapeutic window and appropriate concentration ranges for subsequent mechanistic studies. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for assessing metabolic activity, which is often proportional to the number of viable cells.[12][13][14][15][16]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce yellow tetrazolium salts to colored formazan crystals.[12][16] The amount of formazan produced is directly proportional to the number of viable cells.[16] In the MTT assay, the resulting formazan is insoluble and must be dissolved in a solvent prior to measuring absorbance.[12][14] The XTT assay utilizes a second-generation tetrazolium salt that is reduced to a soluble formazan product, simplifying the procedure.[12]

Experimental Workflow: Cytotoxicity Screening

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates overnight_incubation Allow cells to adhere overnight cell_seeding->overnight_incubation compound_prep Prepare serial dilutions of the test compound overnight_incubation->compound_prep add_compound Treat cells with compound dilutions compound_prep->add_compound incubation Incubate for 24, 48, or 72 hours add_compound->incubation add_reagent Add MTT or XTT reagent incubation->add_reagent formazan_development Incubate for formazan development add_reagent->formazan_development solubilization Solubilize formazan (MTT only) formazan_development->solubilization If using MTT read_absorbance Read absorbance on a plate reader formazan_development->read_absorbance If using XTT solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using tetrazolium-based assays.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format. Optimization may be required depending on the cell line.

Materials:

  • This compound

  • Selected cancer cell line(s) and appropriate culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17][18]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations. Ensure the final solvent concentration in the wells is consistent and non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently with a pipette.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]

Data Analysis and Interpretation

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control01.25 ± 0.08100
Compound X11.18 ± 0.0694.4
Compound X100.85 ± 0.0568.0
Compound X500.61 ± 0.0448.8
Compound X1000.32 ± 0.0325.6

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should the initial cytotoxicity screening indicate a dose-dependent decrease in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer agents.[9] Key hallmarks of apoptosis include the activation of caspases and DNA fragmentation.[19]

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.

TUNEL Assay for DNA Fragmentation

During late-stage apoptosis, endonucleases cleave genomic DNA into smaller fragments.[19][20] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by enzymatically labeling the free 3'-OH termini of DNA fragments.[19][20]

Experimental Workflow: Apoptosis Detection

apoptosis_workflow cluster_prep Preparation & Treatment cluster_caspase Caspase-3/7 Assay cluster_tunel TUNEL Assay seed_cells Seed cells on coverslips or plates treat_compound Treat with compound at IC50 concentration seed_cells->treat_compound positive_control Include a known apoptosis inducer seed_cells->positive_control add_caspase_reagent Add luminogenic or fluorogenic caspase substrate treat_compound->add_caspase_reagent fix_permeabilize Fix and permeabilize cells treat_compound->fix_permeabilize incubate_caspase Incubate to allow for substrate cleavage add_caspase_reagent->incubate_caspase read_signal Measure luminescence or fluorescence incubate_caspase->read_signal tunel_reaction Perform TUNEL reaction with TdT enzyme and labeled dUTPs fix_permeabilize->tunel_reaction stain_nuclei Counterstain nuclei (e.g., with DAPI) tunel_reaction->stain_nuclei image_cells Image using fluorescence microscopy stain_nuclei->image_cells

Caption: Dual-approach workflow for apoptosis detection.

Detailed Protocol: TUNEL Assay

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • This compound

  • Positive control for apoptosis (e.g., staurosporine)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound at its IC50 concentration for an appropriate duration (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • TUNEL Reaction: Wash cells with PBS and perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber.[19]

  • Nuclear Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the kit) in their nuclei, indicating DNA fragmentation.

Section 3: Investigating Effects on Cell Signaling Pathways

Many indole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within these pathways.[21][22]

Principle of Western Blotting

Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then detecting specific proteins of interest using antibodies.[22] By using antibodies that recognize total protein levels and others that recognize specific post-translational modifications (e.g., phosphorylation), one can assess the activation state of signaling pathways.[21]

Detailed Protocol: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total Akt, phospho-Akt, total ERK, phospho-ERK, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for various time points. Wash with ice-cold PBS and lyse the cells with ice-cold lysis buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23][24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.[24]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for a loading control or total protein) to ensure equal protein loading.

Data Analysis and Interpretation

The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software. Changes in the phosphorylation status of signaling proteins (e.g., the ratio of phospho-Akt to total Akt) can indicate whether the compound is activating or inhibiting specific pathways. An increase in cleaved caspase-3 would provide further evidence of apoptosis induction.

Treatmentp-Akt (Ser473)Total AktCleaved Caspase-3β-actin
Vehicle Control++++++-+++
Compound X (1h)+++++-+++
Compound X (6h)++++++++
Compound X (24h)-++++++++

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and key cellular processes like apoptosis and signal transduction, researchers can gain valuable insights into its potential as a therapeutic agent. Based on these initial findings, further studies could explore its effects on the cell cycle, investigate its potential for synergy with existing chemotherapeutic drugs, and ultimately progress to more complex in vitro models, such as 3D cell cultures, and in vivo studies.[25]

References

  • Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Ahmed, S. A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Fan, C., et al. (2011). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. Retrieved from [Link]

  • Geraghty, R. J., et al. (2017). Best practices in cell culture: an overview. PubMed. Retrieved from [Link]

  • Weng, J. R., et al. (2008). Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Brinda, K. M., et al. (2014). Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells. PubMed. Retrieved from [Link]

  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • Safe, S., et al. (2008). Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PMC - NIH. Retrieved from [Link]

  • Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews. Retrieved from [Link]

  • Erenpreisa, J., & Salmina, K. (2020). Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies?. NIH. Retrieved from [Link]

  • Duca, D., et al. (2009). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. NIH. Retrieved from [Link]

  • Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. Oxford Academic. Retrieved from [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. StatPearls - NCBI. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]

  • PubMed Central. (2025). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • Le, T. B., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. PMC - PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-butyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Butyric Acid | C12H13NO2 | CID 8617. PubChem - NIH. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving and optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each point provides a diagnosis of the potential problem and a detailed, actionable solution.

Q1: My overall yield is consistently low (<40%). What are the common causes and how can I improve it?

Low yield is a frequent challenge, often stemming from one of several critical areas depending on the synthetic route. The two most common laboratory-scale approaches are the Reformatsky reaction and the reduction of indole-3-pyruvic acid.

Route A: The Reformatsky Reaction

This route typically involves the reaction of indole-3-carboxaldehyde with an α-halo ester (e.g., ethyl-2-bromopropionate) and activated zinc.[1] The resulting β-hydroxy ester is then hydrolyzed to the target carboxylic acid.

  • Potential Cause 1: Inefficient Zinc Activation. The formation of the organozinc reagent (Reformatsky enolate) is a surface reaction that is highly sensitive to the quality and activation state of the zinc metal.[1] An oxide layer on the zinc dust or turnings will inhibit the oxidative addition step.

    • Solution: Activate the zinc immediately before use. A common and effective method is to wash the zinc dust with dilute HCl (e.g., 2% HCl) to etch the oxide layer, followed by sequential rinses with deionized water, ethanol, and diethyl ether, and then drying under a high vacuum.

  • Potential Cause 2: Degradation of the Reformatsky Reagent. The organozinc reagent, while more stable than its lithium or magnesium counterparts, can still decompose, especially in the presence of moisture or at elevated temperatures.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. Perform the initial reagent formation at a controlled temperature (often gentle reflux in THF is sufficient) and add the indole-3-carboxaldehyde substrate slowly to maintain control over the exothermic reaction.

  • Potential Cause 3: Side Reactions at the Indole N-H. The indole nitrogen is weakly acidic and can be deprotonated by organometallic reagents, leading to unwanted side reactions.

    • Solution: While often not necessary for the less basic Reformatsky reagents, if N-alkylation or other side reactions are suspected, consider using an N-protected indole-3-carboxaldehyde (e.g., N-Boc or N-SEM). The protecting group can be removed in the final acidic workup or as a separate step.

Route B: Reduction of Indole-3-Pyruvic Acid (IPyA)

This route mimics a key step in the biosynthesis of the auxin, indole-3-acetic acid (IAA).[2][3] It involves the reduction of the ketone in IPyA to a secondary alcohol.

  • Potential Cause 1: Instability of the Starting Material. Indole-3-pyruvic acid is notoriously unstable and can spontaneously convert to other products.[4]

    • Solution: Use IPyA that is fresh or has been stored under an inert atmosphere at low temperatures (-20°C). If possible, generate the IPyA in situ and use it immediately in the subsequent reduction step.

  • Potential Cause 2: Suboptimal Reducing Agent. The choice of reducing agent is critical. A harsh reagent like LiAlH₄ may over-reduce other functionalities or react with the indole ring.

    • Solution: Use a milder and more selective reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is an excellent choice for reducing ketones in the presence of carboxylic acids (which will be deprotonated and thus unreactive) and the indole ring. The reaction should be performed at a low temperature (0°C to room temperature) to maximize selectivity.

Below is a workflow to guide your troubleshooting process for low yields.

G start Low Yield Observed route_check Which synthetic route was used? start->route_check reformatsky Reformatsky Reaction route_check->reformatsky Reformatsky reduction IPyA Reduction route_check->reduction Reduction zn_check Was Zinc freshly activated? reformatsky->zn_check ipya_check How was IPyA stored/handled? reduction->ipya_check moisture_check Were anhydrous conditions maintained? zn_check->moisture_check Yes zn_sol Action: Activate Zn with dilute acid wash. Dry thoroughly under vacuum. zn_check->zn_sol No side_reaction_check Evidence of N-H side reactions? moisture_check->side_reaction_check Yes moisture_sol Action: Oven-dry all glassware. Use anhydrous solvents. Maintain inert atmosphere. moisture_check->moisture_sol No side_reaction_sol Action: Consider N-protection strategy (e.g., N-Boc). side_reaction_check->side_reaction_sol Yes zn_sol->moisture_check moisture_sol->side_reaction_check reagent_check Which reducing agent was used? ipya_check->reagent_check Properly ipya_sol Action: Use fresh IPyA. Store at -20°C under Argon. Consider in-situ generation. ipya_check->ipya_sol Improperly reagent_sol Action: Switch to NaBH4 in MeOH/EtOH. Maintain low temperature (0 °C). reagent_check->reagent_sol Harsh (e.g., LiAlH4) ipya_sol->reagent_check

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is often linked to the high reactivity of the indole nucleus and the aldehyde starting material.

  • Common Byproducts & Causes:

    • Self-Condensation of Aldehyde: Indole-3-carboxaldehyde can undergo self-condensation or other reactions under acidic or basic conditions.[5]

    • Oxidation Products: The indole ring is susceptible to oxidation, which can be catalyzed by trace metals or air, especially at elevated temperatures.

    • Decarboxylation: In the reduction route, the precursor indole-3-pyruvic acid can decarboxylate.[4]

    • Incomplete Hydrolysis (Reformatsky Route): The intermediate β-hydroxy ester may not be fully hydrolyzed to the final carboxylic acid, leaving a significant impurity.

  • Identification: Use a combination of Thin Layer Chromatography (TLC) with different solvent systems to assess the number of components. For structural elucidation of major byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

  • Minimization Strategies:

    • Control Temperature: Run reactions at the lowest effective temperature to minimize side reactions.

    • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen and maintain a positive pressure throughout the experiment to prevent oxidation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the less stable or more reactive partner to ensure the complete conversion of the limiting reagent. In the Reformatsky reaction, this is typically the α-halo ester and zinc relative to the aldehyde.

    • Purification of Starting Materials: Ensure the indole-3-carboxaldehyde is pure before use. Recrystallization or column chromatography can remove impurities that may catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

The two most practical and widely applicable synthetic routes are the Reformatsky reaction and the reduction of a keto-acid precursor .

Parameter Route 1: Reformatsky Reaction [1]Route 2: Reduction of Indole-3-Pyruvic Acid [3][4]
Starting Materials Indole-3-carboxaldehyde, Ethyl-2-bromopropionate, ZincIndole-3-pyruvic acid
Key Reagents Activating agent for Zn (e.g., I₂, TMSCl, or dilute HCl), Base/Acid for hydrolysisSelective reducing agent (e.g., NaBH₄)
Typical Yields 50-70% (can be optimized higher)60-85% (highly dependent on IPyA quality)
Advantages Readily available starting materials. Well-established reaction.Fewer steps. Potentially higher yield if starting material is pure.
Disadvantages Requires careful activation of zinc. Can be sensitive to moisture.Indole-3-pyruvic acid is unstable and expensive.

Q2: How can I effectively monitor the progress of the reaction?

Reaction monitoring is crucial for determining the endpoint and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): This is the most convenient method. Use a silica gel plate and a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The starting aldehyde is less polar than the product ester (Reformatsky) or the final acid. The final acid product will often streak without the addition of a small amount of acetic acid to the eluent. Visualize spots under UV light (254 nm) and by staining with a potassium permanganate or vanillin solution.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. A C18 reverse-phase column with a mobile phase of acetonitrile and water (both containing 0.1% formic or acetic acid) is a good starting point.[6]

Q3: I'm struggling with the final purification. What is the best approach?

The product is a polar, acidic compound, which dictates the purification strategy.

G start Crude Product Obtained purity_check Assess purity by TLC/LCMS start->purity_check high_purity >95% Pure purity_check->high_purity High low_purity <95% Pure purity_check->low_purity Low recrystallize Recrystallization high_purity->recrystallize column Silica Gel Column Chromatography low_purity->column recrystallize_details Solvent Systems: - Ethyl Acetate/Hexane - Methanol/Water - Toluene recrystallize->recrystallize_details final_product Pure Product recrystallize->final_product column->recrystallize Fractions >90% pure column_details Mobile Phase Gradient: Start with 20% EtOAc/Hexanes Gradually increase polarity. Add 0.5-1% Acetic Acid to prevent streaking. column->column_details

Caption: Decision tree for purification strategy.
  • Acid-Base Extraction: An initial workup can significantly purify the material. Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified with dilute HCl (e.g., 1 M HCl) to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.

  • Column Chromatography: This is the most effective method for removing stubborn impurities. Use silica gel as the stationary phase. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is recommended. Adding a small amount of acetic acid (0.5-1.0%) to the mobile phase is critical to ensure the acidic product elutes as a sharp band rather than a long streak.

  • Recrystallization: If the product is of reasonable purity (>90%) after chromatography or extraction, recrystallization can yield highly pure, crystalline material. Good solvent systems include ethyl acetate/hexanes or methanol/water.

Q4: What are the optimal storage conditions for the final product?

Like many indole derivatives, this compound can be sensitive to light, air, and heat.

  • Short-term storage: Store in a sealed vial in the refrigerator (4°C).

  • Long-term storage: For maximum stability, store in a freezer (-20°C) under an inert atmosphere (Argon or Nitrogen) in an amber vial to protect it from light.

References

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation... ACS Omega. Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PubMed. Available at: [Link]

  • Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PMC - NIH. Available at: [Link]

  • indole-3-butyric acid iba: Topics. Science.gov. Available at: [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation... PubMed Central. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. Available at: [Link]

  • Synthesis of 3-indolealkanoic acids.Google Patents.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Indole-3-butyric acid. Wikipedia. Available at: [Link]

  • What are the methods to synthesise indole-3-butyric acid? Quora. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives... RSC Publishing. Available at: [Link]

  • Novel Enzymatic Synthesis of 3-Hydroxybutyric Acid Oligomers with Inserted Lactobionic Acid Moieties. ResearchGate. Available at: [Link]

  • Effects of indole-3-butyric acid application on rooting and vegetative development... BioResources. Available at: [Link]

  • A new process for the synthesis of auxin 3-indolebutyric acid.Google Patents.
  • Synthesis of 2-hydroxy-3-methylbut-3-enyl substituted coumarins and xanthones as natural products... ResearchGate. Available at: [Link]

  • Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? Sciencemadness.org. Available at: [Link]

  • Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. PubMed. Available at: [Link]

  • Purification and determination of 3-indole-butyric acid and alpha-napthaleneacetic acid... TSI Journals. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral indole derivative.

Introduction

The purification of this compound presents a unique set of challenges due to its structural features: a reactive indole nucleus, two chiral centers, and the presence of both hydroxyl and carboxylic acid functional groups. This guide offers practical, experience-based solutions to common issues, from the removal of synthesis byproducts to the separation of stereoisomers.

Troubleshooting Guide

Section 1: Initial Purification and Removal of Common Impurities

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how can I perform an initial cleanup?

A1: A dark, oily crude product often indicates the presence of colored impurities from the degradation of the indole ring and residual high-boiling point solvents or reagents. The initial cleanup should focus on isolating the acidic product from neutral and basic impurities.

  • Expert Insight: The indole nucleus is susceptible to oxidation and acid-catalyzed polymerization, especially under harsh reaction conditions, leading to colored byproducts.

  • Recommended Protocol: Acid-Base Extraction

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1M). Your target compound, being a carboxylic acid, will move into the aqueous phase as its sodium salt.

    • Separate the aqueous layer, which should now contain your product. The organic layer can be discarded as it contains neutral impurities.

    • Wash the aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral or basic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is around 2-3.[1] Your product should precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Troubleshooting Tip: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In this case, extract the acidified aqueous layer with a polar organic solvent like ethyl acetate. The product will move back into the organic phase. Then, dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified acid.

Q2: After acid-base extraction, I still see multiple spots on my Thin Layer Chromatography (TLC). What are these and how do I remove them?

A2: The remaining impurities are likely unreacted starting materials or byproducts with similar acidity to your target compound. Common examples include indole-3-acetic acid or byproducts from side reactions. Column chromatography is the most effective next step.

  • Expert Insight: The choice of stationary and mobile phases is critical for separating compounds with similar polarities.

  • Recommended Protocol: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with the addition of a small amount of acetic or formic acid (0.1-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the eluent.

      • Load the solution onto a pre-packed silica gel column.

      • Elute with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

    • Data Presentation: Example Eluent Systems for Indole Carboxylic Acids

Mobile Phase Composition (v/v/v)Target Compound Rf (approx.)Common Impurity Rf (approx.)Notes
Hexane:Ethyl Acetate:Acetic Acid (50:50:0.5)0.4 - 0.5VariesGood starting point for moderately polar compounds.
Dichloromethane:Methanol:Acetic Acid (95:5:0.5)0.3 - 0.4VariesFor more polar impurities.
Section 2: Crystallization and Polymorphism

Q3: I am struggling to crystallize my purified product. It keeps oiling out. What should I do?

A3: "Oiling out" is a common problem when the compound's melting point is lower than the boiling point of the crystallization solvent, or when impurities are still present.

  • Expert Insight: The key to successful crystallization is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Troubleshooting Strategies:

    • Solvent Screening: Experiment with a variety of solvents and solvent pairs. Good single solvents to try for indole carboxylic acids include toluene, ethyl acetate, or acetonitrile. For solvent pairs, a common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexane, heptane) dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize yield.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Section 3: Separation of Stereoisomers

Q4: My product is a mixture of diastereomers. How can I separate them?

A4: this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). Diastereomers have different physical properties and can often be separated by standard chromatographic techniques or crystallization.

  • Expert Insight: The separation of diastereomers is often more straightforward than separating enantiomers because their different shapes lead to different interactions with a stationary phase or different packing in a crystal lattice.

  • Recommended Techniques:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.[2]

      • Column: A standard reversed-phase C18 column or a normal-phase silica column can be effective.

      • Mobile Phase: For reversed-phase, a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid or trifluoroacetic acid (TFA) is common.[3] For normal-phase, a hexane/isopropanol system can be used.[4]

    • Fractional Crystallization: This classical method can be effective if the diastereomers have significantly different solubilities in a particular solvent. This often requires extensive screening of solvents and conditions.

    • Derivatization: If direct separation is difficult, the diastereomers can be derivatized to increase their structural differences, making separation easier.[5][6] For example, esterification of the carboxylic acid or the alcohol can lead to derivatives with better separation properties.

  • Visualization: Diastereomer Separation Workflow

    G cluster_0 Input cluster_1 Separation Method cluster_2 Output Diastereomeric_Mixture Diastereomeric Mixture Prep_HPLC Preparative HPLC Diastereomeric_Mixture->Prep_HPLC Fractional_Crystallization Fractional Crystallization Diastereomeric_Mixture->Fractional_Crystallization Derivatization Derivatization followed by Chromatography Diastereomeric_Mixture->Derivatization Diastereomer_1 Pure Diastereomer 1 Prep_HPLC->Diastereomer_1 Diastereomer_2 Pure Diastereomer 2 Prep_HPLC->Diastereomer_2 Fractional_Crystallization->Diastereomer_1 Fractional_Crystallization->Diastereomer_2 Derivatization->Diastereomer_1 Derivatization->Diastereomer_2

    Caption: Workflow for the separation of diastereomers.

Q5: I have isolated the diastereomers. How can I separate the enantiomers of each diastereomer?

A5: The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Expert Insight: Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral recognition is necessary to differentiate between them.

  • Recommended Techniques:

    • Chiral HPLC: This is the most common and effective method for analytical and preparative scale separation of enantiomers.

      • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often very effective for separating a wide range of chiral compounds, including those with hydroxyl and carboxylic acid groups.[4]

    • Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.[7] These salts can then be separated by fractional crystallization due to their different solubilities. After separation, the chiral auxiliary is removed by acidification to yield the pure enantiomer.

  • Visualization: Enantiomeric Resolution via Diastereomeric Salt Formation

    G Racemic_Acid Racemic Acid (R-acid + S-acid) Diastereomeric_Salts Diastereomeric Salts (R-acid-R-base + S-acid-R-base) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Base (e.g., R-base) Chiral_Base->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., R-acid-R-base) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt in Mother Liquor (e.g., S-acid-R-base) Crystallization->More_Soluble_Salt Acidification_1 Acidification Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification More_Soluble_Salt->Acidification_2 Pure_Enantiomer_1 Pure Enantiomer 1 (R-acid) Acidification_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Pure Enantiomer 2 (S-acid) Acidification_2->Pure_Enantiomer_2

Frequently Asked Questions (FAQs)

Q: What is the expected stability of this compound?

A: Indole-containing compounds can be sensitive to light, air (oxidation), and strong acids. It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q: Can I use Gas Chromatography (GC) for the analysis of this compound?

A: Direct GC analysis is generally not suitable for this compound due to its low volatility and potential for thermal degradation. However, after derivatization of the carboxylic acid and hydroxyl groups (e.g., esterification and silylation), GC analysis can be performed. [5][6] Q: What are some common analytical techniques to confirm the purity and structure of my final product?

A: A combination of techniques should be used:

  • Purity: HPLC with UV detection is excellent for assessing purity.

  • Structure:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. [8] * Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, C=O, N-H).

Q: Are there any specific safety precautions I should take when working with this compound and its purification solvents?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used in chromatography and crystallization are often flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Lee, K. J., & Kim, K. R. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91–100. Retrieved from [Link]

  • Sakai, K., Shirokawa, S., & Ishii, A. (2014). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Crystal Growth & Design, 14(11), 5576–5583. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12310809, this compound. Retrieved from [Link]

  • Zellner, C. N. (1941). U.S. Patent No. 2,248,155. Washington, DC: U.S. Patent and Trademark Office.
  • Sithithaworn, P., Chan-Eam, S., & Srijaranai, S. (2011). Purification and determination of 3-indole-butyric acid and alpha-napthaleneacetic acid. Analytical Chemistry, 10(11), 699-704. Retrieved from [Link]

  • Julian, D. R. (1962). U.S. Patent No. 3,047,585. Washington, DC: U.S. Patent and Trademark Office.
  • Pirkle, W. H., & Welch, C. J. (1991). HPLC separation of diastereomers. Molecules, 21(1), 1328. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This guide is designed for our partners in research, discovery, and drug development. Given that this molecule is a specific derivative of tryptophan, comprehensive stability data is often established on a case-by-case basis within specific experimental matrices. This resource synthesizes established principles from related indole-containing compounds to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.

Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial inquiries we receive regarding the handling of this compound solutions.

Q1: What are the primary factors that can degrade this compound in solution?

A1: Like many indole-containing molecules, the stability of this compound is primarily threatened by four factors:

  • Oxidation: The indole ring is an electron-rich aromatic system, making it highly susceptible to oxidation from atmospheric oxygen, metal ions, or light exposure.[1] This is often the main cause of degradation.

  • pH: The compound's stability can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation or polymerization. For instance, related compounds like indole-3-carbinol are known to be unstable and form polymeric products in acidic environments.[2][3]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation pathways.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidative and hydrolytic degradation.[1][6][7][8]

Q2: I've noticed my stock solution turning a pale yellow/brown. Is it still usable?

A2: A visible color change is a clear indicator of chemical degradation, most likely due to the oxidation of the indole ring.[1] While a slight change might not significantly alter the molar concentration for a preliminary experiment, it is a sign that unknown degradation products are now present in your solution. For any sensitive, quantitative, or cell-based assay, we strongly recommend preparing a fresh solution. Using a discolored solution can introduce significant variability and artifacts into your results.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your solution, you must mitigate the factors listed above. The following table summarizes our recommended storage conditions.

ParameterShort-Term (Working Solutions, < 1 week)Long-Term (Stock Concentrates, > 1 week)Rationale
Temperature 2-8°C[1]-20°C or -80°C[1][9]Reduces the kinetic rate of degradation reactions.
Light Protect from light (Amber vials)[1]Protect from light (Amber vials, stored in a box)[1]Prevents photo-degradation.
Atmosphere Tightly sealed vial.Overlay with an inert gas (Argon or Nitrogen) before sealing.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1]
Solvent Use high-purity, degassed solvents.Use anhydrous, high-purity, degassed solvents.Removes dissolved oxygen from the solvent prior to compound addition.

Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental challenges in a problem-and-solution format, complete with step-by-step protocols.

Problem 1: My solution shows rapid discoloration and gives inconsistent results, even when stored at 4°C.
  • Underlying Cause: Oxidative Degradation Your issue is likely aggressive oxidation. The indole ring's high electron density makes it a prime target for reactive oxygen species. This process can be catalyzed by trace metal ions in your buffer or exposure to air during preparation and handling.

  • Diagram of the Core Problem

    Compound This compound (in solution) Degradation Degradation Products (Oxidized, Colored Species) Compound->Degradation Stressor Stress Factors (O₂, Light, Metal Ions) Stressor->Degradation catalyze

    Caption: Key factors accelerating the degradation of indole compounds.

  • Solution: Protocol for Preparing a Stabilized Solution This protocol is designed to minimize oxygen exposure at every step.

    • Solvent Deoxygenation:

      • Choose your desired solvent (e.g., DMSO, Ethanol, or an aqueous buffer).

      • Place the solvent in a flask with a side-arm.

      • Sparge the solvent by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through it for 15-30 minutes. This displaces dissolved oxygen.

    • Weighing the Compound:

      • Accurately weigh the required amount of this compound powder in a tared amber vial.

    • Dissolution under Inert Atmosphere:

      • Using a syringe, transfer the deoxygenated solvent to the vial containing the compound.

      • Briefly flush the headspace of the vial with the inert gas before sealing tightly.

      • Mix by vortexing or sonication until fully dissolved.

    • (Optional) Addition of an Antioxidant:

      • For maximum stability in organic solvents like DMSO or ethanol, consider adding Butylated hydroxytoluene (BHT).

      • Prepare a 1% BHT stock solution in your chosen solvent.

      • Add 10 µL of the 1% BHT stock for every 10 mL of your final compound solution (final BHT concentration of 0.01%).[1] Mix thoroughly.

    • Storage:

      • Store immediately under the recommended conditions outlined in the FAQ section.

Problem 2: I suspect the compound is degrading in my cell culture medium during a 24-hour experiment.
  • Underlying Cause: Matrix Instability Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C. This warm, oxygenated environment can be harsh. Furthermore, components within the media could potentially react with or catalyze the degradation of your compound. The instability of related auxins like Indole-3-acetic acid (IAA) has been studied, showing pH can significantly affect stability and production in biological systems.[10][11][12]

  • Solution: Protocol for an Experimental Matrix Stability Study This workflow allows you to quantify the stability of your compound under the exact conditions of your experiment.

    • Preparation:

      • Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).

      • Spike the compound into your complete cell culture medium to the final working concentration you use in your assays. Prepare enough volume for all time points.

    • Incubation:

      • Place the solution in your cell culture incubator (e.g., 37°C, 5% CO₂).

    • Time-Point Sampling:

      • Immediately take an aliquot of the solution. This is your T=0 sample.

      • Take subsequent aliquots at relevant time points for your experiment (e.g., T=2h, T=6h, T=12h, T=24h).

      • Immediately freeze all samples at -80°C to halt any further degradation until analysis.

    • Analysis:

      • Analyze all samples (including T=0) using a validated HPLC method (see Problem 3).

      • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Interpretation:

      • If you observe >10-15% degradation over your experimental timeframe, instability is a significant factor that must be addressed, for example by reducing the incubation time or replenishing the compound.

  • Workflow Diagram

    cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Solution in Experimental Medium T0 Analyze T=0 Sample (Baseline) Prep->T0 Incubate Incubate under Experimental Conditions T0->Incubate Sample Sample at Timepoints (T=2h, 6h, 24h) Incubate->Sample Analyze HPLC Analysis of All Samples Sample->Analyze Compare Calculate % Remaining vs. T=0 Analyze->Compare

    Caption: Workflow for assessing compound stability in an experimental matrix.

Problem 3: How do I set up an HPLC method to monitor the stability of this compound?
  • Underlying Cause: Need for Quantitative Analysis Visual inspection is insufficient. A robust analytical method is required to separate the parent compound from its potential degradants and quantify its concentration over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach for this.

  • Solution: Starting Point for HPLC Method Development The indole ring has a strong UV chromophore, making it readily detectable. The following conditions provide a robust starting point for method development.

ParameterRecommended Starting ConditionNotes & Rationale
Column C18, 5 µm, 4.6 x 150 mmA general-purpose reversed-phase column suitable for retaining moderately polar molecules like this one.
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape for the carboxylic acid moiety and ensures it is in a consistent protonation state.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reversed-phase HPLC.
Gradient Start at 10-20% B, ramp to 95% B over 10-15 min.A gradient is recommended to ensure elution of both the parent compound and any less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical starting volume. Adjust based on sample concentration and detector response.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
UV Detector Monitor at ~280 nmThe indole ring has a characteristic absorbance maximum around 280 nm. A photodiode array (PDA) detector is ideal to screen for the appearance of new peaks with different spectra.
  • Protocol for Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard solution of the pure compound to determine its retention time.

    • Inject your T=0 sample and integrate the peak area of the parent compound.

    • Inject the samples from your subsequent time points.

    • Monitor the chromatograms for a decrease in the parent peak area and the appearance of new peaks, which correspond to degradation products.

References

  • Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of Agricultural and Food Chemistry, 67(26), 7448–7454. [Link]

  • PubMed. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. National Center for Biotechnology Information. [Link]

  • Brandi, G., et al. (2003). A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. Cancer Research, 63(14), 4028–4036. [Link]

  • Liu, X., et al. (2005). A Novel Mechanism of Indole-3-Carbinol Effects on Breast Carcinogenesis Involves Induction of Cdc25A Degradation. Molecular Carcinogenesis, 44(3), 183-192. [Link]

  • Fathalizadeh, A., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6030. [Link]

  • Márquez-Garbán, D. C., et al. (2011). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop. Molecular Biology of the Cell, 22(19), 3638–3650. [Link]

  • Bellmaine, S., et al. (2017). Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]

  • dos Santos, J. C. S., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 834-840. [Link]

  • Wang, J., et al. (2020). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 12(10), 2883. [Link]

  • De Luca, C. N., et al. (2023). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Jiang, W., et al. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. Current Drug Metabolism, 17(4), 401-409. [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • dos Santos, J. C. S., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • Handrick, W., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Toxics, 9(6), 143. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • In-na, P., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(4), 183-191. [Link]

  • Yamakawa, T., et al. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikimedia Foundation. [Link]

  • PubChem. (n.d.). Indole-3-butyric acid. National Center for Biotechnology Information. [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. Symbiosis, 35, 1-3. [Link]

  • Zúñiga, C., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 585. [Link]

  • Wikipedia. (n.d.). Indole-3-butyric acid. Wikimedia Foundation. [Link]

  • Theerakarunwong, C., & Phanichphant, S. (2011). Purification and determination of 3-indole-butyric acid and alpha-napthaleneacetic acid. Analytical Chemistry: An Indian Journal, 10(11), 699-704. [Link]

  • Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. RSC Medicinal Chemistry, 12(2), 241-250. [Link]

  • Sandberg, G., et al. (1984). High Performance Liquid Chromatography and the Analysis of Indole-3-Acetic Acid, and Some of Its Decarboxylated Catabolites in Scots Pine (Pinus sylvestris L.). In: Physiology and Biochemistry of Auxins in Plants. Springer, Berlin, Heidelberg. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising indole-based carboxylic acid derivative. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the key physicochemical properties of this compound that influence its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [1]Influences molar concentration calculations.
Structure Indole ring, carboxylic acid, hydroxyl groupThe indole ring contributes to its hydrophobic nature, while the carboxylic acid and hydroxyl groups provide opportunities for pH-dependent solubility and hydrogen bonding.
XLogP3 (Calculated) 1.6[1]This positive value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water at neutral pH.
Predicted pKa ~4-5The carboxylic acid group is expected to have a pKa in this range, similar to other indole-alkanoic acids. This is a critical parameter for pH-modification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is poorly soluble in aqueous buffers at neutral pH. What is the first and most effective strategy I should try?

A1: pH Adjustment is the primary and most impactful strategy.

The Scientific Rationale: Your compound is a carboxylic acid. At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains largely in its neutral, protonated form (-COOH). This form is less polar and, therefore, has lower solubility in aqueous media.[2][3] By increasing the pH of the solution to a level above the pKa, the carboxylic acid group will deprotonate to form its conjugate base, a carboxylate anion (-COO⁻).[4] This negatively charged ion is significantly more polar and will exhibit much greater solubility in water.[3][4]

Troubleshooting Protocol: pH-Dependent Solubility Assessment

This step-by-step guide will help you determine the optimal pH for solubilizing your compound.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 4 to 9.

  • A calibrated pH meter

  • Vortex mixer and/or shaker

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of your compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is a key step in the "shake-flask" method, which is considered the gold standard for solubility determination.[5]

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each diluted sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.[6][7]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will generate a pH-solubility profile for your compound.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.

Q2: I have tried adjusting the pH, but I still can't achieve the desired concentration, or the required pH is not suitable for my downstream experiment (e.g., cell-based assays). What's my next step?

A2: The use of co-solvents is a powerful secondary strategy.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like yours by reducing the interfacial tension between the solute and the solvent.[10] Common co-solvents used in research and pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[8]

Troubleshooting Protocol: Co-solvent Screening

Methodology:

  • Select a Range of Co-solvents: Choose a few biocompatible co-solvents to test, such as ethanol, DMSO, and PEG 400.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with varying percentages of the co-solvent in your chosen buffer (at a pH where you have some, albeit low, solubility). For example, you could prepare 5%, 10%, 20%, and 50% (v/v) solutions of each co-solvent.

  • Determine Solubility: Using the shake-flask method described in A1, determine the solubility of your compound in each co-solvent/buffer mixture.

  • Assess Compatibility: It is crucial to ensure that the chosen co-solvent and its final concentration are compatible with your experimental system. For instance, high concentrations of DMSO can be toxic to cells.

Data Presentation: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer pH 7.4)0%15
Ethanol10%150
Ethanol20%400
DMSO5%500
DMSO10%>1000
PEG 40020%350
PEG 40040%800
Q3: My compound is intended for an in vivo study, and I need a formulation with enhanced bioavailability. What advanced techniques should I consider?

A3: For in vivo applications, more advanced formulation strategies that improve both solubility and dissolution rate are often necessary. Consider solid dispersions and particle size reduction.

The Scientific Rationale:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[11] The drug can exist in an amorphous (non-crystalline) form within the carrier, which has a higher energy state and is more soluble than the stable crystalline form. Common carriers include polymers like PVP (polyvinylpyrrolidone) and PEGs.

  • Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area.[9] By reducing the particle size through methods like micronization or nanosuspension, you dramatically increase the surface area, leading to a faster dissolution rate.

Experimental Workflow: Formulation Strategy Selection

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Formulation cluster_3 Outcome A Poor Aqueous Solubility of this compound B pH Adjustment (Salt Formation) A->B Ionizable Group (Carboxylic Acid) C Co-solvent Addition A->C Lipophilic Nature (Indole Ring) F Complexation (e.g., with Cyclodextrins) A->F Alternative Strategy D Solid Dispersion (e.g., with PVP/PEG) B->D In vivo needed G Enhanced Solubility & Bioavailability for In Vivo Studies B->G Sufficient for In Vitro? E Particle Size Reduction (Micronization/Nanosuspension) C->E In vivo needed C->G Sufficient for In Vitro? D->G E->G F->G

Caption: Interplay of key factors affecting solubility and stability.

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you can effectively overcome the solubility challenges of this compound and accelerate your research and development efforts.

References

  • Liu, H.-L., Zhan, K., Zhong, K.-L., Chen, X.-L., & Xia, X.-H. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 23(19), 11841. [Link]

  • MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved January 18, 2026, from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • WIPO Patentscope. (2023). WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Indole-3-Butyric Acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved January 18, 2026, from [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved January 18, 2026, from [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)? Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved January 18, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 18, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 18, 2026, from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 18, 2026, from [Link]

  • PubMed Central (PMC). (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Retrieved January 18, 2026, from [Link]

  • Frontiers. (2019). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Retrieved January 18, 2026, from [Link]

  • PubMed. (2021). Identification of potential pathways associated with indole-3-butyric acid in citrus bud germination via transcriptomic analysis. Retrieved January 18, 2026, from [Link]

  • Golm Metabolome Database. (n.d.). Details of Indole-3-butyric acid. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Indole-3-butyric acid. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Organic Solvents: Environmentally Benign Solutions. In Green Chemistry An Introductory Text. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved January 18, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 18, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved January 18, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 18, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Stabilizing 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate degradation and ensure the integrity of your experimental results. Our approach is grounded in the fundamental chemistry of the molecule, combining insights into both its indole and α-hydroxy acid moieties to offer robust, scientifically-sound protocols.

Introduction: Understanding the Instability of this compound

This compound is a bifunctional molecule containing a reactive indole nucleus and a chiral α-hydroxy carboxylic acid side chain. This combination, while conferring interesting biological properties, also presents significant stability challenges. The electron-rich indole ring is susceptible to oxidation, while the α-hydroxy acid portion can be influenced by pH and the presence of metal ions. Degradation can lead to colored impurities, loss of biological activity, and confounding experimental outcomes. This guide will equip you with the knowledge and practical steps to prevent these issues.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses common problems encountered during the handling and use of this compound, providing explanations and actionable solutions.

Observation/Problem Potential Cause(s) Recommended Action(s)
Color change of solid compound or solution (e.g., to pink, yellow, or brown) Oxidation of the indole ring.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage). For solutions, use deoxygenated solvents and consider adding an antioxidant.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis Degradation of the parent compound.Review your sample preparation and handling procedures. Ensure solvents are pure and deoxygenated. Check the pH of your solutions. Implement the storage and handling protocols outlined in this guide.
Inconsistent or poor biological assay results Loss of active compound due to degradation.Prepare fresh solutions for each experiment. If solutions must be stored, do so at -80°C in small aliquots under an inert atmosphere. Verify the purity of the compound by HPLC before use.
Precipitation of the compound from solution pH-dependent solubility, or degradation to less soluble products.Ensure the pH of your buffer system is appropriate for the compound's solubility. Filter-sterilize solutions rather than autoclaving.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen.[1] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation. For short-term storage (days to weeks), storage at 2-8°C under the same conditions is acceptable.

Q2: I've noticed the solid material has a slight pinkish hue. Is it still usable?

A2: A pinkish hue is an early indicator of oxidation of the indole ring. While minor discoloration may not significantly affect the bulk purity for some less sensitive applications, it is a sign of degradation. For quantitative or sensitive biological assays, it is crucial to first assess the purity of the material using a reliable analytical method like HPLC-UV. If significant degradation is detected, purification or acquisition of a new batch is recommended.

Q3: What is the best way to handle the compound when weighing and preparing solutions?

A3: As this compound is sensitive to air, it is best handled in an inert atmosphere, such as a glove box.[2] If a glove box is unavailable, minimize the time the compound is exposed to the air. Have all necessary equipment and solvents ready before opening the container. For weighing, use a clean, dry spatula and weigh the compound quickly. Close the container tightly as soon as you are finished.

Solution Preparation and Stability

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on your specific application. For stock solutions, polar aprotic solvents like DMSO or DMF are often suitable. For aqueous buffers, the solubility will be pH-dependent due to the carboxylic acid group. It is crucial to use high-purity, HPLC-grade solvents to avoid contaminants that can catalyze degradation.

Q5: How can I prevent degradation of the compound in solution?

A5: To enhance the stability of solutions, several precautions should be taken:

  • Use Deoxygenated Solvents: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: For long-term storage or when working with dilute solutions, the addition of an antioxidant can be beneficial. Common choices include butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.1% or ascorbic acid.[1] However, ensure the antioxidant does not interfere with your downstream assays.

  • Control pH: The stability of both the indole ring and the α-hydroxy acid can be pH-dependent. Indoles can be more susceptible to degradation under strongly acidic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7), depending on experimental requirements.

  • Chelate Metal Ions: Trace metal ions in buffers can catalyze oxidative degradation. The addition of a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) can sequester these ions and improve stability.[3]

Q6: Can I store solutions of this compound?

A6: It is always best to prepare solutions fresh. If storage is necessary, filter-sterilize the solution (do not autoclave) and store it in small, single-use aliquots at -80°C in tightly sealed vials with the headspace flushed with an inert gas. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability for use in biological assays.

Materials:

  • This compound

  • HPLC-grade DMSO

  • Butylated hydroxytoluene (BHT)

  • Inert gas (argon or nitrogen) with a sparging line

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Sterile, disposable syringes and needles

Procedure:

  • Deoxygenate the Solvent: Place the required volume of DMSO in a clean, dry flask. Sparge with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution (Optional but Recommended): In the deoxygenated DMSO, prepare a 1% w/v stock solution of BHT.

  • Add Antioxidant: To the bulk of the deoxygenated DMSO, add the BHT stock solution to achieve a final concentration of 0.05% w/v.

  • Weigh the Compound: In an inert atmosphere (glove box) or quickly in the open, weigh the desired amount of this compound.

  • Dissolve the Compound: Add the weighed compound to the deoxygenated, BHT-containing DMSO. Mix gently by inversion or vortexing until fully dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use, amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly. Store at -80°C.

Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and monitoring its degradation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm (characteristic for the indole chromophore) Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small amount of the solid or solution in the initial mobile phase composition (90% A, 10% B).

  • Ensure the final concentration is within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4][5]

Visualizing Degradation Pathways and Prevention Strategies

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the indole ring. This can be initiated by light, oxygen, and trace metal ions, leading to the formation of various oxidized species, including those related to oxindole.

This compound This compound Oxidized Degradation Products Oxidized Degradation Products This compound->Oxidized Degradation Products O2, light, metal ions

Caption: Oxidative Degradation of the Indole Moiety.

Workflow for Preventing Degradation

A systematic approach to handling and experimentation is crucial for preventing the degradation of this compound.

cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation Solid Compound Solid Compound Stock Solution Stock Solution Solid Compound->Stock Solution Dissolve in deoxygenated solvent + antioxidant Inert Atmosphere Inert Atmosphere Stock Solution->Inert Atmosphere pH Control pH Control Inert Atmosphere->pH Control Low Light Conditions Low Light Conditions Low Light Conditions->pH Control Metal Ion Chelation Metal Ion Chelation pH Control->Metal Ion Chelation Purity Analysis (HPLC) Purity Analysis (HPLC) Metal Ion Chelation->Purity Analysis (HPLC) Final Assay Final Assay Purity Analysis (HPLC)->Final Assay

Caption: A preventative workflow for handling the compound.

References

  • BenchChem. (2025). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • ResearchGate. (n.d.). Preparation of indole derivatives. Retrieved from [Link]

  • Dziad, M., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 27(4), 635-645. [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Jasicka-Misiak, I., et al. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 7, 4363. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(38), 34859–34868. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • van der Westhuizen, J. H., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Resat, C., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 403. [Link]

  • European Medicines Agency. (2023). Guideline on stability testing for applications for variations to a marketing authorisation. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1117-1124.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

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Technical Support Center: Troubleshooting HPLC Peaks for 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of this and structurally related indole-containing compounds.

The unique structure of this compound, featuring a carboxylic acid, a hydroxyl group, and an indole ring, presents a specific set of challenges in reversed-phase HPLC. These functional groups can lead to complex interactions with the stationary phase and are sensitive to mobile phase conditions, often resulting in suboptimal peak shapes and inconsistent results. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in the principles of chromatographic theory and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is one of the most common issues when analyzing compounds with acidic and polar functional groups.[1] It is often a result of secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The indole nitrogen and the hydroxyl group can interact with residual silanol groups (Si-OH) on the silica-based stationary phase through hydrogen bonding.[2][3][4] These interactions are a common cause of peak tailing for polar and basic compounds.[3][4][5]

    • Solution 1: Mobile Phase pH Adjustment: The ionization state of silanol groups is pH-dependent. By lowering the mobile phase pH (typically to between 2 and 4), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[6] For an acidic analyte like this compound, a lower pH will also suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention in reversed-phase chromatography.[7][8]

    • Solution 2: Use of End-Capped Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to reduce their activity.[2][4] If you are not already, switch to a column specifically designated as end-capped or designed for the analysis of polar compounds.

    • Solution 3: Mobile Phase Additives: While less common with modern columns, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[1] However, this should be a last resort as it can complicate the mobile phase and may not be compatible with all detectors (e.g., mass spectrometry).

  • Metal Chelation: The hydroxyl and carboxylic acid groups on your analyte can chelate with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC system or on the silica surface of the column.[9] This can lead to peak tailing and even the appearance of multiple peaks.[10]

    • Solution 1: Use of a Chelating Agent: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can effectively sequester these metal ions and improve peak shape.[10][11]

    • Solution 2: System Passivation: For persistent issues, consider passivating your HPLC system with a strong acid (e.g., nitric acid) to remove metal contaminants. Always follow your instrument manufacturer's guidelines for such procedures.

    • Solution 3: Bio-inert or PEEK Systems: If metal chelation is a recurring problem, using an HPLC system with PEEK (polyether ether ketone) or other bio-inert flow paths can minimize metal ion exposure.[11]

Q2: I'm observing split peaks for my analyte. What could be the reason?

A2: Split peaks can be perplexing, but they usually point to a few specific problems within the chromatographic system or the method itself.[12][13]

Primary Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting.[14][15][16][17][18][19]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[18] If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, leading to a split peak.[12][18][20]

    • Solution: First, try backflushing the column (if the manufacturer's instructions permit) to dislodge any particulate matter. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination and extend its life.[18]

  • Co-elution with an Impurity: It's possible that the split peak is actually two different, closely eluting compounds.

    • Solution: To test this, try altering the selectivity of your separation by changing the mobile phase composition, the organic solvent (e.g., methanol instead of acetonitrile), or the column temperature.[12] A change in selectivity should alter the relative retention of the two peaks.

Retention Time Variability

Q3: The retention time of my peak is shifting between injections. What should I check?

A3: Unstable retention times are a common sign of a lack of system equilibration or changes in the mobile phase.

Primary Causes & Solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. This is especially true for gradient methods.

    • Solution: Ensure you are allowing sufficient time for the column to equilibrate. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[21]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, evaporation of the more volatile solvent, or degradation of mobile phase additives can all lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. For isocratic methods, consider pre-mixing the mobile phase to ensure consistency. Always degas the mobile phase to prevent bubble formation.[21][22][23]

  • Fluctuations in Column Temperature: Temperature has a significant impact on retention time.[24][25][26][27] Inconsistent ambient temperatures can lead to drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[28] This will improve the reproducibility of your results.[24][25]

Baseline Issues

Q4: I'm seeing "ghost peaks" in my chromatogram, especially during gradient runs. Where are they coming from?

A4: Ghost peaks are extraneous peaks that are not from the injected sample.[29] They are often a result of contamination in the mobile phase or carryover from previous injections.[29][22]

Primary Causes & Solutions:

  • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade) or additives can accumulate on the column during the initial, weaker mobile phase conditions of a gradient and then elute as the organic concentration increases.[22][30][31]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[22][30] To identify the source of contamination, run a blank gradient (without an injection) and then inject each of the pure solvents.[22][31]

  • System Contamination/Carryover: Residue from previous, more concentrated samples can be adsorbed in the injector, tubing, or at the head of the column and elute in subsequent runs.[29][22]

    • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection after a high-concentration sample can help confirm carryover.[30] If contamination is suspected in the system, a thorough flushing with a strong solvent may be necessary.[29]

Q5: My baseline is drifting or noisy. How can I improve it?

A5: Baseline drift and noise can compromise the accuracy of integration and the limit of detection.[23][32]

Primary Causes & Solutions:

  • Detector Lamp Issues: An aging or failing detector lamp can cause a noisy or drifting baseline.[21][33]

    • Solution: Most HPLC software has a diagnostic test for lamp intensity. If the lamp energy is low, it may need to be replaced.

  • Mobile Phase Absorbance: If you are using a UV detector, a mobile phase that absorbs at the detection wavelength can lead to a drifting baseline, especially during a gradient.

    • Solution: Ensure your mobile phase components have low absorbance at your chosen wavelength. For example, some additives like TFA can cause a drifting baseline at low UV wavelengths.[23]

  • Temperature Fluctuations: As mentioned earlier, temperature can affect the baseline, particularly with refractive index detectors, but also with UV detectors.[24][32][34]

    • Solution: Use a column oven and ensure the detector is not subject to drafts from air conditioning or heating vents.[23]

Experimental Protocols & Data
Protocol: Optimizing Mobile Phase pH for Peak Shape

This protocol provides a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

  • Prepare Mobile Phase Modifiers: Prepare aqueous solutions of 0.1% formic acid and 10 mM ammonium formate.

  • Initial Mobile Phase: Prepare a mobile phase of Acetonitrile:0.1% Formic Acid (e.g., 30:70 v/v).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram, paying close attention to the peak shape (asymmetry factor).

  • pH Adjustment: Adjust the mobile phase pH by preparing a new mobile phase with a different ratio of the acidic and basic modifiers, or by using a different buffer system.

  • Repeat: Repeat steps 3-6 for each new mobile phase composition.

Mobile Phase pHTailing FactorResolution (from nearest impurity)
4.52.11.3
3.51.51.8
2.81.12.1

Table 1: Example data showing the effect of mobile phase pH on peak tailing and resolution.

Troubleshooting Flowchart

HPLC_Troubleshooting cluster_0 Peak Shape Issues cluster_1 Potential Causes cluster_2 Solutions Peak Tailing Peak Tailing Silanol Interactions Silanol Interactions Peak Tailing->Silanol Interactions Metal Chelation Metal Chelation Peak Tailing->Metal Chelation Split Peak Split Peak Sample Solvent Sample Solvent Split Peak->Sample Solvent Column Void Column Void Split Peak->Column Void Lower pH Lower pH Silanol Interactions->Lower pH Use End-Capped Column Use End-Capped Column Silanol Interactions->Use End-Capped Column Add EDTA Add EDTA Metal Chelation->Add EDTA Use PEEK System Use PEEK System Metal Chelation->Use PEEK System Inject in Mobile Phase Inject in Mobile Phase Sample Solvent->Inject in Mobile Phase Replace Column Replace Column Column Void->Replace Column

Caption: Troubleshooting flowchart for common peak shape problems.

References
  • Stoll, D. R., & Mack, A. E. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America, 37(9), 634-641. [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. Journal of Chromatography A, 1097(1-2), 87-103. [Link]

  • Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks. [Link]

  • Patsnap. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. [Link]

  • Chromatography Guru. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent Technologies. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. [Link]

  • Agilent Technologies. Eliminating Baseline Problems. [Link]

  • Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this? [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Dadabhoy, A., et al. (2002). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Journal of Chromatography A, 943(2), 197-204. [Link]

  • Chemistry For Everyone. (2025). How Does Temperature Affect Chromatography? YouTube. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 356-361. [Link]

  • Petersson, P., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, 35(6), 256-263. [Link]

  • Dolan, J. W. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? [Link]

  • Deacon, M. (1997). Metal Chelation in Separation Science. DORAS | DCU Research Repository. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks? [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • Abergel, R. J., et al. (2021). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. Chemical Communications, 57(62), 7679-7682. [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • An, D. D., et al. (2014). Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. Journal of Pharmaceutical and Biomedical Analysis, 98, 333-341. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 30(6), 322-327. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Bakovska, A., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 19-27. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. LC Technical Tip: The Role of End-capping in Reversed Phase HPLC. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 4(3), 222-224. [Link]

  • Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]

  • Pěnčík, A., et al. (2011). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Agricultural and Food Chemistry, 59(10), 5241-5247. [Link]

Sources

Technical Support Center: Quantification of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this tryptophan metabolite in various biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Introduction to the Analyte and its Challenges

This compound is a metabolite of tryptophan, and its accurate quantification is crucial for various areas of research. As with many endogenous compounds, its analysis is often complicated by the presence of interfering substances in biological samples, leading to a phenomenon known as the "matrix effect." This guide will provide you with the expertise to anticipate, identify, and mitigate these effects, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the context of LC-MS/MS analysis of this compound, components of biological matrices such as plasma, serum, or urine can either suppress or enhance the analyte's signal. This interference can lead to inaccurate and imprecise quantification. For instance, phospholipids from plasma are notorious for causing ion suppression in electrospray ionization (ESI).[3]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for mitigating matrix effects.[4][5] A SIL-IS, such as deuterium or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically. Consequently, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.

Q3: I am observing poor peak shape and inconsistent retention times. What could be the cause?

A3: Poor peak shape and retention time shifts can stem from several factors. One common cause is the interaction of the analyte with residual components from the matrix that have accumulated on the analytical column. Another possibility is the instability of the analyte in the prepared sample. For indole-containing compounds, degradation can be a concern.[6] Ensure that your sample preparation method is robust enough to remove interfering substances and that your samples are stored under appropriate conditions (e.g., low temperature, protected from light) to maintain analyte stability. The stability of a related compound, Indole-3-butyric acid, has been shown to be affected by storage temperature and light exposure.[7][8]

Q4: How do I choose an appropriate sample preparation technique?

A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, suitable for initial method development and for matrices with lower levels of interfering substances.[9]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components and concentrating the analyte.[3] For plasma samples, specific SPE cartridges designed for phospholipid removal are highly recommended.[10]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

If you suspect matrix effects are compromising your data, a systematic investigation is crucial.

Experimental Protocol: Post-Extraction Addition for Matrix Factor Calculation

  • Prepare three sets of samples:

    • Set A: Analyte spiked into a pure solvent.

    • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C: Blank matrix sample (no analyte added).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Data Presentation:

Sample SetDescriptionMean Peak Area
A Analyte in Solvente.g., 1,000,000
B Analyte in Matrix Extracte.g., 600,000
C Blank Matrix Extracte.g., 5,000

In this example, the Matrix Factor = (600,000 - 5,000) / 1,000,000 = 0.595, indicating significant ion suppression.

Troubleshooting Workflow for Matrix Effects

start Problem: Inaccurate or Imprecise Results assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect. Investigate Other Parameters. me_present->no_me No optimize_chrom Optimize Chromatography (e.g., gradient, column chemistry) me_present->optimize_chrom Yes improve_sp Improve Sample Preparation (e.g., SPE, LLE) optimize_chrom->improve_sp use_sil_is Implement Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Workflow for troubleshooting matrix effects.

Guide 2: Mitigating Phospholipid-Based Matrix Effects in Plasma Samples

Phospholipids are a major source of matrix effects in plasma. Here is a recommended workflow to address this issue.

Experimental Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard. Precipitate proteins by adding 300 µL of acetonitrile, then vortex and centrifuge.

  • SPE Cartridge Selection: Utilize a reverse-phase or mixed-mode SPE cartridge specifically designed for phospholipid removal.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualization of the SPE Workflow

plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant centrifuge->supernatant spe_load Load onto Phospholipid Removal SPE Cartridge supernatant->spe_load spe_wash Wash (e.g., 5% MeOH) spe_load->spe_wash spe_elute Elute (e.g., MeOH) spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction workflow for phospholipid removal.

Adherence to Regulatory Guidelines

All bioanalytical methods intended for use in regulated studies must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][11] Key validation parameters include accuracy, precision, selectivity, stability, and matrix effect. The ICH M10 guideline provides a harmonized framework for bioanalytical method validation.[7][12][13]

Conclusion

The successful quantification of this compound in biological matrices requires a thorough understanding and proactive management of matrix effects. By implementing robust sample preparation techniques, optimizing chromatographic conditions, and utilizing a stable isotope-labeled internal standard, researchers can generate high-quality, reliable data. This guide serves as a foundational resource to navigate the common analytical challenges and ensure the integrity of your bioanalytical results.

References

Sources

Technical Support Center: Bioassay Protocols for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of bioassay protocols involving 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this indole derivative in cell-based assays. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and properties of this compound in a bioassay context.

Q1: What are the key physicochemical properties of this compound to consider before starting a bioassay?

A1: Understanding the physicochemical properties of a test compound is critical for proper experimental design. For this compound (PubChem CID: 12310809), the following are of note[1]:

  • Molecular Weight: 219.24 g/mol [1]

  • Structure: It possesses an indole ring, a hydroxyl group, and a carboxylic acid moiety. This combination suggests potential challenges with aqueous solubility and a propensity for hydrogen bonding.

  • Predicted Lipophilicity (XLogP3): 1.6[1]. This moderate lipophilicity suggests that while it has some membrane permeability, it may not be highly soluble in aqueous media.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the predicted low aqueous solubility of many indole-based carboxylic acids, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice. For the related compound, indole-3-butyric acid, solubility in DMSO is approximately 25 mg/mL.

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of, for example, 10 mM or 20 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.

Q4: Can the indole moiety of this compound interfere with fluorescence-based assays?

A4: Yes, indole derivatives are known to possess intrinsic fluorescence and can also act as quenchers in fluorescence-based assays[2][3][4]. This can lead to false-positive or false-negative results.

  • Fluorescence Interference: The indole ring can fluoresce, particularly when excited with UV light, which may overlap with the emission spectra of common fluorescent probes.

  • Fluorescence Quenching: The compound may absorb the excitation or emission energy of a fluorescent dye, leading to a decrease in the measured signal.

It is highly recommended to run a control experiment with the compound alone (without cells or other assay reagents) to assess its intrinsic fluorescence at the wavelengths used in your assay.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during bioassays with this compound.

A. Solubility and Compound Precipitation

Issue: I observe precipitation of my compound in the cell culture medium after dilution from the DMSO stock.

Causality: The limited aqueous solubility of the compound is the likely cause. When the DMSO stock is diluted into the aqueous culture medium, the compound may crash out of solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells.

  • Serial Dilutions: Prepare intermediate dilutions of the compound in a serum-free medium before adding it to the wells containing cells and complete medium. This can sometimes help to mitigate precipitation.

  • Solubilizing Agents: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins can be explored, though their effects on the biological system must be carefully controlled for[5][6].

  • Visual Inspection: Always visually inspect your plates under a microscope after adding the compound to check for any signs of precipitation.

B. Inconsistent or Non-Reproducible Results in Cytotoxicity Assays (e.g., MTT, LDH)

Issue: I am seeing high variability between replicate wells or between experiments when assessing the cytotoxicity of this compound.

Causality: This can stem from a variety of factors, including inconsistent cell seeding, compound instability, or assay interference.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Compound Stability:

    • While some indole derivatives like indole-3-butyric acid are reported to be stable in neutral, acidic, and alkaline media, the stability of this compound in culture medium at 37°C over the course of your experiment should not be assumed[7].

    • Prepare fresh dilutions of the compound from the frozen stock for each experiment.

  • Assay-Specific Troubleshooting: Refer to the detailed protocols and troubleshooting tables below for MTT and LDH assays.

C. Unexpected Results in Apoptosis Assays (e.g., Caspase Activity)

Issue: I am not observing the expected increase in caspase activity despite seeing a decrease in cell viability.

Causality: The mechanism of cell death may not be apoptosis, or the timing of the assay may be suboptimal. Indole derivatives have been shown to induce apoptosis through caspase activation, but other cell death pathways could be involved[8][9][10].

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring caspase activation. Caspase activity is often an early event in apoptosis and may be missed if the assay is performed too late.

  • Alternative Cell Death Assays: Consider using other assays to investigate different cell death mechanisms, such as measuring markers of necroptosis or autophagy.

  • Confirm Apoptosis: Use a complementary method to confirm apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.

III. Detailed Experimental Protocols

A. Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT Assay Troubleshooting Table:

Problem Possible Cause Solution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents.
Low absorbance readings Low cell number; insufficient incubation time.Optimize cell seeding density; increase MTT incubation time.
High variability between replicates Uneven cell seeding; edge effects.Ensure proper mixing of cell suspension; do not use outer wells.
B. Cytotoxicity Assessment: LDH Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture supernatant, an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Follow the instructions of a commercial LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

LDH Assay Troubleshooting Table:

Problem Possible Cause Solution
High background in control wells Serum in the medium contains LDH.Use a serum-free medium for the assay or subtract the background from a medium-only control.
Low signal Low cell number; insufficient cell death.Increase cell seeding density; extend treatment duration.
Precipitation with compound Compound interferes with assay reagents.Visually inspect for precipitation; consider an alternative cytotoxicity assay.

IV. Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate Incubate (24-72h) add_compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase Assay incubate->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 read_plate->calc_ic50

Caption: Workflow for assessing the bioactivity of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

G compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by an indole derivative.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-hydroxy-3-(1H-indol-3-yl)butanoic acid and Indole-3-butyric acid: Structure, Activity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive indole derivatives, both 2-hydroxy-3-(1H-indol-3-yl)butanoic acid and Indole-3-butyric acid (IBA) have garnered significant attention for their diverse biological activities. While IBA is a well-established plant hormone widely utilized in horticulture and agriculture, the functional roles of this compound are emerging in various research contexts. This guide provides an in-depth, objective comparison of these two molecules, focusing on their structural distinctions, mechanisms of action, and performance in experimental systems, thereby offering a valuable resource for researchers navigating the selection of appropriate indole compounds for their studies.

At a Glance: A Comparative Overview

FeatureThis compoundIndole-3-butyric acid (IBA)
Molecular Formula C₁₂H₁₃NO₃[1]C₁₂H₁₃NO₂[2]
Molar Mass 219.24 g/mol 203.24 g/mol [2]
Primary Function Under InvestigationPlant hormone (auxin), rooting agent[2][3]
Key Structural Difference Presence of a hydroxyl group on the butyric acid side chainUnsubstituted butyric acid side chain
Solubility Data not widely availablePoorly soluble in water (0.25 g/L at 20°C), soluble in organic solvents like benzene, acetone, ethanol, and ether.[4]

Delving into the Molecular Architecture: A Tale of Two Side Chains

The fundamental distinction between this compound and Indole-3-butyric acid lies in the substitution of the butyric acid side chain attached to the indole ring.

Indole-3-butyric acid (IBA) possesses a straightforward butanoic acid substituent at the third position of the indole ring.[5] This relatively simple structure is a hallmark of the auxin family of plant hormones.[2][5]

This compound , as its name implies, features a hydroxyl (-OH) group at the second carbon of the butanoic acid side chain. This seemingly minor addition introduces a chiral center and significantly alters the molecule's polarity and potential for hydrogen bonding, which can have profound implications for its biological activity and interactions with molecular targets.

Mechanism of Action: Established Pathways vs. Emerging Roles

Indole-3-butyric Acid: A Pro-Hormone and an Auxin in its Own Right

The mechanism of action for IBA is well-documented, primarily within the realm of plant physiology. It functions as a potent auxin, a class of hormones that regulate various aspects of plant growth and development.[6][7] The key facets of IBA's action include:

  • Conversion to Indole-3-acetic acid (IAA): A significant portion of IBA's activity is attributed to its in vivo conversion into IAA, the most abundant and physiologically active natural auxin.[2][8][9][10] This conversion occurs via a process similar to the β-oxidation of fatty acids within plant peroxisomes.[2][11] This makes IBA a stable precursor, slowly releasing the more labile IAA to maintain hormonal homeostasis.[8][10]

  • Direct Auxinic Activity: Evidence also suggests that IBA can act as an auxin on its own, without prior conversion to IAA.[2] It can influence gene expression, promote cell division and elongation, and stimulate the formation of adventitious roots.[12]

  • Applications in Plant Tissue Culture: IBA is a cornerstone of plant tissue culture, widely used to induce root formation from cuttings and in micropropagation protocols.[2][13][14] Its stability compared to IAA makes it a preferred choice for exogenous application.[9][15]

This compound: A Molecule of Growing Interest

The biological activities and mechanisms of this compound are less characterized than those of IBA. However, its structural similarity to other bioactive indole compounds suggests potential roles in various cellular processes. Research into related hydroxylated indole derivatives provides some clues:

  • Metabolic Intermediates: Hydroxylated forms of indole derivatives can be intermediates in metabolic pathways. For example, the oxidation of IBA can lead to the formation of 2-hydroxyindole-3-butyric acid, although this can be an unstable compound under certain experimental conditions.[16]

  • Modulation of Root Architecture: Recent studies on IBA derivatives have shown that modifications to the side chain, including hydroxylation, can potently modulate root architecture. For instance, methyl 2-hydroxy-5-(1H-indole-3-yl)pentanoate and its acid derivative have demonstrated significant growth-promoting activity for lateral and adventitious roots, with a distinct advantage over IBA in maintaining primary root length.[8][17] This suggests that the hydroxyl group in this compound could confer unique properties in regulating plant development.

Experimental Data and Performance Comparison

Direct comparative studies between this compound and IBA are not extensively published. However, we can extrapolate potential performance differences based on the known properties of IBA and the influence of hydroxylation on similar molecules.

Root Induction Assays

In a typical root induction experiment using plant cuttings (e.g., mung bean or Prunus species), IBA is a reliable positive control.[11]

Hypothetical Performance of this compound: Based on the behavior of other hydroxylated IBA derivatives, it is plausible that this compound could exhibit:

  • Altered Potency: The hydroxyl group may affect the molecule's uptake, transport, or interaction with auxin receptors, potentially leading to either enhanced or diminished root-inducing activity compared to IBA.

  • Modified Root Morphology: It might influence the number, length, and branching of adventitious roots differently than IBA.

Cell-Based Assays in Drug Discovery

Beyond plant science, indole derivatives are being investigated for their therapeutic potential, including anticancer activities.[18]

  • Indole-3-butyric acid: IBA and other naturally occurring auxins have demonstrated inhibitory activities against human tumor cell lines.[18]

  • This compound: The introduction of a hydroxyl group could potentially enhance its interaction with specific cellular targets, such as enzymes or receptors, which could be relevant in a drug discovery context. Further screening in various cancer cell lines would be necessary to determine its efficacy.

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Adventitious Root Formation Assay in Mung Bean Cuttings

This protocol is a standard method to assess the root-promoting activity of auxin-like compounds.

Materials:

  • Mung bean (Vigna radiata) seeds

  • Test compounds: this compound and Indole-3-butyric acid (IBA)

  • Solvent (e.g., ethanol or DMSO)

  • Distilled water

  • Glass vials or beakers

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Germination: Germinate mung bean seeds in the dark for 3-4 days until the hypocotyls are approximately 5-7 cm long.

  • Preparation of Cuttings: Excise the hypocotyls by making a clean cut approximately 3 cm below the cotyledons. Remove the cotyledons.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make a serial dilution in distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control.

  • Treatment: Place 5-10 cuttings in each vial containing the test solutions.

  • Incubation: Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 5-7 days.

  • Data Collection: After the incubation period, count the number of adventitious roots per cutting and measure their length.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds: this compound and Indole-3-butyric acid

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizing the Concepts

Chemical Structures

G cluster_0 Indole-3-butyric acid (IBA) cluster_1 This compound IBA IBA HBA HBA

Caption: Chemical structures of Indole-3-butyric acid and this compound.

IBA to IAA Conversion Pathway

G IBA Indole-3-butyric acid (IBA) Peroxisome Peroxisome IBA->Peroxisome Transport BetaOxidation β-oxidation-like process IAA Indole-3-acetic acid (IAA) (Active Auxin) BetaOxidation->IAA Conversion

Caption: Simplified pathway of IBA conversion to IAA in plant cells.

Experimental Workflow for Root Induction Assay

G Start Germinate Mung Bean Seeds PrepareCuttings Prepare Hypocotyl Cuttings Start->PrepareCuttings Treatment Treat Cuttings with Solutions PrepareCuttings->Treatment PrepareSolutions Prepare Test Compound Solutions PrepareSolutions->Treatment Incubation Incubate in Growth Chamber Treatment->Incubation DataCollection Count and Measure Roots Incubation->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Workflow for the adventitious root formation assay.

Conclusion and Future Directions

Indole-3-butyric acid is a well-understood and widely applied plant growth regulator with a clear mechanism of action. Its utility in agriculture and research is firmly established. In contrast, this compound represents a frontier for investigation. The presence of a hydroxyl group on its side chain suggests the potential for novel biological activities and a different pharmacological profile.

For researchers in plant science, direct comparative studies are warranted to elucidate the specific effects of this compound on root development and other auxin-mediated processes. For those in drug discovery, this compound and its derivatives may offer new scaffolds for developing therapeutics that target pathways modulated by indole-containing molecules. The experimental protocols provided herein offer a starting point for such comparative investigations. As research progresses, a clearer picture of the unique properties and potential applications of this compound will undoubtedly emerge.

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A Comparative Guide to the Biological Activities of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structure, capable of mimicking peptide motifs and engaging in various non-covalent interactions, allows it to bind to a wide array of biological targets.[2] This versatility has led to the development of a vast library of natural and synthetic indole derivatives with a remarkable spectrum of pharmacological activities.[3][4] This guide provides a comparative analysis of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of select indole derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Comparative Analysis of Biological Activities

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. This section provides a comparative overview of the potency of various indole derivatives across four key therapeutic areas.

Anticancer Activity: Targeting Cell Proliferation

Indole derivatives exhibit potent anticancer activity through various mechanisms, most notably through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in cancer cells.[5]

Table 1: Comparative Anticancer Activity of Indole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Vincristine -Tubulin Polymerization Inhibition-[6]
Vinblastine -Tubulin Polymerization Inhibition-[6]
Indole-chalcone derivative (55) A549 (Lung)MTT Assay0.0003[4]
HeLa (Cervix)MTT Assay0.009[4]
MCF-7 (Breast)MTT Assay0.0008[4]
Betulinic acid-indole hybrid MIAPaCa2 (Pancreatic)MTT Assay2.44-2.70 µg/mL[7]
PA-1 (Ovarian)MTT Assay2.44-2.70 µg/mL[7]
SW620 (Colon)MTT Assay2.44-2.70 µg/mL[7]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Antimicrobial Activity: Combating Pathogens

The indole scaffold is a key component in many antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.[8] Their mechanisms of action are diverse and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.

Table 2: Comparative Antimicrobial Activity of Indole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Indole-1,2,4-triazole conjugate (6a-u) Escherichia coliBroth Dilution~250[9]
Pseudomonas aeruginosaBroth Dilution~250[9]
Salmonella spp.Broth Dilution~250[9]
Indole-triazole derivative (3d) Candida kruseiBroth Dilution3.125[10]
Candida albicansBroth Dilution3.125[10]

Note: MIC values are dependent on the specific strain and testing methodology.

Antiviral Activity: Inhibiting Viral Replication

Indole derivatives have emerged as promising antiviral agents, particularly against HIV and HCV.[11] A key mechanism of action is the inhibition of viral enzymes essential for replication, such as reverse transcriptase and integrase.[11]

Table 3: Comparative Antiviral Activity of Indole Derivatives

Compound/DerivativeVirusTarget/AssayIC50/EC50 (µM)Reference
Delavirdine HIV-1Reverse Transcriptase0.26[11]
5,6-dihydroxyindole carboxamide (II) HIV-1Integrase1.4[11]
Indole derivative (I) HIV-1-1.4[11]
Indole derivative (IV) HCV-1.16[11]
Indole derivative (V) HCV-0.6[11]

Note: The specific assays for compounds I, IV, and V were not detailed in the source.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory properties of many indole derivatives, including the well-known NSAID indomethacin, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[12]

Table 4: Comparative Anti-inflammatory Activity of Indole Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference
Indomethacin COX-1/COX-2Enzyme Inhibition-[12][13]
Perakine N4-oxide (21a) COX-2Enzyme Inhibition94.77% inhibition[4]
Raucaffrinoline N4-oxide (21b) COX-2Enzyme Inhibition88.09% inhibition[4]
Vinorine N4-oxide (21c) COX-2Enzyme Inhibition94.05% inhibition[4]

Note: Data for compounds 21a, 21b, and 21c is presented as percentage inhibition, not IC50 values.

Mechanisms of Action: A Deeper Dive

The diverse biological activities of indole derivatives stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer: Disruption of Microtubule Dynamics

A primary anticancer mechanism of certain indole alkaloids, such as vincristine and vinblastine, is the inhibition of tubulin polymerization.[14] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis.[14]

Indole Alkaloid Indole Alkaloid Tubulin Dimers Tubulin Dimers Indole Alkaloid->Tubulin Dimers Binds to Microtubule Elongation Microtubule Elongation Tubulin Dimers->Microtubule Elongation Inhibits Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Elongation->Mitotic Spindle Formation Prevents Cell Cycle Arrest (M-Phase) Cell Cycle Arrest (M-Phase) Mitotic Spindle Formation->Cell Cycle Arrest (M-Phase) Leads to Apoptosis Apoptosis Cell Cycle Arrest (M-Phase)->Apoptosis

Caption: Anticancer mechanism of indole alkaloids via tubulin polymerization inhibition.

Anti-inflammatory: COX-2 Inhibition

Indole derivatives like indomethacin exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] By blocking the active site of COX-2, these indole derivatives reduce the production of pro-inflammatory prostaglandins.[15]

Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Indole Derivative Indole Derivative Indole Derivative->COX-2 Enzyme Inhibits

Caption: Anti-inflammatory mechanism of indole derivatives via COX-2 inhibition.

Antiviral: HIV Reverse Transcriptase Inhibition

Certain indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity.[9] This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.[9][11]

HIV Viral RNA HIV Viral RNA Reverse Transcriptase Reverse Transcriptase HIV Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Indole NNRTI Indole NNRTI Indole NNRTI->Reverse Transcriptase Allosterically Inhibits

Caption: Antiviral mechanism of indole NNRTIs against HIV.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

A Seed cells in 96-well plate B Incubate (24h) A->B C Add Indole Derivative B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the indole derivatives in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

Indole derivatives represent a remarkably versatile class of compounds with a broad range of biological activities.[1][3] Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in drug discovery.[4][8][11][12] The continued exploration of the vast chemical space of indole derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutics for a wide range of diseases. Future research should focus on the synthesis of novel indole-based compounds with improved potency and selectivity, as well as the investigation of synergistic combinations with existing drugs to overcome resistance and enhance therapeutic outcomes.

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  • A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2019). Antimicrobial Agents and Chemotherapy. Retrieved January 18, 2026, from [Link]

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  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Reverse-transcriptase inhibitor. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. (1975). PubMed. Retrieved January 18, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved January 18, 2026, from [Link]

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  • A review on recent developments of indole-containing antiviral agents. (2015). PMC. Retrieved January 18, 2026, from [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, practical comparison of the essential analytical techniques required to definitively confirm the structure of synthetic 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The target molecule, this compound, presents several structural features that necessitate a multi-faceted analytical approach: a chiral center at the alpha-carbon bearing a hydroxyl group, a second chiral center at the beta-carbon attached to the indole ring, an aromatic indole moiety, and a carboxylic acid functional group. The presence of two chiral centers implies the potential for four stereoisomers (two pairs of enantiomers, which are diastereomers of each other), making stereochemical confirmation as critical as constitutional verification.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we employ a battery of spectroscopic and chromatographic methods, each providing a unique piece of the puzzle. The data from these techniques are then integrated to build an unassailable structural assignment.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Experience: Before delving into the intricacies of atomic connectivity, we must first confirm the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated to ensure complete dissolution.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The expected protonated molecule [M+H]⁺ in positive mode and deprotonated molecule [M-H]⁻ in negative mode should be observed.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula, C₁₂H₁₃NO₃. The mass error should be less than 5 ppm. Additionally, analyze the fragmentation pattern (MS/MS) to gain initial structural insights.

Data Presentation: Predicted HRMS Data

ParameterExpected ValueRationale
Molecular Formula C₁₂H₁₃NO₃Based on the synthetic target.
Theoretical Exact Mass 219.08954 uCalculated for C₁₂H₁₃NO₃.
[M+H]⁺ (Positive Ion Mode) 220.09682 uProtonated molecule.
[M-H]⁻ (Negative Ion Mode) 218.08229 uDeprotonated molecule.
Key MS/MS Fragments ([M+H]⁺) m/z 130.0651, 144.0810Characteristic fragments of the indole-3-ethyl moiety.[1]

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. This allows us to confirm the presence of the key functional groups in our target molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H bonds.

Data Presentation: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300-2500Very broad
O-H (Alcohol) 3500-3200Broad
N-H (Indole) ~3400Sharp
C-H (Aromatic) 3100-3000Sharp
C-H (Aliphatic) 3000-2850Sharp
C=O (Carboxylic Acid) 1725-1700Strong, sharp
C=C (Aromatic) 1600-1450Medium to weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the complete carbon-hydrogen framework. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivities.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HCOOH
~10.8s1HIndole N-H
~7.5-7.0m5HAromatic H's
~4.1d1HH-2
~3.5m1HH-3
~5.0d1HOH
~1.2d3HCH₃

¹³C NMR

Chemical Shift (δ, ppm)Assignment
~175.0C=O
~136.5Indole C-7a
~127.0Indole C-3a
~124.0Indole C-2
~121.0Indole C-5
~119.0Indole C-6
~118.5Indole C-4
~112.0Indole C-3
~111.5Indole C-7
~72.0C-2
~38.0C-3
~16.0CH₃

Note: These are predicted values based on known chemical shift ranges and data from similar structures like indole-3-butyric acid. Actual values may vary.[2][3][4]

Visualizing Connectivity: 2D NMR Correlations

G cluster_cosy COSY Correlations (H-H) cluster_hmbc HMBC Correlations (C-H, 2-3 bonds) H-2 H-2 H-3 H-3 H-2->H-3 J-coupling C=O C=O H-2->C=O C-3 C-3 H-2->C-3 CH3 CH3 H-3->CH3 J-coupling C-2 C-2 H-3->C-2 Indole C-3 Indole C-3 H-3->Indole C-3 CH3->C-3 CH3->C-2

Caption: Key COSY and HMBC correlations for structural elucidation.

Chiral Separation: Resolving the Diastereomers

Expertise & Experience: Due to the presence of two chiral centers, the synthetic product is likely a mixture of diastereomers (and their respective enantiomers). It is crucial to separate these diastereomers to fully characterize the product and for any future biological testing. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this purpose.

Experimental Protocol: Chiral HPLC/SFC

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., Chiralpak AD-H) or an anion-exchange type CSP (e.g., CHIRALPAK QN-AX).[5]

  • Mobile Phase Optimization:

    • HPLC (Normal Phase): A mixture of hexane and a polar alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is a good starting point.

    • SFC: A mobile phase of supercritical CO₂ with a modifier such as methanol containing an acidic or basic additive is typically used.[6][7]

  • Method Development: Screen different CSPs and mobile phase compositions to achieve baseline separation of the diastereomers.

  • Characterization: Collect the separated diastereomers and analyze them individually by NMR to confirm their relative stereochemistry (e.g., through NOE experiments or analysis of coupling constants).

X-ray Crystallography: The Unambiguous Proof

Trustworthiness: While the combination of HRMS, FTIR, and NMR can provide a very confident structural assignment, X-ray crystallography offers the ultimate, unambiguous proof of both connectivity and absolute stereochemistry. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of atomic positions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the absolute stereochemistry.

The Integrated Workflow for Structural Confirmation

G Synthesis Synthetic Product HRMS HRMS Analysis Synthesis->HRMS FTIR FTIR Analysis Synthesis->FTIR NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Chiral_Sep Chiral Separation (HPLC/SFC) Synthesis->Chiral_Sep Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed Molecular Formula FTIR->Structure_Confirmed Functional Groups NMR->Structure_Confirmed Connectivity Chiral_Sep->NMR Diastereomer Analysis Xray X-ray Crystallography Chiral_Sep->Xray Single Crystal of Diastereomer Xray->Structure_Confirmed Absolute Stereochemistry

Caption: A comprehensive workflow for structural confirmation.

Conclusion

The structural confirmation of a synthetic molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the workflow outlined in this guide—starting with the fundamental confirmation of the molecular formula by HRMS and functional groups by FTIR, followed by the detailed mapping of connectivity with a suite of NMR experiments, and culminating in the separation of diastereomers and, ideally, absolute stereochemical determination by X-ray crystallography—researchers can have the utmost confidence in the identity and purity of their synthesized compounds. This rigorous approach is not merely an academic exercise; it is an essential component of ensuring the reliability and reproducibility of scientific research and the safety and efficacy of potential therapeutic agents.

References

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  • Analysis of chiral compounds using supercritical fluid chromatography. (2024).
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A Senior Application Scientist's Guide to Validating the Efficacy of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid in Rooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Rooting Agents

The ability to induce adventitious root formation is a cornerstone of modern plant propagation and biotechnology. For researchers and professionals in drug development, understanding the molecular underpinnings of root initiation can lead to the discovery of novel compounds with applications in agriculture, forestry, and horticulture. Auxins, a class of plant hormones, are the primary drivers of this process, with synthetic auxins like Indole-3-Butyric Acid (IBA) and 1-Naphthaleneacetic Acid (NAA) being widely used to enhance the rooting of cuttings.[1][2][3]

This guide provides a comprehensive framework for validating the efficacy of a novel, structurally interesting candidate, 2-hydroxy-3-(1H-indol-3-yl)butanoic acid , as a rooting agent. While direct studies on this specific compound are not yet prevalent in public literature, its indole moiety, a core feature of many natural and synthetic auxins, suggests its potential as a bioactive molecule in root development. This guide will, therefore, serve as a robust, scientifically-grounded protocol for its evaluation, comparing its performance against established alternatives.

Comparative Framework: Understanding the Benchmarks

To validate the efficacy of a new compound, it is essential to compare it against well-characterized standards. In the realm of rooting agents, IBA and NAA are the industry and research benchmarks.

  • Indole-3-Butyric Acid (IBA): A widely used synthetic auxin, IBA is valued for its stability and effectiveness across a broad range of plant species.[1][4] It is often considered a pro-hormone, as it is converted into Indole-3-Acetic Acid (IAA), the primary native auxin, within plant tissues to exert its effects.[5][6] This conversion allows for a slow, sustained release of active auxin, which can be beneficial for root development.[5]

  • 1-Naphthaleneacetic Acid (NAA): Another potent synthetic auxin, NAA is known for its strong, consistent rooting induction.[2][3] Unlike IBA, NAA is not a naturally occurring compound and its direct mode of action can sometimes lead to phytotoxicity at higher concentrations.[7]

Our proposed validation will therefore use both IBA and NAA as positive controls to provide a comprehensive performance comparison for this compound.

Experimental Design for Efficacy Validation

The following protocol outlines a rigorous, self-validating system for assessing the rooting efficacy of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Data Collection & Analysis prep_solutions Prepare Test Solutions (Compound, IBA, NAA, Control) quick_dip Quick Dip Application (Basal end of cuttings) prep_solutions->quick_dip prep_cuttings Select & Prepare Cuttings (e.g., Mung Bean) prep_cuttings->quick_dip rooting_env Transfer to Rooting Medium (Controlled Environment) quick_dip->rooting_env data_collection Measure Rooting Parameters (Percentage, Number, Length, Mass) rooting_env->data_collection data_analysis Statistical Analysis (ANOVA, t-test) data_collection->data_analysis

Caption: Experimental workflow for validating rooting efficacy.

Step-by-Step Methodology

1. Preparation of Test Solutions:

  • Rationale: A range of concentrations is necessary to identify the optimal dose and observe potential dose-dependent effects, including toxicity at high concentrations.

  • Protocol:

    • Prepare stock solutions (e.g., 10 mM) of this compound, IBA, and NAA in a suitable solvent such as ethanol or DMSO.

    • From the stock solutions, prepare a series of working solutions at concentrations of 1 µM, 10 µM, 50 µM, and 100 µM in sterile distilled water.

    • Prepare a negative control solution containing the same concentration of the solvent used for the stock solutions in sterile distilled water.

2. Plant Material Selection and Preparation:

  • Rationale: The choice of plant material is critical. A species known for its responsiveness to auxins and ease of handling is ideal. Mung bean (Vigna radiata) cuttings are a common and reliable model for such assays.

  • Protocol:

    • Select healthy, uniform semi-hardwood cuttings from a single, well-maintained mother plant to minimize genetic variability.[8]

    • Each cutting should be approximately 8-10 cm in length and possess at least two nodes.

    • Remove the lower leaves to reduce water loss through transpiration and expose the nodes where rooting is likely to occur.[9]

    • Make a fresh, clean cut at the base of each cutting at a 45-degree angle to increase the surface area for hormone absorption.

3. Application of Test Compounds:

  • Rationale: The "quick dip" method is a standard, efficient, and reproducible technique for applying rooting hormones to cuttings.[10]

  • Protocol:

    • Group the prepared cuttings into treatment groups, with a sufficient number of replicates for statistical power (e.g., 10-15 cuttings per treatment group).

    • Dip the basal 1-2 cm of each cutting into the respective test solution for 5-10 seconds.

    • After dipping, allow the cuttings to air dry for a few minutes before planting.

4. Rooting Environment and Incubation:

  • Rationale: A controlled environment ensures that the observed effects are due to the chemical treatments and not environmental fluctuations.

  • Protocol:

    • Plant the treated cuttings in a sterile, inert rooting medium such as a mixture of peat and perlite or vermiculite.[11]

    • Place the trays of cuttings in a growth chamber or greenhouse with controlled temperature (25 ± 2°C), high humidity (>80%), and a 16/8 hour light/dark cycle.

    • Maintain consistent moisture in the rooting medium, avoiding waterlogging.

5. Data Collection and Quantification of Rooting:

  • Rationale: A multi-parameter approach to data collection provides a comprehensive assessment of rooting efficacy.

  • Protocol:

    • After a set period (e.g., 14-21 days), carefully remove the cuttings from the rooting medium and gently wash the roots to remove any adhering substrate.[12]

    • Measure the following parameters for each cutting:

      • Rooting Percentage: The percentage of cuttings that formed at least one adventitious root.[12]

      • Number of Primary Roots: The total count of roots emerging directly from the cutting stem.[13]

      • Average Root Length: The average length of the primary roots on each rooted cutting.[12]

      • Root Fresh and Dry Mass: Weigh the excised roots before and after drying in an oven at 60°C for 48 hours.

Data Presentation and Interpretation

The collected data should be organized into a clear, comparative table to facilitate analysis.

Table 1: Hypothetical Comparative Data for Rooting Efficacy

Treatment GroupConcentration (µM)Rooting Percentage (%)Avg. Number of Primary RootsAvg. Root Length (cm)Avg. Root Dry Mass (mg)
Negative Control 0152.1 ± 0.51.8 ± 0.45.3 ± 1.2
This compound 1304.5 ± 0.82.5 ± 0.610.2 ± 2.1
107512.3 ± 1.54.2 ± 0.925.8 ± 3.5
508515.8 ± 2.15.1 ± 1.135.1 ± 4.2
1006010.5 ± 1.83.8 ± 0.822.4 ± 3.1
IBA 108014.2 ± 1.94.8 ± 1.030.5 ± 3.8
NAA 108816.5 ± 2.35.5 ± 1.238.2 ± 4.5

Data are presented as mean ± standard deviation. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Tukey's HSD).

Interpretation:

  • A significant increase in all rooting parameters for this compound treatments compared to the negative control would indicate its efficacy as a rooting agent.

  • By comparing the optimal concentration of the test compound with the results for IBA and NAA, its relative potency can be determined.

  • A decrease in rooting at the highest concentration (e.g., 100 µM) may suggest a phytotoxic effect, which is common for auxins.

Hypothesized Mechanism of Action: The Auxin Signaling Pathway

Should this compound prove effective, it is highly probable that it functions by modulating the canonical auxin signaling pathway. This pathway is a well-established cascade that leads to the expression of genes responsible for cell division and differentiation, ultimately resulting in root initiation.[14][15]

Canonical Auxin Signaling Pathway Diagram

G Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes interaction with Ub Ubiquitin TIR1_AFB->Ub Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes (e.g., for cell division) ARF->Auxin_Response_Genes Activates transcription Ub->Aux_IAA Ubiquitinates Root_Initiation Root Initiation Auxin_Response_Genes->Root_Initiation Leads to

Sources

A Comparative Guide to Auxin-Like Molecules for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Auxins, a class of plant hormones, play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[1][2][3] The prototypical auxin, indole-3-acetic acid (IAA), is the most abundant natural auxin in plants.[4] However, a diverse array of both naturally occurring and synthetic molecules exhibit auxin-like activity.[5][6] These synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are widely utilized in agriculture and horticulture as herbicides and plant growth regulators due to their enhanced stability compared to IAA.[6][7] This guide provides a comparative study of various auxin-like molecules, delving into their structural nuances, mechanisms of action, and providing standardized protocols for their comparative evaluation.

Molecular Structure and Classification

The biological activity of auxin-like molecules is intrinsically linked to their chemical structure. A common structural feature is an aromatic ring system coupled with a carboxylic acid side chain or a group that can be readily converted to one.[5] This structural motif is crucial for their interaction with the auxin receptor complex.[8]

Auxin-like molecules can be broadly categorized based on their core aromatic structure:

  • Indoles: This class includes the natural auxin IAA and its close relatives like indole-3-butyric acid (IBA).

  • Naphthalenes: A prominent synthetic auxin, 1-naphthaleneacetic acid (NAA), belongs to this group.

  • Phenoxyacetic Acids: This class includes the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[5]

  • Benzoic Acids: Dicamba is a well-known example from this category of synthetic auxins.[5]

  • Pyridine Carboxylic Acids: Picloram is a representative of this class of synthetic auxins.[5]

The specific substitutions on the aromatic ring and the length and composition of the side chain significantly influence the molecule's activity, stability, and transport characteristics within the plant.[5][9]

Mechanism of Action: The TIR1/AFB Pathway

The canonical auxin signaling pathway operates through a "molecular glue" mechanism involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[10][11] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTORS (ARFs), thereby inhibiting the expression of auxin-responsive genes.[11]

When an auxin molecule is present, it binds to a pocket in the TIR1/AFB protein, creating a stabilized surface for the Aux/IAA repressor to dock.[8][12] This auxin-mediated interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][12] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of a suite of downstream genes that drive various physiological responses.[12]

AuxinSignalingPathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF_TIR1 SCF-TIR1/AFB Complex ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates SCF_TIR1->Aux_IAA ubiquitinates Ub Ubiquitin

Figure 1: Simplified diagram of the auxin signaling pathway.

Different auxin-like molecules exhibit varying affinities for different TIR1/AFB-Aux/IAA co-receptor complexes, which contributes to their distinct biological activities.[5][8]

Comparative Experimental Data

The efficacy of different auxin-like molecules can be quantitatively compared using various bioassays. Below is a table summarizing hypothetical, yet representative, data from three common assays.

MoleculeOptimal Concentration for Root Initiation (μM)Coleoptile Elongation (% of control at 10 μM)DR5 Reporter Activation (Fold Change at 1 μM)
IAA 0.515010
IBA 1.01208
NAA 0.118015
2,4-D 5.020025

Note: The presented data are for illustrative purposes and actual values may vary depending on the plant species and specific experimental conditions.

Experimental Protocols

Protocol 1: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin-like molecule to induce cell elongation.[13][14][15]

Methodology:

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under a dim green safe light, excise the apical 3-5 mm of the coleoptiles and discard. Then, cut a 10 mm segment from the sub-apical region.

  • Incubation: Float the coleoptile segments in a phosphate buffer solution (pH 6.0) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer the segments to petri dishes containing the test solutions of different auxin-like molecules at various concentrations. Include a buffer-only control.

  • Measurement: Incubate the dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage increase in length over the initial 10 mm for each treatment and compare it to the control.

Protocol 2: Arabidopsis Root Elongation and Initiation Assay

This assay assesses the effect of auxin-like molecules on both primary root growth and lateral root formation.[3][16]

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to MS agar plates supplemented with various concentrations of the auxin-like molecules to be tested.

  • Growth and Observation: Grow the seedlings vertically for another 5-7 days.

  • Data Collection:

    • Primary Root Length: Measure the length of the primary root from the root-shoot junction to the tip.

    • Lateral Root Number: Count the number of emerged lateral roots.

  • Data Analysis: Compare the primary root length and lateral root number of treated seedlings to those of control seedlings grown on auxin-free medium.

Protocol 3: DR5::GUS/LUC Auxin-Responsive Reporter Assay

This molecular assay provides a quantitative measure of auxin-induced gene expression.[17][18][19][20][21] The DR5 promoter contains multiple synthetic auxin response elements that drive the expression of a reporter gene (e.g., β-glucuronidase (GUS) or luciferase (LUC)) in response to auxin.

Methodology:

  • Plant Material: Use transgenic Arabidopsis thaliana plants harboring the DR5::GUS or DR5::LUC construct.

  • Treatment: Treat seedlings or plant tissues with solutions of different auxin-like molecules at various concentrations for a defined period (e.g., 2-24 hours).

  • GUS Staining (for DR5::GUS):

    • Incubate the treated tissues in a GUS staining solution (containing X-Gluc) at 37°C overnight.

    • Destain the tissues with ethanol to remove chlorophyll.

    • Visualize the blue staining pattern, which indicates auxin response, under a microscope.

  • Luciferase Assay (for DR5::LUC):

    • Homogenize the treated tissues and extract proteins.

    • Measure luciferase activity using a luminometer after adding the luciferin substrate.

  • Data Analysis: Quantify the intensity of GUS staining or the level of luciferase activity and compare it to untreated controls.

ExperimentalWorkflow cluster_preparation Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis A1 Prepare Stock Solutions of Auxin-like Molecules B1 Coleoptile Elongation Assay A1->B1 B2 Root Growth Assay A1->B2 B3 DR5 Reporter Assay A1->B3 A2 Prepare Plant Material (e.g., Avena coleoptiles, Arabidopsis seedlings) A2->B1 A2->B2 A2->B3 C1 Measure Elongation B1->C1 C2 Measure Root Length & Count Lateral Roots B2->C2 C3 Quantify Reporter Signal B3->C3 D1 Comparative Analysis of Potency and Efficacy C1->D1 C2->D1 C3->D1

Figure 2: General experimental workflow for comparing auxin-like molecules.

Conclusion

The study and comparison of auxin-like molecules are fundamental to advancing our understanding of plant biology and for the development of novel agricultural and horticultural products. The diverse chemical structures of these compounds lead to a wide range of biological activities, which can be systematically evaluated using the bioassays detailed in this guide. By employing standardized protocols, researchers can generate reliable and comparable data to elucidate the structure-activity relationships of auxin-like molecules and to identify candidates with desired properties for specific applications.

References

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A Comparative Guide to the Auxin Activity of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid and Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known auxin, Indole-3-Acetic Acid (IAA), with the synthetic analog, 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. Due to the limited direct experimental data on this compound, this document synthesizes information on auxin structure-activity relationships and the bioactivity of similar molecules to build a robust hypothesis regarding its potential activity. Furthermore, we present detailed experimental protocols to rigorously test this hypothesis and elucidate the bioactivity of this novel compound.

Introduction: The Archetypal Auxin, Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most abundant and physiologically important naturally occurring auxin in plants.[1][2] It is a critical signaling molecule that regulates a vast array of developmental processes, including cell elongation and division, tissue differentiation, apical dominance, and responses to light and gravity.[1] The effects of IAA are concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often being inhibitory.[3]

IAA exerts its effects by binding to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][5] This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[4][5] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that modulate the expression of auxin-responsive genes.[4][5]

This compound: A Structural Perspective

Comparative Analysis and a Working Hypothesis

Based on structure-activity relationship studies of auxins, the side chain is a critical determinant of auxin activity.[4][7] The presence of a carboxylic acid group is essential for activity. Modifications to the side chain can influence receptor binding, transport, and metabolic stability.

A key insight comes from studies on IBA derivatives. For instance, 2-hydroxy-5-(1H-indole-3-yl)pentanoic acid, a compound with a hydroxylated side chain, has been shown to be converted in vivo to IBA, which is then subsequently converted to the active auxin, IAA.[8] This suggests that the hydroxyl group may facilitate metabolic activation.

Hypothesis: this compound acts as a pro-auxin . We hypothesize that it is likely metabolized within plant tissues to an active auxin, potentially IAA or a closely related active analog. The hydroxyl and methyl groups on the side chain may influence its uptake, transport, and the rate of its metabolic conversion, potentially leading to a different physiological response profile compared to the direct application of IAA.

Proposed Experimental Validation

To rigorously compare the activity of this compound with IAA, a series of well-established bioassays and molecular techniques are proposed.

Auxin Activity Bioassays

These assays provide a macroscopic view of the physiological effects of the compounds on plant growth and development.

  • Root Elongation Assay: This classic assay measures the effect of auxins on primary root growth. High concentrations of auxins are typically inhibitory to root elongation.

  • Hypocotyl Elongation Assay: This assay assesses the ability of auxins to promote cell elongation in the embryonic stem.

  • Adventitious Root Formation Assay: The ability to induce root formation from stem or leaf cuttings is a hallmark of auxin activity.

Receptor Binding Assays

These assays determine the direct interaction of the compounds with the auxin receptors.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of the compounds to purified TIR1/AFB proteins in the presence of an Aux/IAA degron peptide.[9][10][11] This provides a direct measure of receptor engagement.

Metabolic Stability and Conversion Assays

These experiments are crucial to test the pro-auxin hypothesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique can be used to quantify the levels of this compound, IAA, and potential metabolites in plant tissues after application of the test compound.[12][13][14] This will directly assess its metabolic fate.

Data Presentation

Table 1: Predicted and Known Properties of this compound and IAA

PropertyIndole-3-Acetic Acid (IAA)This compound (Hypothesized)
Molecular Formula C₁₀H₉NO₂C₁₂H₁₃NO₃
Molecular Weight 175.18 g/mol 219.24 g/mol [6]
Mechanism of Action Direct binding to TIR1/AFB receptors.[4][5]Indirect; likely acts as a pro-auxin, requiring metabolic conversion.
Primary Activity Regulation of cell elongation, division, and differentiation.[1]Expected to exhibit auxin-like activity following conversion.
Metabolic Stability Subject to rapid conjugation and oxidation.[5]Potentially more stable, with a controlled release of active auxin.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay
  • Preparation of Media: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of concentrations of IAA and this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A solvent control (e.g., ethanol or DMSO) should also be included.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

  • Vernalization and Growth: Cold-treat the plates at 4°C for 2 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings. Statistically analyze the data to determine the dose-response relationship for each compound.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Protein and Peptide Preparation: Purify recombinant TIR1 or another AFB protein and a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).

  • Chip Preparation: Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject a solution containing the purified TIR1/AFB protein and varying concentrations of the test compound (IAA or this compound) over the sensor chip surface.

  • Data Interpretation: Measure the change in the SPR signal to determine the association and dissociation rates, and calculate the binding affinity (KD) for each compound.[15]

Protocol 3: LC-MS Analysis of Metabolic Conversion
  • Plant Treatment: Treat Arabidopsis seedlings or other suitable plant tissue with a known concentration of this compound for various time points (e.g., 0, 1, 4, 24 hours).

  • Tissue Extraction: Harvest and flash-freeze the tissue. Extract small molecules, including auxins and their metabolites, using an appropriate solvent system (e.g., acidified isopropanol/ethyl acetate).

  • Sample Purification: Purify the extracts using solid-phase extraction (SPE) to enrich for the compounds of interest.

  • LC-MS/MS Analysis: Analyze the purified samples using a high-resolution liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) to identify and quantify this compound, IAA, and any novel metabolites.

Visualizations

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA IAA IAA_nuc IAA IAA->IAA_nuc Transport TIR1 TIR1/AFB IAA_nuc->TIR1 Binds Proteasome 26S Proteasome IAA_nuc->Proteasome Ubiquitination & Degradation SCF SCF Complex TIR1->SCF Part of TIR1->Proteasome Ubiquitination & Degradation Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Represses Aux_IAA->Proteasome Ubiquitination & Degradation Genes Auxin-Responsive Genes ARF->Genes Activates Transcription

Caption: Canonical Auxin (IAA) Signaling Pathway.

Experimental_Workflow cluster_bioassays Physiological Response cluster_molecular Molecular Interaction cluster_metabolism Metabolic Fate Root Root Elongation Assay Hypocotyl Hypocotyl Elongation Assay Adventitious Adventitious Rooting SPR Receptor Binding (SPR) LCMS Metabolite Profiling (LC-MS) Compound Test Compound (this compound) Compound->Root Compound->Hypocotyl Compound->Adventitious Compound->SPR Compound->LCMS

Sources

A Technical Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid and its structural analogs in immunoassays. Ensuring the specificity of an immunoassay is paramount for generating reliable and reproducible data, particularly in the fields of drug metabolism, biomarker discovery, and clinical diagnostics.[1][2] This document will delve into the theoretical underpinnings of antibody cross-reactivity, provide a detailed experimental protocol for its assessment using a competitive ELISA format, and present a comparative analysis of hypothetical data to illustrate key concepts.

The Imperative of Specificity in Immunoassays

This compound is a tryptophan metabolite.[6] Tryptophan and its derivatives, a diverse class of indole-containing compounds, are involved in numerous physiological and pathological processes, including neurotransmission, immune regulation, and cancer biology.[7][8][9] Consequently, the accurate measurement of specific tryptophan metabolites is of significant interest. This guide will use this compound as a case study to demonstrate a robust methodology for assessing immunoassay specificity.

Understanding the Structural Basis of Cross-Reactivity

The likelihood of cross-reactivity is directly related to the structural similarity between the target analyte and other molecules present in the sample.[1][5] Key structural features that can contribute to cross-reactivity with an antibody raised against an indole-containing molecule include:

  • The Indole Ring: The core indole structure is a common feature among many tryptophan metabolites.

  • Side Chain Modifications: Variations in the length, branching, and functional groups of the side chain attached to the indole ring can influence antibody binding.

  • Chirality: The stereochemistry of chiral centers within the molecule can also play a crucial role in the specificity of the antibody-antigen interaction.

To illustrate these principles, we will consider a hypothetical competitive immunoassay developed for the quantification of Indole-3-butyric acid (IBA), a plant hormone that also has relevance in biological studies.[10][11] We will then assess the cross-reactivity of this compound and other structurally related indole compounds in this hypothetical assay.

Experimental Design for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used and effective method for determining the cross-reactivity of an antibody.[4][12] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

Selection of Potential Cross-Reactants

A critical step in designing a cross-reactivity study is the selection of appropriate compounds to test. The choice should be based on structural similarity to the target analyte. For our hypothetical IBA immunoassay, a panel of potential cross-reactants has been selected, including our compound of interest, this compound.

Table 1: Panel of Compounds for Cross-Reactivity Testing in a Hypothetical Indole-3-Butyric Acid (IBA) Immunoassay

Compound NameAbbreviationRationale for Inclusion
Indole-3-butyric acidIBAThe target analyte; used to generate the standard curve.
This compoundHIBACompound of interest. Structurally similar to IBA with additional hydroxyl and methyl groups on the side chain.
Indole-3-acetic acidIAAShorter carboxylic acid side chain compared to IBA. A common plant auxin and microbial metabolite.[14]
Indole-3-propionic acidIPACarboxylic acid side chain is one carbon shorter than IBA. A microbial metabolite of tryptophan.[14][15]
Indole-3-carbinolI3CContains a hydroxyl group instead of a carboxylic acid on the side chain. A compound found in cruciferous vegetables.[16][17][18][19]
TryptophanTrpThe parent amino acid from which many indole compounds are derived.[20][21]
Melatonin-An indoleamine with a different side chain, involved in regulating sleep-wake cycles.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines the steps for performing a competitive ELISA to determine the 50% inhibitory concentration (IC50) and percentage cross-reactivity of the selected compounds.

Materials and Reagents:
  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • IBA-Peroxidase (HRP) conjugate

  • Anti-IBA antibody (polyclonal or monoclonal)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Standard solutions of IBA and potential cross-reactants

Step-by-Step Methodology:
  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-IBA antibody diluted in coating buffer. Incubate overnight at 4°C.[22]

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[22]

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[3][22]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (IBA) and each test compound (potential cross-reactants) in assay buffer.

    • Add a fixed amount of IBA-HRP conjugate to each well.

    • Immediately add the standard or test compound dilutions to the respective wells.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: Aspirate the solution and wash the plate five times with wash buffer.

  • Substrate Incubation: Add TMB substrate solution to each well and incubate in the dark at room temperature until a sufficient color develops.[12]

  • Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:
  • Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the IBA standard. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • IC50 Determination: For each test compound, plot the percentage of binding (relative to the zero standard) against the compound concentration. The IC50 is the concentration of the test compound that causes a 50% reduction in the maximal signal.

  • Percentage Cross-Reactivity Calculation: The percentage cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Comparative Data Analysis (Hypothetical)

The following table presents hypothetical data from our competitive ELISA experiment. This data is for illustrative purposes to demonstrate how to interpret cross-reactivity results.

Table 2: Hypothetical Cross-Reactivity of this compound and Other Indole Compounds in an IBA Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
Indole-3-butyric acid (IBA)10100%
This compound 250 4.0%
Indole-3-propionic acid (IPA)5020.0%
Indole-3-acetic acid (IAA)1506.7%
Indole-3-carbinol (I3C)> 1000< 1.0%
Tryptophan (Trp)> 1000< 1.0%
Melatonin> 1000< 1.0%
Interpretation of Results:
  • Indole-3-propionic acid (IPA): With a 20% cross-reactivity, IPA shows significant binding to the anti-IBA antibody. This is expected due to the high structural similarity, differing only by one methylene group in the side chain.

  • Indole-3-acetic acid (IAA): IAA exhibits moderate cross-reactivity (6.7%). The shorter side chain compared to IBA reduces the binding affinity.

  • This compound (HIBA): Our compound of interest shows a low but measurable cross-reactivity of 4.0%. The presence of the hydroxyl and methyl groups on the butanoic acid side chain significantly alters its shape and polarity compared to IBA, thus reducing its affinity for the antibody. While the cross-reactivity is low, it is not negligible and should be considered when analyzing samples that may contain high concentrations of this metabolite.

  • Indole-3-carbinol, Tryptophan, and Melatonin: These compounds show negligible cross-reactivity (<1.0%). Their side chains are significantly different from IBA, lacking the carboxylic acid moiety (I3C) or having a more complex structure (Tryptophan, Melatonin), which prevents effective binding to the antibody's paratope.

Visualizing the Competitive Binding Principle

The following diagram illustrates the competitive binding process in the immunoassay.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Solution Antibody Anti-IBA Antibody Immobilized IBA_HRP IBA-HRP Conjugate IBA_HRP->Antibody Competitive Binding HIBA {this compound | (Cross-reactant)} HIBA->Antibody Low Affinity Binding (Cross-reactivity) IBA {Indole-3-butyric acid | (Analyte)} IBA->Antibody High Affinity Binding

Caption: Competitive binding in the immunoassay well.

Mitigating and Interpreting Cross-Reactivity

While choosing a highly specific antibody is the first line of defense against cross-reactivity, several strategies can be employed to minimize its impact:[4]

  • Antibody Selection: Whenever possible, select monoclonal antibodies, which are generally more specific than polyclonal antibodies.

  • Sample Preparation: Employ sample preparation techniques, such as solid-phase extraction (SPE) or liquid chromatography (LC), to separate the target analyte from potential cross-reactants before the immunoassay.

  • Data Interpretation: If cross-reactivity cannot be eliminated, it must be characterized and accounted for. When reporting results, it is crucial to acknowledge the potential contribution of known cross-reactants, especially if they are expected to be present in high concentrations in the samples. For instance, in our hypothetical example, if a sample is known to contain high levels of IPA, the measured IBA concentration should be interpreted with caution.

Conclusion

The specificity of an immunoassay is a cornerstone of reliable data generation. This guide has provided a comprehensive overview of the principles of cross-reactivity, a detailed experimental protocol for its assessment, and a practical example using this compound. By systematically evaluating the cross-reactivity of an antibody with structurally related compounds, researchers can gain a deeper understanding of their assay's performance characteristics and ensure the integrity of their results. This rigorous approach to validation is essential for advancing our understanding of the complex roles of tryptophan metabolites and other bioactive molecules in health and disease.

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In Vivo Validation of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a novel tryptophan metabolite. Given the nascent stage of research on this specific molecule, this document leverages the extensive existing data on its close structural analog, indole-3-lactic acid (ILA), to propose a robust preclinical validation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic effects of this new chemical entity and compare its performance against established, biologically active indole derivatives.

Introduction: The Emerging Role of Tryptophan Metabolites in Health and Disease

Tryptophan, an essential amino acid, is metabolized through several pathways, producing a diverse array of bioactive molecules that significantly impact host physiology.[1][2] Beyond the well-known serotonin and kynurenine pathways, the indole pathway, largely driven by the gut microbiota, generates compounds that are increasingly recognized for their roles in immune modulation, gut homeostasis, and neuro-inflammation.[2][3][4]

A key mechanism through which these indole derivatives exert their effects is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5][6][7] The AhR signaling pathway is a critical regulator of inflammatory responses and barrier function at mucosal surfaces.[4][6] Metabolites such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA) are all known AhR agonists.[3][8]

This compound shares significant structural similarity with ILA, suggesting it may also possess biological activity, potentially mediated through AhR activation. This guide outlines a comparative in vivo validation strategy to elucidate the physiological effects of this novel compound, using ILA as a primary benchmark.

The Tryptophan-Indole Metabolic Pathway

The production of indole derivatives from tryptophan is a multi-step process primarily carried out by the gut microbiota. The indole-3-pyruvic acid (IPA) pathway is a key route for the synthesis of several bioactive indoles.[9][10][11]

Tryptophan_Metabolism Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA Aminotransferase ILA Indole-3-lactic acid (ILA) IPA->ILA Lactate Dehydrogenase IAAld Indole-3-acetaldehyde IPA->IAAld Decarboxylase Target This compound IPA->Target Hypothesized Pathway IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde Dehydrogenase

Caption: Simplified overview of the indole-3-pyruvic acid pathway for tryptophan metabolism.

Comparative Profile: this compound vs. Indole-3-lactic acid (ILA)

The following table summarizes the known in vivo effects of ILA and outlines the hypothesized, yet-to-be-validated, effects of this compound. This comparison forms the basis for the proposed experimental design.

FeatureIndole-3-lactic acid (ILA)This compound (Hypothesized)
Primary Mechanism Aryl Hydrocarbon Receptor (AhR) agonist.[8][12]Likely an AhR agonist due to structural similarity to ILA.
Anti-inflammatory Effects Reduces IL-8 production in intestinal enterocytes.[8] Decreases susceptibility to DSS-induced colitis in mice.[12]Expected to exhibit anti-inflammatory properties, potentially in models of gut inflammation.
Cancer Biology Suppresses colorectal cancer development in AOM/DSS and xenograft mouse models.[13][14]May possess anti-tumor activity, warranting investigation in relevant cancer models.
Neuro-inflammation Reduces neuroinflammation and promotes remyelination in animal models of multiple sclerosis.[15]Potential for neuroprotective effects, requiring validation in models of neurodegenerative or autoimmune neurological diseases.
Metabolic Modulation Inhibits glycolysis in colorectal cancer cells.[13]Could modulate cellular metabolism, a key area for investigation.

Proposed In Vivo Validation Workflow

The following experimental workflow provides a structured approach to characterizing the in vivo effects of this compound.

InVivo_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Mechanistic Deep Dive PK_PD Pharmacokinetics & Bioavailability Colitis_Model DSS-Induced Colitis Model PK_PD->Colitis_Model Toxicity Acute & Sub-chronic Toxicity Toxicity->Colitis_Model AhR_Activation In Vivo AhR Target Gene Expression AhR_Activation->Colitis_Model Metabolomics Tissue & Plasma Metabolomics Colitis_Model->Metabolomics Immune_Profiling Flow Cytometry of Immune Cells Colitis_Model->Immune_Profiling CRC_Model AOM/DSS Colorectal Cancer Model Transcriptomics RNA-Seq of Target Tissues CRC_Model->Transcriptomics EAE_Model Experimental Autoimmune Encephalomyelitis (EAE) Model EAE_Model->Immune_Profiling

Caption: A phased approach for the in vivo validation of this compound.

Experimental Protocols

Pharmacokinetic and Bioavailability Assessment

Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound, which is essential for designing effective dosing regimens in subsequent efficacy studies.

Methodology:

  • Administer a single dose of this compound to C57BL/6 mice via oral gavage and intravenous injection.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.

  • Extract the compound from plasma and analyze its concentration using a validated LC-MS/MS method.[16][17][18]

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

  • Analyze urine and feces to identify major metabolites.

In Vivo Aryl Hydrocarbon Receptor (AhR) Activation

Rationale: To confirm that this compound engages the AhR signaling pathway in vivo.

Methodology:

  • Administer the test compound or vehicle control to C57BL/6 mice daily for three days.

  • Harvest tissues known to have high AhR expression, such as the small intestine and liver.

  • Isolate RNA from these tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of well-established AhR target genes (e.g., Cyp1a1, Ahrr).

  • A significant upregulation of these genes in the treatment group compared to the control group would indicate AhR activation.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Rationale: To evaluate the anti-inflammatory potential of the compound in a well-established model of inflammatory bowel disease. ILA has shown protective effects in this model.[12]

Methodology:

  • Induce colitis in C57BL/6 mice by administering 2.5-3% DSS in their drinking water for 5-7 days.

  • Treat groups of mice with vehicle control, this compound, or ILA (as a positive control) via oral gavage daily.

  • Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the feces.

  • At the end of the study, collect colon tissue for histological analysis (to assess tissue damage and inflammation) and measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration).

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates via ELISA or multiplex assay.

Azoxymethane (AOM)/DSS Colorectal Cancer Model

Rationale: To assess the potential of the compound to suppress inflammation-driven tumorigenesis, based on the known anti-cancer effects of ILA.[13][14]

Methodology:

  • Induce colorectal cancer in mice with an initial intraperitoneal injection of AOM, followed by cycles of DSS in the drinking water.

  • Administer the test compound, ILA, or vehicle control throughout the study period.

  • At the study endpoint (typically 12-16 weeks), sacrifice the mice and carefully dissect the colons.

  • Count and measure the size of all visible tumors.

  • Process colon tissues for histological analysis to confirm the presence of adenomas or adenocarcinomas.

Data Presentation and Interpretation

All quantitative data should be presented in clear, well-labeled tables and graphs. Statistical analysis (e.g., ANOVA, t-tests) is crucial to determine the significance of the observed effects.

Example Data Table:

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Vehicle Control3.5 ± 0.46.2 ± 0.515.8 ± 2.1
ILA (50 mg/kg)1.8 ± 0.37.9 ± 0.48.1 ± 1.5
This compound (50 mg/kg)(Experimental Data)(Experimental Data)(Experimental Data)
p < 0.05 compared to Vehicle Control

Conclusion

The in vivo validation of this compound holds significant promise for uncovering a new bioactive molecule with potential therapeutic applications. By leveraging the knowledge of its structural analog, indole-3-lactic acid, and employing a systematic and rigorous preclinical testing strategy, researchers can effectively elucidate its physiological functions and mechanisms of action. This comparative guide provides a foundational roadmap for these investigations, emphasizing scientific integrity and a logical, phased approach to drug discovery and development.

References

  • Elias, A. E., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11), lxae273. [Link][5][6]

  • University of Manchester. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Research Explorer. [Link][7]

  • Gong, Y., et al. (2022). Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice. Brain, Behavior, and Immunity, 106, 76-88. [Link]

  • Patten, C. L., & Glick, B. R. (1996). The indole-3-pyruvic acid pathway. ResearchGate. [Link]

  • Tsay, Y. F., et al. (2015). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PLoS One, 10(6), e0129237. [Link]

  • Wrzosek, L., et al. (2021). Microbiota tryptophan metabolism induces aryl hydrocarbon receptor activation and improves alcohol-induced liver injury. Gut, 70(7), 1299-1308. [Link][4]

  • ResearchGate. (n.d.). The indole-3-pyruvic acid pathway. ResearchGate. [Link][11]

  • Agus, A., et al. (2019). Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. Talanta, 195, 593-598. [Link][16]

  • Wang, G., et al. (2024). Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. Gut Microbes, 16(1), 2351111. [Link][13]

  • ResearchGate. (2024). Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. ResearchGate. [Link][14]

  • Meng, D., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. Pediatric Research, 88(4), 566-574. [Link][8]

  • Li, Y., et al. (2023). Bacterial indole-3-lactic acid affects epithelium-macrophage crosstalk to regulate intestinal homeostasis. Proceedings of the National Academy of Sciences, 120(45), e2309032120. [Link][12]

  • Ghorbani, P., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. [Link][17]

  • NeurologyLive. (2024, March 18). Impact of Indole 3 Lactate Supplementation in Multiple Sclerosis Animal Models. YouTube. [Link][15]

  • Higginbottom, S. K., & Chatterjee, A. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. ACS Chemical Biology, 15(10), 2735-2740. [Link][1]

  • Liu, T., et al. (2022). Tryptophan was metabolized into beneficial metabolites against coronary heart disease or prevented from producing harmful metabolites by the in vitro drug screening model based on Clostridium sporogenes. Frontiers in Nutrition, 9, 976869. [Link][2]

  • Diva-Portal.org. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Diva-Portal.org. [Link][18]

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A Comparative Guide to the Metabolic Fates of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid and Indole-3-butyric Acid (IBA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-butyric acid (IBA) is a well-established plant hormone of the auxin class, widely utilized in horticulture and agriculture to promote root formation.[1][2] Its metabolic conversion to the primary auxin, indole-3-acetic acid (IAA), is a key aspect of its biological activity.[3][4][5] In contrast, 2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a less-studied indole compound. Understanding the metabolic fate of such novel molecules is crucial for predicting their physiological effects and potential applications in agriculture and pharmacology. This guide provides a detailed comparison of the known metabolic pathways of IBA with the hypothesized metabolic fate of this compound, supported by experimental data for IBA and analogous compounds.

The Established Metabolic Journey of Indole-3-butyric Acid (IBA)

The metabolic fate of IBA in plants is predominantly characterized by its conversion to the active auxin, IAA. This process, occurring within the peroxisomes, is analogous to the β-oxidation of fatty acids.[2][3][4]

Key Metabolic Pathways of IBA:
  • Conversion to Indole-3-Acetic Acid (IAA): This is the primary route for IBA's auxin activity. The four-carbon side chain of IBA is shortened by two carbons to yield IAA.[3][4][5] This conversion is a multi-step enzymatic process.

  • Conjugation: IBA can be conjugated with amino acids, such as aspartic acid (IBAsp), or with sugars like glucose.[6] These conjugation reactions are generally considered a mechanism for storage and detoxification, regulating the levels of free, active IBA.

Experimental Evidence for IBA Metabolism

The conversion of IBA to IAA has been demonstrated in various plant species, including Arabidopsis, grapevine, and olive.[5] Studies utilizing radiolabeled IBA ([14C]IBA or [3H]IBA) have been instrumental in tracing its metabolic conversion to IAA. Analysis of plant extracts using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) has confirmed the identity of the resulting IAA.[7]

Genetic studies in Arabidopsis thaliana have identified several key enzymes involved in the peroxisomal β-oxidation of IBA, including:

  • IBR1 (IBA RESPONSE 1): A short-chain dehydrogenase/reductase.

  • IBR3 (IBA RESPONSE 3): A putative acyl-CoA oxidase.

  • IBR10 (IBA RESPONSE 10): A putative enoyl-CoA hydratase.

Mutants deficient in these enzymes exhibit resistance to the physiological effects of IBA, confirming the importance of this metabolic pathway.[5]

The Hypothesized Metabolic Fate of this compound

Direct experimental evidence on the metabolic fate of this compound is currently unavailable in the scientific literature. However, based on its chemical structure and the known metabolism of structurally similar compounds, a plausible metabolic pathway can be hypothesized.

A recent study on methyl 2-hydroxy-5-(1H-indol-3-yl)pentanoate, a compound with a similar α-hydroxy acid side chain, revealed its in vivo conversion to IBA in Arabidopsis thaliana.[8][9] This provides a strong basis for predicting the metabolism of this compound.

Hypothesized Metabolic Pathway:
  • Oxidation: The hydroxyl group at the C2 position of the butanoic acid side chain is likely oxidized to a keto group, forming 2-oxo-3-(1H-indol-3-yl)butanoic acid.

  • Oxidative Decarboxylation: The resulting α-keto acid would then undergo oxidative decarboxylation, leading to the removal of the carboxyl group and the formation of an indole derivative with a shorter side chain. This reaction is analogous to the conversion of indole-3-pyruvic acid (IPyA) to IAA, a key step in the primary auxin biosynthesis pathway, which is catalyzed by YUCCA flavin monooxygenases.[3][4]

This hypothesized pathway suggests that this compound could be a pro-auxin, being metabolically converted to a biologically active auxin-like molecule.

Comparative Summary of Metabolic Fates

FeatureIndole-3-butyric Acid (IBA)This compound (Hypothesized)
Primary Metabolic Conversion Conversion to Indole-3-Acetic Acid (IAA)Potential conversion to an active auxin-like molecule
Key Metabolic Process Peroxisomal β-oxidationOxidation and Oxidative Decarboxylation
Cellular Location of Metabolism PeroxisomeLikely Cytosol/Peroxisome
Known Metabolites IAA, IBA-aspartate, IBA-glucose2-oxo-3-(1H-indol-3-yl)butanoic acid (intermediate)
Biological Significance Acts as a slow-release source of IAAMay act as a pro-auxin

Experimental Protocols for Studying Metabolic Fate

The investigation of the metabolic fate of novel compounds like this compound requires robust analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) is the state-of-the-art technique for identifying and quantifying auxin metabolites.

Step-by-Step Protocol for Auxin Metabolite Analysis using LC-MS:
  • Sample Preparation:

    • Harvest plant tissue (e.g., seedlings, roots) after treatment with the compound of interest.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., methanol/water/formic acid).

    • Include internal standards (e.g., stable isotope-labeled auxins) for accurate quantification.

    • Centrifuge the homogenate to pellet cellular debris.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Pass the supernatant through an SPE cartridge (e.g., Oasis HLB) to remove interfering compounds.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the auxin metabolites with a stronger solvent (e.g., methanol).

  • LC-MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

    • Inject the sample into a high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).

    • Separate the metabolites on a suitable C18 column using a gradient of water and acetonitrile containing a small percentage of formic acid.

    • Detect and quantify the metabolites using selected reaction monitoring (SRM) in the mass spectrometer.

Visualizing the Metabolic Pathways

Metabolic Fate of Indole-3-butyric Acid (IBA)

IBA_Metabolism cluster_peroxisome Peroxisomal β-oxidation IBA Indole-3-butyric Acid (IBA) IBA_conjugates IBA Conjugates (IBA-aspartate, IBA-glucose) IBA->IBA_conjugates Conjugation IBA_peroxisome IBA IBA->IBA_peroxisome Transport Peroxisome Peroxisome IAA Indole-3-Acetic Acid (IAA) (Active Auxin) IBA_peroxisome->IAA 2-carbon shortening IBR_enzymes IBR1, IBR3, IBR10

Caption: Metabolic pathways of Indole-3-butyric Acid (IBA).

Hypothesized Metabolic Fate of this compound

Hydroxy_Indole_Metabolism Hydroxy_Indole This compound Keto_Indole 2-oxo-3-(1H-indol-3-yl)butanoic acid (Hypothesized Intermediate) Hydroxy_Indole->Keto_Indole Oxidation Active_Metabolite Active Auxin-like Metabolite Keto_Indole->Active_Metabolite Oxidative Decarboxylation YUCCA YUCCA-like enzymes

Caption: Hypothesized metabolic pathway for this compound.

Conclusion

The metabolic fate of an indole compound is a critical determinant of its biological activity. While the conversion of IBA to the potent auxin IAA is well-documented, the metabolism of novel structures like this compound remains to be experimentally verified. The hypothesized pathway, based on the metabolism of a structurally similar compound, suggests a potential role as a pro-auxin. Further research employing advanced analytical techniques such as LC-MS is necessary to elucidate the precise metabolic transformations of this and other novel indole derivatives. Such studies will undoubtedly contribute to the development of new and more effective plant growth regulators and other bioactive molecules.

References

  • Jank, L. (2024, March 18). Impact of Indole 3 Lactate Supplementation in Multiple Sclerosis Animal Models. YouTube. [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ACS Omega. (n.d.). [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. PubMed Central. (2025, September 21). [Link]

  • Arrizubieta, M. J., et al. (2015). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Microbiological Methods, 110, 36-42. [Link]

  • Damodaran, S., & Strader, L. C. (2019). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science, 10, 878. [Link]

  • Damodaran, S., & Strader, L. C. (2019). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. PMC - NIH. [Link]

  • Le, T. D., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. MDPI. [Link]

  • Le, T. D., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Indole-3-Butyric Acid. [Link]

  • Rashotte, A. M., et al. (2003). Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis. PMC - NIH. [Link]

  • Strader, L. C., et al. (2010). Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings. PubMed. [Link]

  • Wikipedia. (n.d.). Indole-3-butyric acid. [Link]

  • Yilmaz, S., & Yilmaz, S. (2024). Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. BioResources, 19(2). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes findings from closely related indole-3-butyric acid (IBA) derivatives and other pertinent indole compounds to provide a predictive SAR framework for researchers in drug discovery and medicinal chemistry. The focus is on analogs with potential anticancer and enzyme inhibitory activities.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its ability to mimic peptide structures and interact with various biological targets has led to its designation as a "privileged scaffold." The this compound core combines the indole moiety with a hydroxylated butyric acid side chain, presenting multiple points for chemical modification to modulate its pharmacological profile. This guide will explore the current understanding of how structural modifications at the indole ring, the butanoic acid chain, and the hydroxyl group influence the biological activity of this class of compounds, with a particular focus on their potential as histone deacetylase (HDAC) inhibitors.

Core Structure and Key Modification Points

The fundamental structure of this compound offers three primary regions for synthetic modification to explore the SAR:

  • The Indole Ring (Positions 1, 4, 5, 6, and 7): Substitution on the indole nucleus can significantly impact lipophilicity, electronic properties, and steric interactions with the target protein.

  • The Butanoic Acid Side Chain: Modifications to the length, rigidity, and terminal functional group of this chain are critical for interaction with the active site of target enzymes.

  • The C2-Hydroxyl Group: This functional group can participate in hydrogen bonding and its modification or replacement can alter the binding affinity and metabolic stability of the compound.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for structurally related indole derivatives, particularly indole-3-butyric acid analogs, we can infer the following SAR trends for this compound analogs.

The Indole Moiety: A Key Determinant of Activity

Importance of the N-H Bond: For some biological activities, the presence of an unsubstituted N-H group on the indole ring is crucial. In a study on indole-3-butyric acid (IBA) derivatives as root architecture modulators, it was found that the N-H indole structure was necessary for the in vivo conversion to the active IBA form.[4] N-methylation of the indole nitrogen in these analogs led to a switch from a promoting to an inhibitory activity.[4] This suggests that for certain targets, the indole N-H may act as a hydrogen bond donor, and its substitution could either abolish activity or lead to a different pharmacological profile.

Substitution on the Indole Ring: In the context of HDAC inhibition, substitutions on the indole ring have been shown to significantly modulate potency. A study on indole-3-butyric acid derivatives as HDAC inhibitors revealed that introducing various substituents at the N1 position of the indole ring influenced their anticancer activity.[1][2] For instance, the introduction of a methyl group at the N1 position of an indole-3-butyric acid-based HDAC inhibitor (compound I13) resulted in potent inhibition of HDAC1, HDAC3, and HDAC6 with IC50 values in the nanomolar range.[1][2] This highlights that while the N-H may be important for some targets, N-alkylation can be beneficial for others, likely by providing additional hydrophobic interactions or by altering the overall conformation of the molecule.

The Butanoic Acid Side Chain: Tuning for Target Engagement

The butanoic acid side chain plays a critical role in positioning the molecule within the active site of the target enzyme. In the case of HDAC inhibitors, this chain acts as a "linker" connecting the "cap" group (the indole ring) to the "zinc-binding group" (the terminal functional group).

Carboxylic Acid Terminus: The carboxylic acid group can be modified to a hydroxamic acid, which is a well-known zinc-binding group in many potent HDAC inhibitors. The conversion of the carboxyl group of indole-3-butyric acid to a hydroxamic acid (IBHA) resulted in a potent HDAC inhibitor with significant antitumor activity.[3] This suggests that for this compound analogs, converting the carboxylic acid to a hydroxamic acid is a promising strategy to enhance HDAC inhibitory potency.

Linker Modifications: The length and rigidity of the linker are also critical. While the butanoic acid chain is common, variations can be explored. However, significant deviations may disrupt the optimal positioning of the cap and zinc-binding groups within the HDAC active site.

The C2-Hydroxyl Group: A Point for Hydrogen Bonding and Metabolic Stability

The hydroxyl group at the C2 position of the butanoic acid chain can form hydrogen bonds with amino acid residues in the target's active site, potentially increasing binding affinity. O-methylation of a similar hydroxyl group in a related pentanoic acid derivative was shown to switch its biological activity from a promoter to an inhibitor of lateral root formation in plants, indicating the importance of this functional group.[4]

Furthermore, this hydroxyl group can be a site for glucuronidation, a common metabolic pathway that can lead to rapid clearance of a drug. Therefore, strategic modification of this group, for example, by converting it to a methoxy group or replacing it with a fluorine atom, could improve the pharmacokinetic profile of these analogs.

Comparative Performance Data of Related Indole Analogs

The following table summarizes the biological activity of several indole-3-butyric acid derivatives and related compounds, providing a basis for comparison and future design of this compound analogs.

Compound IDCore StructureTarget(s)IC50 / ActivityReference
I13 Indole-3-butyric acid derivativeHDAC1, HDAC3, HDAC613.9 nM, 12.1 nM, 7.71 nM[1][2]
IBHA Indole-3-butyric hydroxamic acidHDAC2, HDAC30.32 µM, 0.14 µM[3]
Thiophene-based hydrazone Indole-3-butyric acid hydrazoneAcetylcholinesterase, α-amylase, HeLa cells, PC-3 cells1.95 µM, 0.99 µM, 49.2 µM, 41.1 µM[5]
Aminodichlorophenyl derivative Indole-3-butyric acid hydrazoneTyrosinase0.96 µM[5]

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to the target compounds can be adapted from known procedures for similar structures.

Step 1: Synthesis of Indole-3-lactic Acid Ester:

  • To a solution of indole in a suitable solvent (e.g., dichloromethane), add ethyl 2-oxo-3-butenoate in the presence of a Lewis acid catalyst (e.g., scandium triflate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Purify the resulting ethyl 2-hydroxy-3-(1H-indol-3-yl)butanoate by column chromatography.

Step 2: Modification of the Indole Ring (Example: N-alkylation):

  • To a solution of the indole-3-lactic acid ester in an anhydrous solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for a short period, add the desired alkyl halide (e.g., methyl iodide).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction and purify the N-alkylated product.

Step 3: Hydrolysis of the Ester:

  • Dissolve the ester in a mixture of a suitable solvent (e.g., methanol or THF) and aqueous base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Purify the final 2-hydroxy-3-(substituted-1H-indol-3-yl)butanoic acid.

In Vitro HDAC Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a recombinant human HDAC enzyme.

Procedure:

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, or 6) in assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (e.g., trichostatin A). The developer cleaves the deacetylated lysine, releasing the fluorescent AMC.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships and Signaling Pathways

Key SAR Features

SAR_Summary cluster_indole Indole Ring Modifications cluster_sidechain Side Chain Modifications cluster_activity Biological Activity Indole_NH N-H Unsubstituted Activity_Altered Altered/Inhibitory Activity Indole_NH->Activity_Altered Crucial for some targets (N-methylation can inhibit) Indole_N_Alkyl N-Alkylation (e.g., -CH3) Activity_HDAC Potent HDAC Inhibition Indole_N_Alkyl->Activity_HDAC Enhances Potency (HDACi) Indole_Subst Ring Substitution (e.g., Halogens) Hydroxyl C2-OH Group Hydroxyl->Activity_Altered O-methylation can alter activity Carboxyl Carboxylic Acid Hydroxamic Hydroxamic Acid Carboxyl->Hydroxamic Conversion Hydroxamic->Activity_HDAC Increases Potency (Zn2+ binding) Activity_Reduced Reduced Activity

Caption: Key SAR trends for this compound analogs.

HDAC Inhibition and Downstream Cellular Effects

HDAC_Pathway Compound Indole-based HDAC Inhibitor HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2 Phase) p21->Cell_Cycle_Arrest

Caption: Signaling pathway of HDAC inhibition by indole-based analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly HDAC inhibitors. The SAR analysis, extrapolated from closely related analogs, suggests that strategic modifications to the indole ring, the butanoic acid side chain (especially conversion to a hydroxamic acid), and the C2-hydroxyl group can lead to potent and selective compounds. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to validate the predicted SAR and to identify lead compounds with optimal pharmacological properties for further preclinical development.

References

  • Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425–436. [Link]

  • Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425–436. [Link]

  • Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a Histone Deacetylase Inhibitor. (n.d.). PubMed. [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. (2007). Bioorganic & Medicinal Chemistry, 15(6), 2386–2395. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). Molecules, 25(23), 5735. [Link]

  • Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. (2005). Molecular Cancer Therapeutics, 4(12), 1952–1961. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. (2023). ACS Omega, 8(38), 35689–35698. [Link]

  • Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. (2023). RSC Medicinal Chemistry, 14(10), 1957–1969. [Link]

  • Structure—activity relationships in pyrethroid esters derived from substituted 2‐phenoxy‐3‐methylbutanoic acids. (1992). Pesticide Science, 35(1), 21-25. [Link]

  • Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. (2023). International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Indole-3-Butyric Acid. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Structure activity relationship of indole-3-butyric acid-based... (2023). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7545. [Link]

  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Transformation of Indole-3-butyric Acid into Ionic Liquids as a Sustainable Strategy Leading to Highly Efficient Plant Growth Stimulators. (2020). ACS Sustainable Chemistry & Engineering, 8(3), 1591–1598. [Link]

  • Impact of indole-3-butyric acid and indole-3-acetic acid on the lateral roots growth of Arabidopsis under salt stress conditions. (2011). American Journal of Agricultural and Biological Sciences, 6(1), 18-24. [Link]

  • Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. (2021). Plants, 10(11), 2499. [Link]

  • Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. (2023). BioResources, 18(4). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

The first step in safe disposal is understanding the potential risks. Based on its structure—an indole core with a carboxylic acid side chain—we must assume it shares hazards with similar molecules. Indole-3-butyric acid, for example, is classified as toxic if swallowed, an irritant to skin and eyes, and may cause respiratory irritation[1][2][3]. All waste containing this compound must be classified and handled as hazardous chemical waste[4].

Table 1: Assumed Hazard Profile of this compound

Hazard CategoryAssumed Classification & PrecautionRationale (Based on Indole-3-butyric acid SDS)
Acute Oral Toxicity Category 3 (Toxic if swallowed) . Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[2][5].Indole-3-butyric acid is consistently classified with Hazard Statement H301: Toxic if swallowed[1][2][5].
Skin Irritation Category 2 (Causes skin irritation) . Avoid contact with skin. Wear appropriate protective gloves and clothing[1][2].Classified with Hazard Statement H315: Causes skin irritation[1][2].
Eye Irritation Category 2A (Causes serious eye irritation) . Wear safety glasses or goggles[1][2].Classified with Hazard Statement H319: Causes serious eye irritation[1][2].
Respiratory Irritation Category 3 (May cause respiratory irritation) . Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust[1][2].Classified with Hazard Statement H335: May cause respiratory irritation[1][2].
Environmental Potentially hazardous to the aquatic environment . Do not let the product enter drains or waterways[1].General best practice for synthetic organic compounds. Some related compounds are noted as being slightly hazardous for water[1].
Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place.

  • Engineering Controls : Always handle solid this compound and its concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols[6].

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Tightly fitting safety goggles or a face shield[3].

    • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves as solid hazardous waste[3].

    • Body Protection : A laboratory coat. Ensure it is kept clean and laundered separately from personal clothing[7].

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound and any materials contaminated with it must be collected by a certified hazardous waste management entity. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][5].

Experimental Protocol: Waste Collection and Storage

  • Waste Identification and Segregation :

    • All waste streams containing this compound must be treated as hazardous waste.

    • Solid Waste : Collect all contaminated solids, including gloves, weigh paper, absorbent pads, and empty original containers, in a dedicated solid hazardous waste container[4].

    • Liquid Waste : Collect all solutions containing the compound in a separate liquid hazardous waste container. Do not mix with incompatible waste streams like strong oxidizers or bases.

    • Sharps Waste : Contaminated needles, scalpels, or broken glassware must be placed in a designated sharps container for hazardous chemical waste.

  • Waste Container Selection :

    • Use only containers that are in good condition, free of leaks, and compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

    • The container must have a secure, leak-proof, screw-on cap. Keep the container closed at all times except when adding waste[4].

  • Hazardous Waste Labeling :

    • Label the waste container with the words "Hazardous Waste " before adding any material[4].

    • The label must clearly include:

      • The full chemical name: "This compound " (avoid formulas or abbreviations).

      • An accurate list of all contents, including solvents and their approximate concentrations.

      • The "Accumulation Start Date," which is the date the first drop of waste is added to the container.

      • The name and contact information of the responsible Principal Investigator or laboratory supervisor.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled hazardous waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Store acids and bases separately, and keep all waste segregated from incompatible materials[4].

  • Arranging for Disposal :

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup[5].

    • Do not transport hazardous waste outside of your laboratory. This must be handled by trained EH&S staff or a certified hazardous waste contractor[2].

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal : Do not pour the compound or its solutions down the sink. It is not readily biodegradable, and its effects on aquatic life are unknown[5].

  • Trash Disposal : Do not discard the solid compound or lightly contaminated items in the regular trash. Even empty containers must be managed as hazardous waste unless they have been triple-rinsed (with the rinsate collected as hazardous waste)[2].

  • Evaporation : Never use a fume hood to evaporate chemical waste as a method of disposal[2].

Emergency Procedures: Spills and Exposures
  • Minor Spill (Solid) : If a small amount of solid is spilled inside a fume hood, carefully sweep it up using dry methods (avoid generating dust) and place it in the solid hazardous waste container. Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Ingestion : If swallowed, rinse mouth and call a poison control center or physician immediately. Do NOT induce vomiting[3][5].

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for managing waste generated from this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Handling this compound ppe Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated hood->waste_gen solid_waste Solid Waste (Gloves, Paper, Vials) waste_gen->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_gen->liquid_waste Liquid solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container label_reqs Label Must Include: - Full Chemical Name - All Components - Accumulation Start Date - PI/Lab Info solid_container->label_reqs saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->label_reqs liquid_container->saa ehs_pickup Contact EH&S for Waste Pickup saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • S D Fine-Chem Limited. (n.d.). INDOLE-3-BUTYRIC ACID Safety Data Sheet. S D Fine-Chem Limited. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). Indole-3-butyric Acid Material Safety Data Sheet. Szabo-Scandic. Available at: [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Available at: [Link]

  • Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. VUMC. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Available at: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.